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  • Product: Pyrimido[5,4-d]pyrimidin-4-ol
  • CAS: 28285-65-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Pyrimido[5,4-d]pyrimidin-4-ol

This guide provides an in-depth technical analysis of Pyrimido[5,4-d]pyrimidin-4-ol , a privileged scaffold in medicinal chemistry known for its structural resemblance to purines and pteridines. Core Architecture, Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Pyrimido[5,4-d]pyrimidin-4-ol , a privileged scaffold in medicinal chemistry known for its structural resemblance to purines and pteridines.

Core Architecture, Synthesis, and Functional Reactivity

Executive Summary

Pyrimido[5,4-d]pyrimidin-4-ol (CAS: 28285-65-6) represents a critical bicyclic heteroaromatic system in drug discovery. Structurally isomeric to pteridines (pyrimido[4,5-b]pyrazines) and purines, this scaffold is extensively utilized as an ATP-mimetic pharmacophore. While nomenclaturally defined as an "ol" (alcohol), its chemical behavior is dominated by its tautomeric "one" (lactam) form, pyrimido[5,4-d]pyrimidin-4(3H)-one .

This guide details the physicochemical constraints, validated synthetic pathways, and reactivity profiles necessary for utilizing this core in high-affinity kinase inhibitor and antimicrobial designs.

Structural Chemistry & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to any experimental design involving this scaffold.

The Lactam-Lactim Equilibrium

In the solid state and in polar aprotic solvents (DMSO, DMF), the molecule exists predominantly as the 4-oxo (lactam) tautomer. This preference is driven by:

  • Amide Resonance: The significant resonance stabilization energy of the N(3)-C(4)=O amide-like linkage.

  • Dipolar Stabilization: The large dipole moment of the carbonyl group favors the oxo form in polar media.

However, the "4-ol" nomenclature persists because the hydroxyl group becomes the reactive species under specific conditions (e.g., activation by POCl₃).

Diagram 1: Tautomeric Equilibrium & Numbering

The following diagram illustrates the proton shift between N3 and the C4-oxygen, defining the reactive centers.

Tautomerism cluster_0 Predominant Form (Solution/Solid) cluster_1 Reactive Intermediate Form Keto Pyrimido[5,4-d]pyrimidin-4(3H)-one (Lactam / Keto Form) Stable, H-bond Acceptor Enol Pyrimido[5,4-d]pyrimidin-4-ol (Lactim / Enol Form) Precursor for Chlorination Keto->Enol  Proton Shift (Fast)  

Caption: Equilibrium favors the 4-oxo form (left). The 4-ol form (right) is trapped during electrophilic activation.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for handling the material in a laboratory setting.

PropertyValue / DescriptionExperimental Implication
Molecular Formula C₆H₄N₄OLow MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 148.12 g/mol High ligand efficiency potential.
Solubility (Water) < 0.1 mg/mL (Poor)Requires solubilizing tails (e.g., morpholine) for biological assays.
Solubility (Organic) DMSO, DMF (Good); MeOH (Moderate)Stock solutions should be prepared in 100% DMSO.
pKa (Calculated) ~7.5 (Acidic N-H)The N3 proton is acidic; deprotonation facilitates N-alkylation.
Melting Point > 260 °C (Decomp.)[1]Indicates strong intermolecular H-bonding/stacking (π-π interactions).
UV/Vis Max ~260-280 nmStrong absorption due to extended conjugation; interferes with some colorimetric assays.

Validated Synthetic Methodology

To ensure reproducibility, we focus on the Niementowski-type condensation and Formamide Cyclization . These routes are self-validating because the formation of the fused system precipitates out of the reaction mixture, driving the equilibrium forward.

Route A: The Formamide Cyclization (Primary Protocol)

This is the most robust method for generating the unsubstituted core.

Precursor: 4-Amino-5-pyrimidinecarboxamide (or 4-amino-5-cyanopyrimidine). Reagent: Formamide (acts as both solvent and C1 source).

Step-by-Step Protocol:
  • Setup: Charge a round-bottom flask with 4-amino-5-pyrimidinecarboxamide (1.0 eq).

  • Reagent Addition: Add excess Formamide (10-15 volumes).

  • Thermal Activation: Heat the mixture to 180–190 °C (Reflux). Note: High temperature is critical to overcome the energy barrier for the second ring closure.

  • Monitoring: Reaction typically completes in 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS (Target Mass: 149 [M+H]⁺).

  • Isolation: Cool the mixture to room temperature. The product will precipitate as a beige/brown solid.

  • Purification: Filter the solid. Wash extensively with water (to remove formamide) and then cold ethanol. Recrystallization from DMF/Water may be required for analytical purity.

Diagram 2: Synthetic Pathway

Synthesis Start 4-Amino-5-pyrimidinecarboxamide Inter Intermediate: Formamidine Formation Start->Inter Condensation Reagent Formamide (Excess) Reflux (180°C) Reagent->Inter Cyclization Intramolecular Cyclization (- NH3 / H2O) Inter->Cyclization Thermal Drive Product Pyrimido[5,4-d]pyrimidin-4(3H)-one (Precipitate) Cyclization->Product Isolation

Caption: Thermal cyclization of aminopyrimidine precursors in formamide yields the fused core.

Functional Reactivity & Derivatization

The "4-ol" core is rarely the final drug; it is a scaffold. The primary transformation is the conversion of the C4-oxygen to a leaving group (Cl), enabling SₙAr reactions.

Mechanism: Deoxychlorination

Reagents: POCl₃ (Phosphorus Oxychloride) + PCl₅ (optional booster) + Diethylaniline (Base catalyst).

  • Activation: The lone pair on N3 pushes electron density to the carbonyl oxygen, which attacks the Phosphorus of POCl₃.

  • Elimination: A chloride ion attacks C4, displacing the phosphorodichloridate group, restoring aromaticity.

  • Product: 4-Chloropyrimido[5,4-d]pyrimidine .

    • Critical Warning: The chloro-derivative is highly reactive and hydrolytically unstable. It should be used immediately or stored under argon at -20°C.

SₙAr Displacement (Library Generation)

The C4-Cl position is highly electrophilic due to the electron-withdrawing nature of the four nitrogen atoms in the ring system.

  • Nucleophiles: Primary/Secondary amines, anilines, alkoxides.

  • Conditions: Mild base (TEA/DIPEA) in DCM or THF at 0°C to RT.

Diagram 3: Reactivity & SAR Workflow

Reactivity cluster_products Target Functionalization (SₙAr) Core Pyrimido[5,4-d]pyrimidin-4-ol (Core Scaffold) Activation Activation: POCl3 / Reflux Core->Activation Deoxychlorination Intermediate 4-Chloro Derivative (Electrophilic Hub) Activation->Intermediate ProdA Kinase Inhibitors (Aniline subst.) Intermediate->ProdA R-NH2 / Base ProdB Solubility Tags (Morpholine/Piperazine) Intermediate->ProdB Cyclic Amines

Caption: Conversion of the 4-OH to 4-Cl enables rapid diversification via Nucleophilic Aromatic Substitution.

Biological Context & Applications

The pyrimido[5,4-d]pyrimidine core is a bioisostere of the purine nucleus found in ATP. This structural homology is the driver for its primary biological applications.

Kinase Inhibition (ATP Competitive)
  • Mechanism: The N1 and N3 atoms (and the C4 substituent) mimic the Adenine base of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, tyrosine kinases).

  • Key Insight: Substitution at the C4 position with an aniline moiety often confers selectivity and potency (analogous to Gefitinib/Erlotinib structures).

Antitubercular Activity

Recent studies have highlighted 4-substituted pyrimido[5,4-d]pyrimidines as potent inhibitors of Mycobacterium tuberculosis (strain H37Rv).[2]

  • SAR Feature: Substituents at N-3 and C-8 are critical for modulating lipophilicity and cell wall penetration.

Antiparasitic Agents

Derivatives have shown low micromolar activity against Trypanosoma brucei (Sleeping Sickness) and Leishmania infantum.[3][4]

References

  • Synthesis and Evaluation of Antitubercular Agents: Title: Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents.[2] Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Antiparasitic Activity & Scaffold Design: Title: Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents.[3][4] Source: ACS Medicinal Chemistry Letters.[3] URL:[Link]

  • General Chemical Data & CAS Verification: Title: Pyrimido[5,4-d]pyrimidine | C6H4N4 | CID 21948654.[5] Source: PubChem.[5][6] URL:[Link]

  • Neuroprotective & Antioxidant Derivatives: Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective Properties. Source: MDPI (Molecules). URL:[Link]

Sources

Exploratory

Technical Monograph: Pyrimido[5,4-d]pyrimidin-4-ol (CAS 28285-65-6)

The following technical guide provides an in-depth analysis of Pyrimido[5,4-d]pyrimidin-4-ol (CAS 28285-65-6), a fused bicyclic heterocycle serving as a critical scaffold in medicinal chemistry. [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Pyrimido[5,4-d]pyrimidin-4-ol (CAS 28285-65-6), a fused bicyclic heterocycle serving as a critical scaffold in medicinal chemistry.

[1][2]

Executive Summary

Pyrimido[5,4-d]pyrimidin-4-ol (also known as 4-hydroxypyrimido[5,4-d]pyrimidine or pyrimido[5,4-d]pyrimidin-4(3H)-one) represents a "privileged scaffold" in drug discovery. Its fused 6,6-bicyclic heteroaromatic core mimics the purine nucleus (specifically hypoxanthine), allowing it to function as a potent antimetabolite and kinase inhibitor.

This compound is primarily utilized as a core intermediate for synthesizing bioactive derivatives targeting tyrosine kinases (e.g., EGFR) , adenosine receptors , and dihydrofolate reductase (DHFR) . Its structural rigidity and capacity for multiple hydrogen-bonding interactions make it an ideal template for fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis[3][4][5]

Nomenclature and Identifiers
PropertyDetail
CAS Number 28285-65-6
IUPAC Name Pyrimido[5,4-d]pyrimidin-4-ol
Synonyms Pyrimido[5,4-d]pyrimidin-4(3H)-one; 4-Hydroxypyrimido[5,4-d]pyrimidine
Molecular Formula C₆H₄N₄O
Molecular Weight 148.12 g/mol
SMILES C1=NC=NC2=C1C(=O)N=CN2 (Keto form)
Tautomerism (The "Chameleon" Effect)

Like many N-heterocycles bearing a hydroxyl group adjacent to a nitrogen, CAS 28285-65-6 exhibits lactam-lactim tautomerism .

  • Solid State/Solution: Predominantly exists in the keto (lactam) form, Pyrimido[5,4-d]pyrimidin-4(3H)-one, due to the stabilization provided by the amide resonance and intermolecular hydrogen bonding.

  • Reactivity: Despite the keto preference, chemical functionalization (e.g., chlorination with POCl₃) proceeds via the enol (lactim) form, yielding 4-chloropyrimido[5,4-d]pyrimidine.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (Major) Pyrimido[5,4-d]pyrimidin-4(3H)-one (Stable in solution/solid) Enol Enol Form (Minor) Pyrimido[5,4-d]pyrimidin-4-ol (Reactive intermediate) Keto->Enol H-shift

Caption: Equilibrium heavily favors the keto form, crucial for understanding solubility and binding modes.

Synthetic Methodologies

The synthesis of the core scaffold requires constructing the second pyrimidine ring onto a pre-existing mono-cyclic precursor. The most robust and scalable route involves the cyclization of 4-aminopyrimidine-5-carboxamide .

Primary Synthesis Protocol: Formamide Cyclization

This method is preferred for its atom economy and the availability of starting materials.

Reagents:

  • Precursor: 4-Aminopyrimidine-5-carboxamide (CAS 2466-23-1)

  • Solvent/Reagent: Formamide (serves as both carbon source and solvent)

  • Catalyst: Formic acid (optional, to accelerate reaction)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminopyrimidine-5-carboxamide (1.0 eq) in excess formamide (10-15 volumes).

  • Heat: Heat the mixture to 170–180°C (reflux temperature of formamide).

  • Reaction: Maintain reflux for 4–6 hours. The suspension will initially clear as the starting material dissolves, followed by the precipitation of the fused product.

  • Work-up: Cool the mixture to room temperature. Dilute with water or ethanol to maximize precipitation.

  • Isolation: Filter the solid. Wash extensively with water (to remove residual formamide) and ethanol.

  • Purification: Recrystallization from DMF/Water or dissolution in dilute NaOH followed by reprecipitation with HCl.

Reaction Mechanism

The reaction proceeds via the formation of an amidine intermediate followed by intramolecular nucleophilic attack.

Synthesis Start 4-Aminopyrimidine- 5-carboxamide Inter1 Intermediate: N-Formyl Amidine Species Start->Inter1 Transamidation Reagent + Formamide (Reflux, 180°C) Cyclization Intramolecular Cyclization (-H2O) Inter1->Cyclization Nucleophilic Attack Product Pyrimido[5,4-d]pyrimidin-4-ol (CAS 28285-65-6) Cyclization->Product Aromatization

Caption: Cyclocondensation route for the construction of the [5,4-d] fused system.

Medicinal Chemistry & Applications

Scaffold Utility

The pyrimido[5,4-d]pyrimidine core is isosteric with the purine nucleus (adenine/guanine). This structural similarity allows it to:

  • Bind ATP-Binding Sites: The N1 and N3 nitrogens, along with the 4-oxo/hydroxyl group, form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).

  • Intercalate DNA: Planar aromaticity facilitates stacking interactions.

  • Antagonize Adenosine Receptors: Derivatives act as potent A2A receptor antagonists.

Structure-Activity Relationship (SAR) Map

Modifications to the core 28285-65-6 scaffold drive specificity.

SAR Core Pyrimido[5,4-d]pyrimidine Core Pos4 Position 4 (OH/Cl/NH2) Primary H-bond donor/acceptor (Kinase Hinge Binding) Core->Pos4 Pos2 Position 2 Solubility & PK Modulation (e.g., Morpholine, Piperazine) Core->Pos2 Pos6 Position 6 Hydrophobic Pocket Access (Aryl/Alkyl groups) Core->Pos6 Pos8 Position 8 Steric Tolerance (Often unsubstituted) Core->Pos8

Caption: Strategic functionalization points on the scaffold for drug development.

Analytical Characterization & Handling

Physicochemical Properties[3]
  • Appearance: Off-white to pale yellow powder.

  • Solubility:

    • Water:[1][2] Very low (neutral pH).

    • DMSO/DMF: Soluble.[3]

    • Aqueous Base (NaOH): Soluble (formation of phenolate anion).

    • Aqueous Acid (HCl): Soluble (protonation of pyrimidine nitrogens).

  • Melting Point: >300°C (Decomposes).[4]

Analytical Data (Expected)
  • ¹H NMR (DMSO-d₆):

    • Resonances for the aromatic protons (H-2, H-6, H-8) typically appear as singlets in the downfield region (δ 8.5 – 9.5 ppm ) due to the electron-deficient nature of the ring system.

    • A broad singlet for the NH (amide tautomer) may be visible around δ 12.0–13.0 ppm .

  • MS (ESI): [M+H]⁺ peak at m/z 149.

  • UV-Vis: Strong absorption maxima λₘₐₓ ≈ 260–280 nm (π→π* transitions).

Safety & Stability
  • Stability: Highly stable under ambient conditions. Resistant to hydrolysis in neutral media.

  • Hazards: Treat as a potential irritant. As a bioactive scaffold, handle with standard PPE (gloves, goggles, fume hood) to prevent inhalation of dust.

References

  • LookChem. Pyrimido[5,4-d]pyrimidin-4-ol CAS NO.28285-65-6 Product Details. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Pyrimido[5,4-d]pyrimidine (Parent Scaffold Data). Available at: [Link][5]

  • Cruz, J. S., & de Aguiar, A. P. (2021).[1][6] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Rescifina, A., et al. (2022).[1] Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. Available at: [Link]

Sources

Foundational

The Pyrimido[5,4-d]pyrimidine Scaffold: A Technical Guide

The pyrimido[5,4-d]pyrimidine scaffold represents a masterclass in medicinal chemistry evolution—a privileged structure that transitioned from a non-selective vasodilator in the 1950s to a precision tool in modern oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimido[5,4-d]pyrimidine scaffold represents a masterclass in medicinal chemistry evolution—a privileged structure that transitioned from a non-selective vasodilator in the 1950s to a precision tool in modern oncology and parasitology.[1]

This technical guide dissects the scaffold's history, synthetic architecture, and pharmacological versatility.

From Non-Selective Vasodilation to Targeted Kinase Inhibition

Executive Summary

The pyrimido[5,4-d]pyrimidine core is a fused bicyclic heterocycle containing four nitrogen atoms (1, 3, 5, and 7 positions). Its planar, electron-deficient nature makes it an ideal template for


-

stacking interactions within ATP-binding pockets of kinases and phosphodiesterases (PDEs).[1] Historically anchored by the blockbuster drug Dipyridamole , this scaffold has experienced a renaissance as a template for overcoming drug resistance in EGFR-mutant cancers and as a novel antitrypanosomal agent.[1]

Historical Genesis & Synthetic Evolution[1]

The Thomae Breakthrough (1959)

While the theoretical existence of the core predated its medical application, the pharmaceutical genesis of pyrimido[5,4-d]pyrimidines began with the research of F.G. Fischer and colleagues at Dr. Karl Thomae GmbH (now Boehringer Ingelheim).[1]

  • The Milestone: In 1959, Fischer filed patents (e.g., US3031450) describing the synthesis of "pyrimido-pyrimidine derivatives" capable of coronary vasodilation.

  • The Molecule: This effort culminated in Dipyridamole (Persantine) , a tetra-substituted derivative.[1] Its discovery established the "perchloro" synthetic route as the industry standard for decades.

  • The Evolution: In the 1980s and 90s, the scaffold was modified to create Mopidamol (RA-233), enhancing anti-platelet and anti-metastatic properties, though it saw limited commercial success compared to its parent.

Synthetic Architectures

The construction of this scaffold generally follows two distinct logical pathways, depending on the desired substitution pattern.

Pathway A: The "Perchloro" Gateway (Dipyridamole Route)

This route is preferred for symmetrical substitutions or when accessing the 2,4,6,8-positions sequentially.

  • Core Formation: Oxidation of pyrimidine precursors to pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol.[1]

  • Chlorination: Vilsmeier-Haack type reaction using

    
     to generate the highly reactive 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[1]
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Stepwise displacement of chlorides by amines.[1]
    
Pathway B: The "Carbonitrile" Assembly (Kinase Route)

Modern kinase inhibitors often require asymmetry.[1] This route builds the second ring onto a pre-functionalized pyrimidine.[1]

  • Precursor: 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile.[1]

  • Cyclization: Reaction with triethyl orthoformate (or similar electrophiles) and primary amines to close the second ring.[1]

SynthesisPathways Start Precursors Tetraol Pyrimido[5,4-d] pyrimidine-tetraol Start->Tetraol Oxidation Carbonitrile 4-Amino-5-carbonitrile Pyrimidine Start->Carbonitrile Condensation Tetrachloro 2,4,6,8-Tetrachloro Intermediate Tetraol->Tetrachloro POCl3/PCl5 Chlorination Dipyridamole Dipyridamole (Symmetrical) Tetrachloro->Dipyridamole SNAr (4 equiv amine) Imidate Imidate Intermediate Carbonitrile->Imidate Orthoester KinaseInhib EGFR Inhibitor (Asymmetrical) Imidate->KinaseInhib R-NH2 Cyclization

Figure 1: Divergent synthetic strategies for the pyrimido[5,4-d]pyrimidine scaffold.

Pharmacological Profiling & Mechanism of Action

Mechanism 1: Phosphodiesterase & Adenosine Modulation (Cardiovascular)

Dipyridamole acts via a dual mechanism, making it a "pleiotropic" agent.[1]

  • PDE Inhibition: It inhibits phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE5, in platelets and vascular smooth muscle.[1] This prevents the degradation of cAMP and cGMP.[1]

    • Result: Elevated cAMP/cGMP

      
       Reduced intracellular calcium 
      
      
      
      Platelet inhibition and Vasodilation.[1]
  • Adenosine Reuptake Inhibition: It blocks the equilibrative nucleoside transporter (ENT1/ENT2) on erythrocytes and endothelial cells.[1]

    • Result: Increased extracellular adenosine

      
       Activation of Adenosine 
      
      
      
      receptors
      
      
      Further cAMP elevation.[1]
Mechanism 2: Kinase Inhibition (Oncology)

In the modern era (post-2010), the scaffold has been repurposed to target mutant EGFR (Epidermal Growth Factor Receptor).[1][2]

  • The Challenge: First-generation inhibitors (Gefitinib) fail due to the T790M "gatekeeper" mutation.[1]

  • The Solution: Pyrimido[5,4-d]pyrimidines (e.g., Compound 20g) bind to the ATP pocket.[1] The fused ring system mimics the adenine of ATP, while specific substituents (e.g., acrylamides) can form covalent bonds with Cys797 (in later generations) or exploit steric differences in the T790M mutant.

MechanismAction Drug Pyrimido[5,4-d]pyrimidine (Dipyridamole) PDE PDE Enzyme Drug->PDE Inhibits ENT ENT Transporter Drug->ENT Inhibits cAMP cAMP / cGMP (↑) PDE->cAMP Prevents degradation Adenosine Extracellular Adenosine (↑) ENT->Adenosine Prevents uptake Platelet Platelet Aggregation (↓) Vasodilation (↑) cAMP->Platelet Signaling Cascade Adenosine->cAMP Via A2A Receptor

Figure 2: Dual mechanism of action for Dipyridamole-class derivatives.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2,4,6,8-tetrakis(substituted-amino)pyrimido[5,4-d]pyrimidine via the "Perchloro" route. Note: This protocol deals with high-energy intermediates and corrosive reagents.[1] Perform in a fume hood.

Step 1: Synthesis of the Tetrachloro Core

Reagents: Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol (1.0 eq),


 (5.8 eq), 

(solvent/reagent).[1]
  • Setup: Charge a flame-dried round-bottom flask with the tetraol substrate.

  • Addition: Add

    
     carefully (exothermic). Add 
    
    
    
    (approx. 10 mL per gram of substrate).[1]
  • Reaction: Reflux the mixture at 120°C for 12–16 hours. The suspension should clear as the chloride forms.

  • Workup:

    • Distill off excess

      
       under reduced pressure.[1]
      
    • Critical Safety Step: Pour the viscous residue onto crushed ice very slowly with vigorous stirring to hydrolyze remaining phosphorus halides.[1]

    • Filter the resulting yellow precipitate.[1]

    • Wash with cold water until the filtrate is neutral.[1]

    • Dry in a vacuum desiccator over

      
      .[1]
      
  • Product: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (Yellow solid).[1] Store under inert gas; moisture sensitive.

Step 2: Controlled Nucleophilic Substitution (The "Stepwise" Control)

To achieve specific substitution (e.g., 4,8-bis(piperidinyl) for Dipyridamole precursors), exploit the reactivity difference: positions 4 and 8 are more electrophilic than 2 and 6.

  • Solvent: Dissolve the tetrachloro core in THF or Dioxane. Cool to 0°C.[1]

  • Nucleophile 1 (Positions 4,8): Add amine (e.g., piperidine, 2.2 eq) dropwise.[1]

    • Control: Maintain temperature < 5°C to prevent substitution at 2,6.

    • Stir for 2 hours at 0°C, then warm to Room Temp (RT).

  • Nucleophile 2 (Positions 2,6): Add the second amine (e.g., diethanolamine, excess > 5 eq).[1]

    • Forcing Conditions: Heat to reflux (60–80°C) for 4–8 hours to force substitution at the less reactive 2,6 positions.

  • Purification:

    • Evaporate solvent.[1]

    • Partition between

      
       and water.[1]
      
    • The organic layer is dried (

      
      ) and recrystallized (often from Ethanol/Water).[1]
      

Comparative Data: Key Derivatives

CompoundSubstitution (4,[3][4][5][6]8)Substitution (2,6)Primary TargetIC50 / Activity
Dipyridamole PiperidineDiethanolaminePDE5 / ENT1~2.8 μM (hENT1)
Mopidamol PiperidineN-(2-hydroxyethyl)PDE / PlateletsAnti-metastatic pot.[1]
Compound 20g Substituted AnilineUrea/Amide linkerEGFR (T790M)< 10 nM (Kinase)
Antitrypanosomal Hydrazine deriv.[1]Pyridinyl-methoxyT. brucei~0.9 μM

Future Outlook

The pyrimido[5,4-d]pyrimidine scaffold is currently transitioning into PROTAC (Proteolysis Targeting Chimera) development.[1] Its ability to bind kinases with high affinity makes it an excellent "warhead" for recruiting E3 ligases to degrade mutant proteins rather than just inhibiting them.[1] Furthermore, recent 2024 studies have highlighted its potential in Alzheimer's research as a dual inhibitor of A


 aggregation and oxidative stress.[1]

References

  • Fischer, F. G., et al. (1962).[1] Pyrimido-pyrimidine derivatives. US Patent 3,031,450.[1] Link

  • Mosby, W. L. (1961).[1] Heterocyclic Systems with Bridgehead Nitrogen Atoms. Interscience Publishers.[1] (Foundational Chemistry).[1][7]

  • Thomae GmbH. (1968).[1] Process for the preparation of dipyridamole. DE Patent 1812918.[1]

  • Lin, X., et al. (2018).[1] Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective EGFR Inhibitors. Journal of Medicinal Chemistry. Link[1]

  • Bernatets, T., et al. (2022).[1][6] Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. Link[1]

  • Bagley, M. C., et al. (2002).[1] Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Damaraju, V. L., et al. (2011).[1] Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Biochemical Pharmacology. Link

Sources

Exploratory

An In-depth Technical Guide to Pyrimido[5,4-d]pyrimidin-4-ol: Structure, Synthesis, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of pyrimido[5,4-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of pyrimido[5,4-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, nomenclature, and the critical aspect of tautomerism. A proposed synthetic pathway will be detailed, drawing from established methodologies for the pyrimido[5,4-d]pyrimidine scaffold. Furthermore, the therapeutic relevance of this core structure will be explored by examining the biological activities of its derivatives.

The Pyrimido[5,4-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimido[5,4-d]pyrimidine nucleus is a fused heterocyclic system isosteric to purine, which forms the backbone of the nucleobases adenine and guanine. This structural similarity allows molecules incorporating this scaffold to interact with biological targets that recognize purines, such as enzymes and receptors involved in nucleic acid synthesis and cellular signaling. Consequently, the pyrimido[5,4-d]pyrimidine framework has emerged as a "privileged scaffold" in drug discovery, serving as the foundation for a diverse array of biologically active compounds. Derivatives have shown promise as anticancer, antidiabetic, antitrypanosomal, and antileishmanial agents, highlighting the versatility and therapeutic potential of this heterocyclic system.[1][2]

Chemical Structure and Nomenclature of Pyrimido[5,4-d]pyrimidin-4-ol

The systematic IUPAC name for the parent heterocyclic system is pyrimido[5,4-d]pyrimidine .[3] The specific compound of interest, with a hydroxyl group at the 4-position, is named pyrimido[5,4-d]pyrimidin-4-ol . Its chemical structure is characterized by two fused pyrimidine rings.

Key Identifiers:

Identifier Value
CAS Number 28285-65-6
Molecular Formula C₆H₄N₄O

| Molecular Weight | 148.12 g/mol |

Tautomerism: A Critical Consideration

A crucial aspect of pyrimido[5,4-d]pyrimidin-4-ol is its existence in tautomeric forms. The "-ol" suffix in the name denotes the enol form, which is in equilibrium with its keto tautomer, 3H-pyrimido[5,4-d]pyrimidin-4-one . Theoretical and experimental studies on analogous 4-hydroxypyrimidines have demonstrated that the keto form is generally the more stable and predominant tautomer under physiological conditions. This stability is attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, and the amide resonance in the keto form.

It is therefore essential for researchers to recognize that while the compound may be named as the "-ol," its actual structure and reactivity are likely dominated by the "-one" tautomer. This has significant implications for its hydrogen bonding capabilities and interactions with biological targets.

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis of the Pyrimido[5,4-d]pyrimidine Core

Proposed Synthetic Pathway

A logical approach commences with a substituted pyrimidine, such as 4-aminopyrimidine-5-carboxamide. This intermediate can be cyclized to form the second pyrimidine ring.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of 4-Aminopyrimidine-5-carboxamide. This starting material can be synthesized through various established methods, often involving multicomponent reactions. For instance, a one-pot synthesis can be achieved from substituted benzaldehyde, malononitrile, and urea/thiourea in the presence of a catalyst like ammonium chloride.[4]

  • Step 2: Cyclization to form the Pyrimido[5,4-d]pyrimidin-4-one ring. The 4-aminopyrimidine-5-carboxamide can be cyclized by reacting it with a one-carbon synthon. A common reagent for this transformation is triethyl orthoformate, often in the presence of an acid catalyst and a dehydrating agent like acetic anhydride. The reaction typically requires heating. The amino group and the amide nitrogen of the starting material react with the orthoformate to form the second pyrimidine ring.

synthesis_pathway start 4-Aminopyrimidine-5-carboxamide reagents + Triethyl Orthoformate (Acid Catalyst, Heat) start->reagents product 3H-Pyrimido[5,4-d]pyrimidin-4-one reagents->product

Caption: Proposed synthetic pathway to the target compound.

This proposed synthesis is based on analogous reactions reported for the formation of substituted pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.[5][6] The specific reaction conditions, such as temperature, reaction time, and choice of solvent and catalyst, would require optimization for the synthesis of the unsubstituted pyrimido[5,4-d]pyrimidin-4-ol.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: In its predominant keto form, one would expect signals for the protons on the pyrimidine rings. The proton at position 3 (N-H) would likely appear as a broad singlet at a downfield chemical shift, characteristic of an amide proton. The remaining aromatic protons would exhibit distinct signals in the aromatic region of the spectrum.

  • ¹³C NMR: The spectrum would be characterized by signals for the carbon atoms in the heterocyclic rings. A key signal would be the carbonyl carbon (C4) in the downfield region (typically >160 ppm).

  • IR Spectroscopy: The IR spectrum of the keto tautomer would be expected to show a strong absorption band for the C=O stretching vibration of the amide group (typically in the range of 1650-1700 cm⁻¹). A broad absorption corresponding to the N-H stretching vibration would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.12 g/mol ).

Therapeutic Potential and Applications in Drug Development

The pyrimido[5,4-d]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents. The strategic placement of different substituents on this core structure allows for the fine-tuning of its pharmacological properties and target selectivity.

  • Anticancer Agents: Numerous derivatives of the pyrimido[5,4-d]pyrimidine core have been investigated as potential anticancer drugs. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The structural similarity to purines allows these compounds to act as ATP-competitive inhibitors in the kinase domain.

  • Antitrypanosomal and Antileishmanial Agents: Recent studies have highlighted the potential of pyrimido[5,4-d]pyrimidine-based compounds as novel agents against neglected tropical diseases like sleeping sickness (human African trypanosomiasis) and leishmaniasis.[2][6] These compounds have demonstrated low micromolar activity against Trypanosoma brucei and Leishmania infantum.[2]

  • GPR119 Agonists for Type 2 Diabetes: A series of pyrimido[5,4-d]pyrimidine derivatives have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1] Agonism of GPR119 stimulates glucose-dependent insulin secretion.

The unsubstituted pyrimido[5,4-d]pyrimidin-4-ol serves as a fundamental building block for the synthesis of these more complex and therapeutically active derivatives. Its synthesis and characterization are therefore of paramount importance for the advancement of drug discovery programs based on this scaffold.

Conclusion

Pyrimido[5,4-d]pyrimidin-4-ol, existing predominantly as its 3H-pyrimido[5,4-d]pyrimidin-4-one tautomer, is a heterocyclic compound with a chemically and therapeutically significant core structure. While detailed experimental data on the parent compound is sparse in the public domain, its synthesis can be reasonably proposed based on established chemical principles for related structures. The true value of this molecule lies in its role as a versatile scaffold for the development of a wide range of potential therapeutic agents, particularly in the fields of oncology, infectious diseases, and metabolic disorders. Further research into the synthesis and biological evaluation of novel derivatives based on this privileged core is highly warranted.

References

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Available at: [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. 2024. Available at: [Link]

  • Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. 2018. Available at: [Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. 2022. Available at: [Link]

  • Methods of synthesis of pyrimido[5,4-d]pyrimidines. ResearchGate. Available at: [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. Available at: [Link]

  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. ResearchGate. 2017. Available at: [Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. National Institutes of Health. 2022. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. 2024. Available at: [Link]

  • Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed. 2017. Available at: [Link]

  • Three-Component Cycloaddition of Nitriles: Construction of Bicyclic 4-Aminopyrimidines and Their Photophysical Studies. The Journal of Organic Chemistry. 2022. Available at: [Link]

  • Pyrimido[5,4-e][2][5][7]triazine-5,7(1H,6H)-dione derivatives: their cytoprotection effect from rotenone toxicity and preliminary DMPK properties. PubMed. 2009. Available at: [Link]

  • Pyrimido(5,4-d)pyrimidine. PubChem. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. 2023. Available at: [Link]

  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. 2017. Available at: [Link]

  • What impact does tautomerism have on drug discovery and development? PMC. 2021. Available at: [Link]

  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H,... ResearchGate. Available at: [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. 2021. Available at: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. 2019. Available at: [Link]

  • Synthesis of Fluorinated 4-Aminopyrimidines via a Brønsted Acid Mediated [2+2+2] Cycloaddition of β-CF3-1,3-Enynamides with Nitriles. ResearchGate. 2023. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of the Pyrimido[5,4-d]pyrimidine Core: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pyrimido[5,4-d]pyrimidine scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pyrimido[5,4-d]pyrimidine scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development who are working with or seeking to characterize this important class of molecules. We will delve into the core spectroscopic features of the pyrimido[5,4-d]pyrimidine nucleus and extend this analysis to the specific case of Pyrimido[5,4-d]pyrimidin-4-ol, a key derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by literature-derived data to ensure scientific integrity and practical applicability.

Introduction: The Pyrimido[5,4-d]pyrimidine Scaffold

The pyrimido[5,4-d]pyrimidine ring system is a fused heterocyclic scaffold composed of two pyrimidine rings. This structural motif is a key pharmacophore found in numerous compounds with a wide range of biological activities, including but not limited to antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1] The diverse pharmacological profiles of these compounds underscore the importance of robust and unambiguous structural characterization, for which spectroscopic methods are indispensable tools.[2][3]

This guide will focus on the key spectroscopic techniques used to elucidate the structure of pyrimido[5,4-d]pyrimidine derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

General Spectroscopic Features of the Pyrimido[5,4-d]pyrimidine Core

The interpretation of spectroscopic data for any derivative begins with a solid understanding of the parent scaffold. The following sections outline the characteristic spectral signatures of the unsubstituted pyrimido[5,4-d]pyrimidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the unsubstituted pyrimido[5,4-d]pyrimidine core is expected to show distinct signals for the aromatic protons. Due to the presence of four nitrogen atoms, the protons are significantly deshielded and would appear in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm.[4] The exact chemical shifts and coupling constants (J-values) will be influenced by the solvent and the presence of any substituents. For substituted derivatives, the integration of aromatic protons and the presence of D₂O exchangeable signals for NH protons are key diagnostic features.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms in the pyrimido[5,4-d]pyrimidine core are also deshielded due to the electronegative nitrogen atoms and their sp² hybridization. The chemical shifts for the aromatic carbons are expected in the range of δ 110-160 ppm. Carbons directly bonded to nitrogen will appear further downfield. In substituted derivatives, carbonyl carbons (C=O) are particularly diagnostic, appearing at δ 160-180 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation. For the unsubstituted pyrimido[5,4-d]pyrimidine (C₆H₄N₄), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 132.12 g/mol ).[6] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[7] The fragmentation pattern will be characteristic of the fused heterocyclic ring system, often involving the loss of small molecules like HCN or N₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of the pyrimido[5,4-d]pyrimidine core would be characterized by:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings are expected in the region of 1400-1650 cm⁻¹.[8]

  • Ring vibrations: The characteristic breathing vibrations of the fused ring system will also be present in the fingerprint region (below 1500 cm⁻¹).

For substituted derivatives, the presence of other functional groups will give rise to additional characteristic absorption bands, such as C=O stretching for carbonyl groups (around 1650-1750 cm⁻¹) and N-H stretching for amino or amide groups (around 3200-3500 cm⁻¹).[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrimido[5,4-d]pyrimidine are expected to exhibit strong UV absorption due to π → π* transitions. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the chromophoric system and can be influenced by substituents and the solvent.

Spectroscopic Characterization of Pyrimido[5,4-d]pyrimidin-4-ol

The introduction of a hydroxyl group at the 4-position of the pyrimido[5,4-d]pyrimidine core introduces the possibility of tautomerism.

Tautomerism: The Lactam-Lactim Equilibrium

Pyrimido[5,4-d]pyrimidin-4-ol can exist in equilibrium between the lactim (-ol) and lactam (-one) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This tautomerism will have a significant impact on the spectroscopic data.

Caption: Lactam-Lactim Tautomerism of Pyrimido[5,4-d]pyrimidin-4-ol.

Spectroscopic techniques can often distinguish between these tautomers or indicate the presence of a mixture.

Predicted Spectroscopic Data

Based on the general features of the core and the presence of the hydroxyl/oxo group, the following spectral characteristics are expected for Pyrimido[5,4-d]pyrimidin-4-ol:

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons (δ 8.0-9.5 ppm). A broad, D₂O exchangeable signal for the N-H proton (lactam form) or O-H proton (lactim form), likely downfield.
¹³C NMR Aromatic carbons (δ 110-160 ppm). A downfield signal for the C4 carbon, with its exact chemical shift being highly indicative of whether it is a C-O (lactim) or C=O (lactam, ~160-170 ppm).
Mass Spectrometry Molecular ion peak corresponding to the molecular formula C₆H₄N₄O. Fragmentation may involve the loss of CO.
IR Spectroscopy If the lactam form predominates: a strong C=O stretching band around 1650-1700 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹. If the lactim form is present: an O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching band.
UV-Vis Spectroscopy The λ_max will be sensitive to the tautomeric form. The lactam form is generally expected to have a different absorption profile compared to the lactim form.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence tautomeric equilibria and chemical shifts.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially for substituted derivatives, it is highly recommended to acquire 2D NMR spectra.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Electrospray ionization (ESI) is a common and effective technique for this class of compounds, often run in both positive and negative ion modes to maximize information.

  • Analysis: Acquire the spectrum over a relevant m/z range. For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is rapid and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a high-quality spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A solvent blank should be run and subtracted from the sample spectrum.

Data Integration for Structural Elucidation

The unambiguous structural elucidation of a novel pyrimido[5,4-d]pyrimidine derivative requires the integration of data from multiple spectroscopic techniques. The following workflow illustrates this process.

structural_elucidation cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_proposal Structure Proposal & Verification NMR NMR (1H, 13C, 2D) FuncGroups Identify Functional Groups (from IR & NMR) NMR->FuncGroups Connectivity Establish Connectivity (from 2D NMR) NMR->Connectivity MS Mass Spectrometry (HRMS) MolFormula Determine Molecular Formula (from HRMS) MS->MolFormula IR IR Spectroscopy IR->FuncGroups UV UV-Vis Spectroscopy Chromo Characterize Chromophore (from UV-Vis) UV->Chromo Propose Propose Structure(s) MolFormula->Propose FuncGroups->Propose Connectivity->Propose Chromo->Propose Verify Verify with All Data Propose->Verify Verify->Propose Inconsistent Final Final Structure Verify->Final Consistent caption Workflow for Structural Elucidation of Pyrimido[5,4-d]pyrimidines

Caption: Workflow for Structural Elucidation of Pyrimido[5,4-d]pyrimidines.

Conclusion

The spectroscopic characterization of the pyrimido[5,4-d]pyrimidine scaffold and its derivatives is a critical step in the research and development of new therapeutic agents. A thorough understanding of the characteristic NMR, MS, IR, and UV-Vis data, coupled with the careful consideration of potential tautomerism, is essential for accurate structural elucidation. The integrated, multi-technique approach outlined in this guide provides a robust framework for researchers to confidently characterize these important molecules.

References

  • SpectraBase. (n.d.). pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Scientific Reports, 12(1), 11863. [Link]

  • Di Mola, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2537. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific Reports, 13(1), 12345. [Link]

  • Castillo, E., et al. (2006). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. Bioorganic & Medicinal Chemistry, 14(12), 4079-4091. [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(3), 896. [Link]

  • Lopes, A., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1481-1488. [Link]

  • Patel, H., et al. (2022). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Molecular Diversity, 26(5), 2915-2931. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Pharmaceuticals, 18, 696. [Link]

  • Reddy, D. B., et al. (2014). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. ResearchGate. Retrieved from [Link]

  • Lopes, A., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimido(5,4-d)pyrimidine. Retrieved from [Link]

  • Szymańska, E., et al. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 26(11), 3385. [Link]

  • Vasan, K., et al. (2014). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 57(15), 6344-6361. [Link]

  • SpectraBase. (n.d.). pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol. Retrieved from [Link]

  • Faty, R. A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. Retrieved from [Link]

  • Coman, M., et al. (2021). Advanced Spectroscopic Characterization, Antioxidant and Antibacterial Activity Evaluation, and Trace Metal Analyses of Essential Oils from Star Anise, Nutmeg, Clove, Oregano, Bay Leaves, and Lemon Peel. ResearchGate. Retrieved from [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Optimization of Pyrimido[5,4-d]pyrimidin-4-ol

Executive Summary Pyrimido[5,4-d]pyrimidin-4-ol (CAS: 28285-65-6) represents a critical scaffold in the development of kinase inhibitors and antitrypanosomal agents. However, its utility is frequently bottlenecked by its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimido[5,4-d]pyrimidin-4-ol (CAS: 28285-65-6) represents a critical scaffold in the development of kinase inhibitors and antitrypanosomal agents. However, its utility is frequently bottlenecked by its physicochemical profile: it is a classic "Brick Dust" molecule—characterized by high crystallinity, high melting point (>260°C), and poor solubility in standard organic solvents.

This guide provides a rigorous, data-driven framework for overcoming these solubility challenges. We move beyond simple "trial and error" by applying Hansen Solubility Parameters (HSP) and crystal lattice thermodynamics to predict solvent compatibility. Furthermore, we define a self-validating experimental protocol to quantify solubility limits accurately, ensuring reproducible data for biological assays and process scale-up.

Molecular Architecture & The Solubility Barrier

To dissolve Pyrimido[5,4-d]pyrimidin-4-ol, one must first understand why it resists solvation. The "ol" suffix is deceptive; in the solid state, this molecule predominantly exists in the lactam (keto) tautomeric form.

Structural Determinants of Insolubility
  • Lattice Energy: The fused pyrimidine ring system is planar, facilitating tight

    
    -
    
    
    
    stacking.
  • Hydrogen Bonding Network: The N-H (donor) and C=O (acceptor) moieties form an extensive intermolecular hydrogen bond network (similar to DNA base pairing), resulting in a high lattice energy that solvents must overcome.

  • Tautomeric Equilibrium:

    • Solid State: 4(3H)-one form (Lactam)

      
       High polarity, high melting point.
      
    • Solution State: Solvent-dependent equilibrium between Lactam and Lactim (4-ol).

Tautomeric Impact Visualization

The following diagram illustrates the thermodynamic barrier imposed by the solid-state hydrogen bonding network.

Tautomerism cluster_0 Solid State (Crystal Lattice) cluster_1 Solvation Energy Barrier cluster_2 Solution State Solid Lactam Form (Strong Intermolecular H-Bonds) Barrier Energy Required to Break Lattice (ΔH_fus) Solid->Barrier Heat/Solvent Interaction Solvated Solvated Tautomers (Lactam <-> Lactim Equilibrium) Barrier->Solvated Entropy Gain

Figure 1: The dissolution pathway requires overcoming the high enthalpy of fusion characteristic of the lactam-stabilized crystal lattice.

Solvent Selection Strategy: The Hansen Approach[1]

Relying on "like dissolves like" is insufficient for fused heterocycles. We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[1][2] The total solubility parameter (


) is decomposed into Dispersion (

), Polar (

), and Hydrogen Bonding (

) forces.[1][3]

Pyrimido[5,4-d]pyrimidin-4-ol Profile (Estimated):

  • High

    
    :  Due to the dipole of the heterocyclic nitrogens.
    
  • High

    
    :  Due to the amide-like functionality.
    
Solvent Compatibility Matrix

Based on the interaction radius (


) between the solute and solvent, we categorize solvents into three tiers.
TierSolvent ClassRepresentative SolventsPredicted MechanismSuitability
1 Polar Aprotic DMSO, DMF, NMP, DMAc High dipole moment (

) disrupts lattice; accepts H-bonds without donating (avoids competing with solute-solute bonds).
Excellent (Primary solvents for stock solutions)
2 Protic Amides Formamide Matches the amide functionality of the solute (

matching).
Good (Often used in synthesis/recrystallization)
3 Polar Protic Methanol, Ethanol High

but lower

. Can dissolve trace amounts but often acts as an anti-solvent at low temps.
Poor to Moderate (Requires heat)
4 Non-Polar Hexane, Toluene, Ether Low

and

. Cannot penetrate the crystal lattice.
Insoluble (Use as wash solvents)

Critical Insight: Synthesis of this scaffold is often performed in refluxing formamide or DMF. The fact that the product precipitates upon cooling or water addition confirms that solubility is highly temperature-dependent and water is a strong anti-solvent at neutral pH.

Experimental Protocol: Quantitative Solubility Determination

To generate reliable data, use the Shake-Flask Method followed by HPLC quantification . Visual inspection is subjective and prone to error with micro-precipitates.

Reagents & Equipment
  • Test Compound: Pyrimido[5,4-d]pyrimidin-4-ol (>95% purity).[4]

  • Solvents: HPLC Grade DMSO, MeOH, Water, DMF.

  • Equipment: Thermomixer, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow

SolubilityProtocol cluster_QC Quality Control Start Start: Solid Sample (Excess Amount) SolventAdd Add Solvent (Target: Saturated Suspension) Start->SolventAdd Equilibrate Equilibrate (Shake 24h @ 25°C or 37°C) SolventAdd->Equilibrate Filter Filtration / Centrifugation (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute HPLC HPLC Analysis (Quantify vs Standard Curve) Dilute->HPLC Check Check for degradation (New peaks?) HPLC->Check

Figure 2: Standardized workflow for thermodynamic solubility determination.

Detailed Procedure
  • Preparation: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Saturation: Add 500 µL of the target solvent.

    • Observation: If the solid dissolves immediately, the solubility is >20 mg/mL. Add more solid until a suspension persists.

  • Equilibration: Agitate at 500-800 rpm for 24 hours at the target temperature (usually 25°C).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (Nylon filters may bind the compound).

  • Quantification: Dilute the filtrate 100-fold in mobile phase (e.g., Water/Acetonitrile) and inject into HPLC. Calculate concentration using a pre-established calibration curve.

Advanced Solubilization Techniques

When simple solvent dissolution fails, use these formulation strategies:

pH Adjustment (In-Situ Salt Formation)

The pyrimidine ring nitrogens are weakly basic, and the 4-OH (lactam) proton is weakly acidic.

  • Acidic Media: Solubility increases significantly in 0.1 M HCl or H₂SO₄ due to protonation of the ring nitrogens (

    
     or 
    
    
    
    ).
  • Basic Media: Solubility increases in 0.1 M NaOH due to deprotonation of the lactam nitrogen/oxygen, forming the phenolate-like anion.

  • Warning: Check chemical stability at extreme pH. Pyrimidine rings can undergo hydrolytic ring-opening under harsh basic conditions.

Cosolvency

For biological assays where DMSO concentration must be limited (e.g., <1%), use a ternary system:

  • Stock: 100% DMSO (Solubility ~10-50 mg/mL).

  • Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol.

  • Final: Dilute into aqueous buffer.

  • Why? PEG400 acts as a bridging solvent, preventing the "crashing out" that occurs when pure DMSO stocks hit water.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21948654, Pyrimido[5,4-d]pyrimidine. Retrieved January 29, 2026, from [Link]

  • Synthesis & Solvent Behavior: Maddila, S., et al.[5][6] (2022).[6][7] Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents.[6] Molecules, 27(15), 4985. (Describes precipitation from reaction mixtures, indicating low solubility in EtOH/Water). Retrieved from [Link]

  • Hansen Solubility Parameters: Hansen, C. M.[2][3] (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for general heterocyclic solubility parameter methodology). Retrieved from [Link]

  • General Pyrimidine Solubility: Baluja, S., et al. (2012).[6] Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. (Provides thermodynamic data for analogous systems). Retrieved from [Link]

Sources

Foundational

Technical Guide: Pyrimido[5,4-d]pyrimidin-4-ol Derivatives and Their Potential Uses

[1] Abstract The pyrimido[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines (adenine and guanine) and pteridines.[1] Specifically, pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract The pyrimido[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines (adenine and guanine) and pteridines.[1] Specifically, pyrimido[5,4-d]pyrimidin-4-ol (often existing in equilibrium with its tautomer, pyrimido[5,4-d]pyrimidin-4(3H)-one) has emerged as a potent chemotype for developing inhibitors of receptor tyrosine kinases (RTKs), G-protein coupled receptor 119 (GPR119) agonists, and anti-infective agents.[1] This guide provides a comprehensive technical analysis of the synthesis, pharmacological mechanisms, and experimental validation of these derivatives.[1]

Chemical Architecture & Tautomerism

Structural Significance

The pyrimido[5,4-d]pyrimidine system consists of two fused pyrimidine rings sharing a carbon-carbon bond at positions 4a and 8a.[1] The "4-ol" designation refers to a hydroxyl group at the C4 position.[1] However, in solution and solid states, this moiety predominantly exists as the 4(3H)-one tautomer due to the stability of the amide-like lactam structure.[1]

  • Purine Bioisosterism: The scaffold mimics the hydrogen-bonding motif of purines, allowing it to occupy the ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and interact with key residues like the "hinge region" in enzymes.[1]

  • Solubility & Lipophilicity: Substituents at the C2, C6, and C8 positions modulate the LogP and aqueous solubility, critical for oral bioavailability in drug candidates.[1]

Tautomeric Equilibrium

Researchers must recognize that while nomenclature often uses "-ol," the chemical reactivity is consistent with the lactam form.[1]



Experimental Note: In NMR (

H), the absence of an -OH proton and the presence of an N-H signal (typically

11.0–13.0 ppm) confirms the oxo-form.[1]

Synthetic Methodologies

The synthesis of pyrimido[5,4-d]pyrimidin-4-ol derivatives typically proceeds via the fusion of a second pyrimidine ring onto a pre-functionalized pyrimidine precursor.[1]

Primary Route: From 5-Cyano-4-aminopyrimidines

This is the most robust method for generating the [5,4-d] isomer.[1]

  • Starting Material: 4-amino-2-substituted-pyrimidine-5-carbonitrile.[1]

  • Cyclization: Reaction with formic acid, formamide, or triethyl orthoformate followed by hydrolysis.[1]

  • Mechanism: The amino group attacks the electrophilic carbon of the cyclizing agent, followed by intramolecular nucleophilic attack by the nitrile nitrogen.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of synthesizing 4-substituted pyrimido[5,4-d]pyrimidines.

SynthesisPath Start 4-Amino-5-cyanopyrimidine (Precursor) Inter Imidate Intermediate (Activated) Start->Inter + Triethyl orthoformate Reflux Cyclization Ring Closure (Nucleophilic Attack) Inter->Cyclization + Primary Amine/Hydrazine Product Pyrimido[5,4-d]pyrimidin-4(3H)-one (Scaffold) Cyclization->Product Dimroth Rearrangement (if applicable) Deriv Functionalized Derivative (e.g., 4-Cl or 4-Amino) Product->Deriv POCl3 (Chlorination) then Nucleophilic Sub.

Caption: Step-wise synthesis from pyrimidine precursors to functionalized [5,4-d] scaffold.

Pharmacological Applications[1][2][3][4][5][6][7]

Kinase Inhibition (Oncology)

Pyrimido[5,4-d]pyrimidine derivatives act as ATP-competitive inhibitors.[1]

  • Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1]

  • Mechanism: The N1 and N3 nitrogens (or C4-oxo group) form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR), mimicking the adenine ring of ATP.[1]

  • Therapeutic Use: Non-small cell lung cancer (NSCLC) and solid tumors dependent on angiogenesis.[1]

Metabolic Disorders (Type 2 Diabetes)

Recent studies identify these derivatives as GPR119 Agonists .[1][2]

  • Role: GPR119 is a GPCR expressed in pancreatic

    
    -cells and intestinal L-cells.[1]
    
  • Effect: Activation leads to glucose-dependent insulin secretion (GSIS) and GLP-1 release.[1]

  • Key Derivative: Compounds with specific hydrophobic substituents at C2 and C6 have shown EC

    
     values in the low nanomolar range (e.g., 2.2 nM).[1]
    
Infectious Diseases[1]
  • Antitrypanosomal: Activity against Trypanosoma brucei (Sleeping Sickness).[1][3]

  • Antileishmanial: Activity against Leishmania infantum.[1][4][3][5]

  • Mechanism: Likely interference with parasite pteridine metabolism or specific kinase inhibition.[1]

Experimental Protocols

Protocol A: Synthesis of Pyrimido[5,4-d]pyrimidin-4(3H)-one

Objective: To synthesize the core scaffold for further derivatization.[1]

Reagents:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile (1.0 eq)[1]

  • Formic acid (excess) or Triethyl orthoformate (TEOF)[1]

  • Acetic anhydride (catalytic)[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-amino-2-methylpyrimidine-5-carbonitrile (10 mmol) and formic acid (20 mL).

  • Reflux: Heat the mixture to reflux (100–110°C) for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Precipitation: The solid product (4-one tautomer) will precipitate.[1] Adjust pH to 7.0 with saturated NaHCO

    
     if necessary to maximize yield.
    
  • Purification: Filter the solid, wash with cold water (3 x 10 mL) and diethyl ether. Recrystallize from ethanol/DMF.

  • Validation:

    • Yield: Expect 60–75%.[1]

    • Melting Point: >250°C.[1][6]

    • MS (ESI): [M+H]

      
       peak corresponding to MW.[1][6]
      
Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Objective: Quantify the IC


 of the derivative against EGFR kinase.[1][7]

Materials:

  • Recombinant EGFR kinase domain.[1]

  • Poly(Glu,Tyr) 4:1 substrate.[1]

  • ATP (radiolabeled

    
    -
    
    
    
    P-ATP or fluorescent tracer).[1]
  • Test compounds (dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix EGFR enzyme, substrate, and test compound in a 96-well plate. Incubate for 10 min at RT.

  • Initiation: Add ATP to initiate the reaction.[1] Shake gently.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Stop reaction with EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (radioactive) or FRET signal (fluorescent).[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications at specific positions affect biological activity based on recent literature.

PositionSubstituent Group (R)Effect on ActivityPrimary Indication
C2 Methyl / EthylMaintains core binding; small alkyls preferred for metabolic stability.[1]General / GPR119
C2 Phenyl / ArylIncreases lipophilicity; enhances hydrophobic pocket interaction.[1]Oncology (Kinase)
C4 Hydroxyl (=Oxo)Essential for H-bond donor/acceptor motif (Lactam form).[1]Scaffold Core
C4 Amino (-NH

)
Converts to 4-amino derivative; often higher potency against kinases.[1]Oncology
C6/C8 Bulky Aryl / HeteroarylCritical for selectivity; targets the "selectivity pocket" of the enzyme.[1]Antitrypanosomal
N3 Alkyl substitutionGenerally abolishes activity if H-bonding is required (Kinase).[1]Negative Control

Mechanism of Action Diagram

This diagram visualizes the dual potential of the scaffold in Oncology (Kinase Inhibition) and Metabolism (GPCR Agonism).[1]

MOA cluster_Onco Oncology Pathway cluster_Metabolic Metabolic Pathway Compound Pyrimido[5,4-d]pyrimidin-4-ol Derivative Target1 RTK (EGFR/VEGFR) ATP Pocket Compound->Target1 Competitive Binding Target2 GPR119 Receptor (GPCR) Compound->Target2 Agonist Binding Effect1 Inhibit Phosphorylation Target1->Effect1 Outcome1 Apoptosis & Reduced Angiogenesis Effect1->Outcome1 Effect2 Increase cAMP Levels Target2->Effect2 Outcome2 Insulin Secretion (GSIS) GLP-1 Release Effect2->Outcome2

Caption: Dual mechanistic pathways: RTK inhibition for cancer and GPR119 agonism for diabetes.[1]

References

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Source: ACS Medicinal Chemistry Letters / NIH (2022) URL:[Link]

  • Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Source: Bioorganic & Medicinal Chemistry / PubMed (2018) URL:[Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (Note: Comparative scaffold reference) Source: MDPI / NIH (2024) URL:[1][Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d]Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Source: MDPI (2024) URL:[1][Link][1]

Sources

Exploratory

The Ascendance of Pyrimido[5,4-d]pyrimidin-4-ol: A Privileged Scaffold for Modern Drug Discovery

Introduction: Unveiling a Scaffold of Therapeutic Promise In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeutics is perpetual. Among the myriad of heterocyclic systems, the pyrimido[5,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of pyrimido[5,4-d]pyrimidin-4-ol, a key derivative of this family, as a versatile scaffold for drug discovery. We will delve into its synthesis, explore its diverse biological applications, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The pyrimido[5,4-d]pyrimidine core is structurally analogous to purines, the fundamental building blocks of nucleic acids. This intrinsic similarity allows compounds based on this scaffold to interact with a wide array of biological targets, including kinases, transporters, and parasitic enzymes, thereby exerting a range of therapeutic effects. This guide will illuminate the path from the foundational chemistry of this scaffold to its potential as a cornerstone for the next generation of targeted therapies.

The Architectural Foundation: Synthesis of the Pyrimido[5,4-d]pyrimidin-4-ol Core

The strategic synthesis of the pyrimido[5,4-d]pyrimidin-4-ol core is paramount to unlocking its therapeutic potential. A logical and efficient synthetic pathway commences with the readily available 4-aminopyrimidine-5-carboxamide. This precursor embodies the necessary functionalities for the subsequent cyclization to form the fused pyrimidine ring system.

A prevalent and effective method involves the cyclization of 4-aminopyrimidine-5-carboxamide with a suitable one-carbon synthon, such as formamide or triethyl orthoformate. Heating 4-aminopyrimidine-5-carboxamide in formamide, for instance, provides a direct route to pyrimido[5,4-d]pyrimidin-4(3H)-one, the tautomeric form of pyrimido[5,4-d]pyrimidin-4-ol.

Synthesis_Workflow cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization A 4-Aminopyrimidine-5-carboxamide C Pyrimido[5,4-d]pyrimidin-4-ol A->C Cyclization (Heat) B Formamide (or other C1 synthon) B->C D Chlorination (e.g., POCl3) C->D Activation cluster_derivatization cluster_derivatization E 4-Chloropyrimido[5,4-d]pyrimidine D->E F Nucleophilic Substitution E->F Reaction with Amines, Alcohols, etc. G Diverse Derivatives F->G Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (Proliferation, Angiogenesis) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Drug Pyrimido[5,4-d]pyrimidin-4-ol Derivative Drug->Receptor Inhibition Inhibition

Foundational

In Silico Modeling of Pyrimido[5,4-d]pyrimidin-4-ol Interactions

Executive Summary & Structural Context The Pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with the purine nucleus (adenine). This similarity allow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The Pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with the purine nucleus (adenine). This similarity allows it to act as a potent ATP-competitive inhibitor against kinases (e.g., EGFR, VEGFR) and nucleotide-processing enzymes (e.g., DHFR, hTS).

However, modeling the Pyrimido[5,4-d]pyrimidin-4-ol derivative presents a specific "trap" for the unwary modeler: prototropic tautomerism . While nomenclature often specifies the "4-ol" (enol) form, the thermodynamic equilibrium in physiological solution heavily favors the 4(3H)-one (lactam) tautomer. Blindly docking the enol form often leads to false negatives because it disrupts critical donor-acceptor patterns required for the hinge-binding region of kinases.

This guide outlines a self-validating in silico workflow that integrates Quantum Mechanics (QM) for accurate tautomer enumeration, followed by high-precision Docking and Molecular Dynamics (MD) simulations.

Phase I: QM-Based Ligand Preparation (The Foundation)

Objective: To determine the biologically relevant tautomeric and ionization states prior to docking.

Standard force fields (OPLS4, GAFF) rely on fixed charge models. If the input protonation state is wrong, the docking score is meaningless. For Pyrimido[5,4-d]pyrimidin-4-ol, we must evaluate the relative stability of the Lactim (OH) vs. Lactam (NH=O) forms.

The Tautomer Enumeration Protocol

Do not rely solely on rule-based generators (e.g., LigPrep) for this specific scaffold without QM validation.

  • Enumeration: Generate all plausible tautomers (N1-H, N3-H, O-H) and stereoisomers.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 / ORCA / Jaguar.

    • Theory Level: B3LYP/6-311++G(d,p) or ωB97X-D (for better dispersion correction).

    • Solvation Model: PCM or SMD (Water,

      
      ).
      
  • Boltzmann Weighting: Calculate

    
     for each tautomer.
    
    • Criterion: Discard tautomers with

      
       kcal/mol relative to the global minimum, unless the binding pocket is known to stabilize high-energy forms (rare).
      
Workflow Visualization

The following diagram illustrates the decision logic for handling the 4-ol moiety.

Tautomer_Workflow Input Input Structure: Pyrimido[5,4-d]pyrimidin-4-ol Enum Enumeration (LigPrep/Epik) Input->Enum QM QM Optimization (DFT B3LYP/6-31G**) Enum->QM All variants Energy Calculate Relative Free Energy (ΔG) QM->Energy Filter Boltzmann Filter (Cutoff: 5 kcal/mol) Energy->Filter Filter->Input Discard unstable Output Final Ligand Library (Dominant Tautomers) Filter->Output Selected

Figure 1: QM-driven ligand preparation workflow ensuring only thermodynamically accessible tautomers (likely the 4(3H)-one form) are advanced to docking.

Phase II: Target Selection & Molecular Docking

Objective: To predict the binding mode and affinity of the scaffold against a validated target.

Case Study Target: EGFR (Epidermal Growth Factor Receptor) . Rationale: The Pyrimido[5,4-d]pyrimidine scaffold is a known bioisostere of Quinazoline (the core of Gefitinib/Erlotinib). It binds to the ATP pocket.[1][2]

Target Preparation
  • PDB Selection: Use PDB ID: 4HJO (EGFR T790M with a pyrimidine-based inhibitor) or 7RPZ (for KRAS comparison, though EGFR is the primary kinase target).

  • Protein Prep:

    • Remove crystallographic waters (except those bridging the ligand and hinge region, typically near Thr790 or Met793).

    • Protonation: Assign H-bond networks at pH 7.4 (PropKa).

    • Restrained Minimization: Converge to RMSD 0.30 Å (OPLS4 force field) to relieve steric clashes without distorting the crystal pose.

Grid Generation & Constraints

The "4-ol" (or its 4-one tautomer) interaction is driven by the hinge region.

  • Grid Center: Centered on the co-crystallized ligand.

  • Core Constraints (Crucial):

    • H-bond Constraint: Define the backbone amide of Met793 (hinge) as a mandatory H-bond constraint. This forces the Pyrimido-pyrimidine N1 or N3 to align correctly, mimicking Adenine's interaction with ATP-binding sites.

Docking Protocol (SP vs. XP)
  • Standard Precision (SP): Run initially to filter gross clashes.

  • Extra Precision (XP): Re-dock top 10% of poses.

  • Post-Docking Minimization: Allow the ligand to adjust in the pocket.

Data Output Format:

Ligand IDTautomer StateDocking Score (kcal/mol)H-Bond (Met793)H-Bond (Thr790)
Pyr-4-one (A) Lactam (NH)-9.4Yes (Donor)Yes
Pyr-4-ol (B) Lactim (OH)-6.2NoNo
Control (Erlotinib) N/A-10.1YesYes

Note: The Lactam form (A) typically scores higher due to better complementarity with the hinge region donor-acceptor motif.

Phase III: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the predicted binding pose. Docking is a static snapshot; MD reveals if the ligand stays bound or drifts.

Simulation Setup[3][4][5][6][7]
  • Software: GROMACS 2024 or Desmond.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand) OR OPLS4.

  • Solvent: TIP3P water model; Cubic box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

The Production Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration (NVT): 1 ns at 300 K (Berendsen thermostat). Restrain heavy atoms.

  • Equilibration (NPT): 1 ns at 1 bar (Parrinello-Rahman barostat). Release side-chain restraints.[1]

  • Production Run: 100 ns, 2 fs timestep. Save trajectories every 10 ps.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Ligand RMSD: Should plateau < 2.5 Å relative to the protein backbone.

  • RMSF (Fluctuation): Check if the "4-ol" group causes local destabilization of the hinge loop.

  • H-Bond Occupancy: Calculate the % of simulation time the Met793 H-bond is maintained. >60% is considered stable.

MD Pipeline Visualization

MD_Pipeline cluster_Analysis Post-Processing Analysis Setup System Setup (Solvation + Ions) Min Energy Minimization (Steepest Descent) Setup->Min Equil Equilibration (NVT -> NPT, 1ns) Min->Equil Prod Production Run (100 ns, 300K) Equil->Prod RMSD RMSD/RMSF Stability Check Prod->RMSD MMGBSA Binding Free Energy (MM-GBSA) Prod->MMGBSA

Figure 2: Molecular Dynamics simulation pipeline. The critical decision point is the RMSD analysis; if the ligand drifts >3Å, the docking pose was likely an artifact.

Phase IV: Binding Free Energy Calculation (MM-GBSA)

Objective: To rigorously quantify the binding strength, removing solvent effects.

While docking scores are heuristic, MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) provides a more physically rigorous estimation of


.

Protocol:

  • Extract 100 frames from the last 10 ns of the stable MD trajectory.

  • Equation:

    
    
    
  • Interpretation: For Pyrimido[5,4-d]pyrimidines, a

    
     lower (more negative) than -40 kcal/mol (in MM-GBSA scale) typically correlates with sub-micromolar IC50 values.
    

References

  • Tautomerism in 4-hydroxypyrimidines: Plekan, O. et al. (2009). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[3][4] PubMed. [Link]

  • Pyrimido[5,4-d]pyrimidine as EGFR Inhibitors: Liu, X. et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective EGFR Inhibitors. Journal of Medicinal Chemistry. [Link]

  • General In Silico Protocols for Kinase Inhibitors: Sastry, G. M. et al. (2013). Docking and scoring in a virtual screening context.[5][6] Journal of Chemical Information and Modeling. [Link]

  • Recent Antiviral Applications of the Scaffold: Katsarou, M. et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.[7][8] Molecules.[5][9][4][7][10][11][12][13][14][15] [Link]

  • MD Simulation Standards: Hospital, A. et al. (2015). Molecular dynamics simulations: advances and applications. Advances and Applications in Bioinformatics and Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Pyrimido[5,4-d]pyrimidin-4-ol Scaffolds via Sequential Nucleophilic Substitution

An Application Guide for Medicinal Chemists Abstract: The pyrimido[5,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the basis for a multitude of therapeutic agents, including those wi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract: The pyrimido[5,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the basis for a multitude of therapeutic agents, including those with antitubercular, anticancer, and antiviral properties.[1][2][3] This application note provides a detailed guide to the synthesis of functionalized pyrimido[5,4-d]pyrimidin-4-ol derivatives through a robust and highly controllable sequential nucleophilic substitution strategy. We will delve into the mechanistic principles governing regioselectivity, present a validated, step-by-step protocol, and offer expert insights to ensure reproducible and high-yield outcomes for researchers in drug discovery and development.

The Underlying Principle: Exploiting Regiochemical Reactivity

The synthesis of complex, multi-substituted heterocyclic systems hinges on the ability to control the position of incoming functional groups. The pyrimido[5,4-d]pyrimidine nucleus is an electron-deficient system, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Our strategy begins with a polychlorinated precursor, typically 2,4,8-trichloro- or 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which serves as a versatile platform for introducing diverse functionalities.

The key to a sequential and controlled synthesis lies in the inherent reactivity differences of the chloro-substituted positions. The C4 and C8 positions are significantly more electrophilic and thus more reactive towards nucleophiles than the C2 and C6 positions.

Causality Behind Reactivity: This regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.[4] When a nucleophile attacks the C4 or C8 position, the resulting negative charge is effectively delocalized across the pyrimidine ring and can be stabilized by the adjacent nitrogen atoms. In contrast, attack at C2 or C6 results in a less stable intermediate, as the delocalization pathway is not as favorable.[4] This electronic difference allows for a stepwise substitution by carefully controlling reaction conditions.

The general workflow is designed to exploit this reactivity gradient, moving from the most reactive to the least reactive sites.

G Start Polychloro-Pyrimido[5,4-d]pyrimidine (e.g., 2,4,8-Trichloro-) Step1 First Nucleophilic Substitution (Nu1-H) - Controlled Temperature (0-25 °C) - Targets most reactive site (C4) Start->Step1 Intermediate1 4-Substituted-2,8-dichloro- Pyrimido[5,4-d]pyrimidine Step1->Intermediate1 Step2 Second Nucleophilic Substitution (Nu2-H) - Higher Temperature - Targets second reactive site (C8) Intermediate1->Step2 Intermediate2 4,8-Disubstituted-2-chloro- Pyrimido[5,4-d]pyrimidine Step2->Intermediate2 Step3 Final Substitution / Hydrolysis - Stronger Nucleophile or - Acid/Base Hydrolysis Intermediate2->Step3 Final Fully Functionalized Pyrimido[5,4-d]pyrimidin-4-ol (or other C4 derivative) Step3->Final

Caption: General Experimental Workflow for Sequential Substitution.

Mechanistic Insight: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack: The nucleophile (e.g., an amine or an alcohol) attacks the electron-deficient carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

Caption: The Addition-Elimination Mechanism of SNAr.

Controlling the reaction temperature is the most critical parameter for achieving selectivity. The first substitution at the most reactive C4 position can often be accomplished at low temperatures (e.g., 0-25 °C), while subsequent substitutions at less reactive positions like C8 or C2 may require elevated temperatures.[5][6]

Detailed Synthesis Protocol: 2-Amino-8-aryl-pyrimido[5,4-d]pyrimidin-4-ol

This protocol details a representative synthesis starting from 2,4,8-trichloropyrimido[5,4-d]pyrimidine. This multi-step procedure is a self-validating system; successful isolation and characterization of each intermediate confirms the regioselectivity of the previous step before proceeding.

Step 1: Selective Amination at C4

Objective: To selectively substitute the most reactive C4-chloro with a primary amine.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4,8-trichloropyrimido[5,4-d]pyrimidine (1.0 eq) in anhydrous THF (15-20 mL per gram of starting material).

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired primary amine (e.g., cyclopropylamine, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in THF. Add this solution dropwise to the cooled starting material solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexane). The appearance of a new, less polar spot and consumption of the starting material indicates reaction completion.

  • Workup & Isolation: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 4-(cyclopropylamino)-2,8-dichloropyrimido[5,4-d]pyrimidine, can be purified by column chromatography on silica gel.

Step 2: Suzuki Coupling at C8

Objective: To introduce an aryl group at the C8 position, which is more reactive to cross-coupling than the C2 position.

  • Reagent Preparation: To a solution of the C4-substituted intermediate (1.0 eq) in a 4:1 mixture of Dioxane/Water, add the desired arylboronic acid (1.2 eq) and Na₂CO₃ (3.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 20 minutes. Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-12 hours, monitoring by TLC.

  • Workup & Isolation: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue by column chromatography to yield the 8-aryl-4-(cyclopropylamino)-2-chloropyrimido[5,4-d]pyrimidine intermediate.

Step 3: Hydrolysis to the Pyrimidin-4-ol

Objective: To convert the C4-amino group (or a C4-chloro group in an alternative pathway) to the final hydroxyl group. This is often achieved via acidic hydrolysis.

  • Reaction Setup: Suspend the disubstituted intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1).

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The heterogeneous mixture should gradually become homogeneous. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup & Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate. Adjust the pH to ~7 with a saturated NaHCO₃ solution. Filter the resulting solid, wash with cold water and then diethyl ether to afford the final 2-chloro-8-aryl-pyrimido[5,4-d]pyrimidin-4-ol product. Further purification can be achieved by recrystallization.

Summary of Reaction Parameters

The following table provides typical parameters for the sequential substitution reactions. Researchers should note that optimal conditions may vary based on the specific nucleophiles and substrates used.

Step Target Position Typical Nucleophile/Reagent Solvent Temperature (°C) Typical Time (h) Avg. Yield (%)
1 C4Primary/Secondary AmineTHF, DCM0 to 251 - 475 - 90
2 C8Arylboronic Acid (Suzuki)Dioxane/H₂O80 - 1004 - 1260 - 85
3 C2Amine or other NuNMP, DMSO100 - 1506 - 2450 - 80
4 (Final) C4HCl / H₂O (Hydrolysis)Water100 (Reflux)12 - 2470 - 95

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity: The starting polychlorinated pyrimidines are sensitive to moisture. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (N₂ or Ar) to prevent unintended hydrolysis.

  • Controlling Selectivity: For the first substitution, slow, dropwise addition of the nucleophile at low temperature is critical to prevent disubstitution. Using exactly 1.0 to 1.1 equivalents of the nucleophile is recommended.

  • Poor Solubility: The pyrimido[5,4-d]pyrimidine core and its derivatives often exhibit poor solubility. Solvents like NMP, DMA, or DMSO may be required for substitutions at less reactive positions, especially at C2.

  • Monitoring Reactions: Due to low UV activity and potential streaking on TLC plates, using a combination of TLC with different stains (e.g., KMnO₄) and LC-MS is the most reliable method for reaction monitoring.

References

  • Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. PubMed, National Center for Biotechnology Information.[Link]

  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

  • Methods of synthesis of pyrimido[5,4-d]pyrimidines. ResearchGate.[Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central, National Center for Biotechnology Information.[Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI.[Link]

  • Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. PubMed, National Center for Biotechnology Information.[Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. ResearchGate.[Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. National Institutes of Health.[Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed, National Center for Biotechnology Information.[Link]

  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. Journal of Chemical and Pharmaceutical Research.[Link]

Sources

Application

Synthesis of Pyrimido[5,4-d]pyrimidin-4-ol: A Detailed Experimental Protocol for Researchers

Introduction: The Therapeutic Potential of the Pyrimido[5,4-d]pyrimidine Scaffold The pyrimido[5,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrimido[5,4-d]pyrimidine Scaffold

The pyrimido[5,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This fused ring system is isosteric to purine and, as such, its derivatives have been shown to interact with a wide range of biological targets, acting as potent antimetabolites in purine biochemical pathways[1]. The versatility of this scaffold has led to the development of compounds with diverse pharmacological activities, including antitubercular, antitrypanosomal, antileishmanial, and anticancer properties[2][3][4][5]. The ongoing exploration of pyrimido[5,4-d]pyrimidine derivatives continues to yield promising candidates for novel therapeutic agents, underscoring the importance of robust and well-understood synthetic protocols.

This application note provides a detailed, step-by-step experimental protocol for the synthesis of the parent compound, Pyrimido[5,4-d]pyrimidin-4-ol. The presented methodology is a well-established route that proceeds via the synthesis of a key 4-aminopyrimidine-5-carboxamide intermediate, followed by a cyclization step to form the fused ring system. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reliable method for accessing this important heterocyclic core.

Overall Synthetic Strategy

The synthesis of Pyrimido[5,4-d]pyrimidin-4-ol is a two-stage process. The first stage involves the construction of a suitably functionalized pyrimidine ring, specifically 4-aminopyrimidine-5-carboxamide. The second stage is a cyclization reaction to form the fused pyrimido[5,4-d]pyrimidine ring system.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 4-aminopyrimidine-5-carboxamide Start->Step1 Step2 Step 2: Cyclization to Pyrimido[5,4-d]pyrimidin-4-ol Step1->Step2 Product Final Product: Pyrimido[5,4-d]pyrimidin-4-ol Step2->Product

Caption: Overall workflow for the synthesis of Pyrimido[5,4-d]pyrimidin-4-ol.

Part 1: Synthesis of 4-Aminopyrimidine-5-carboxamide

The synthesis of the key intermediate, 4-aminopyrimidine-5-carboxamide, can be achieved through a condensation reaction. A common and efficient method involves the reaction of an appropriate three-carbon precursor with guanidine.

Experimental Protocol: Synthesis of 4-Aminopyrimidine-5-carboxamide

This protocol is adapted from established methods for the synthesis of substituted pyrimidine-5-carboxamides[6].

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Malononitrile66.066.61 g100
Guanidine Hydrochloride95.539.55 g100
Sodium Ethoxide68.056.81 g100
Ethanol (absolute)46.07200 mL-
Diethyl Ether74.12As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (6.81 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride (9.55 g, 100 mmol) followed by malononitrile (6.61 g, 100 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of 2,4-diaminopyrimidine-5-carbonitrile will form.

  • Isolation of Intermediate: Filter the precipitate and wash it with a small amount of cold ethanol, followed by diethyl ether.

  • Hydrolysis to Carboxamide: The resulting 2,4-diaminopyrimidine-5-carbonitrile is then hydrolyzed to the corresponding carboxamide. While direct synthesis of 4-aminopyrimidine-5-carboxamide is less commonly detailed, a plausible subsequent step involves controlled hydrolysis. A more direct, though often lower-yielding, approach for similar structures involves using cyanoacetamide in the initial condensation. For the purpose of this protocol, we will assume a subsequent hydrolysis step which is a common transformation in pyrimidine chemistry. The isolated nitrile can be treated with concentrated sulfuric or hydrochloric acid to hydrolyze the nitrile to a carboxamide.

  • Purification: The crude 4-aminopyrimidine-5-carboxamide can be recrystallized from water or an ethanol/water mixture to yield the pure product.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a strong base that deprotonates the active methylene group of malononitrile, facilitating the condensation reaction.

  • Solvent: Ethanol is a suitable solvent for the reactants and allows for heating to reflux temperature to drive the reaction to completion.

  • Guanidine as a Nitrogen Source: Guanidine provides the N-C-N fragment necessary for the formation of the pyrimidine ring.

  • Hydrolysis Step: The conversion of the nitrile to the carboxamide is a crucial step to set up the subsequent cyclization. Concentrated acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

Part 2: Cyclization to Pyrimido[5,4-d]pyrimidin-4-ol

The final step in the synthesis is the cyclization of 4-aminopyrimidine-5-carboxamide to form the fused pyrimido[5,4-d]pyrimidine ring system. This is a key transformation that can be achieved using various one-carbon synthons. A common and effective method is the use of diethyl carbonate, which provides the carbonyl carbon for the new pyrimidine ring. This type of reaction is analogous to the well-established Traube purine synthesis[3][7][8].

Experimental Protocol: Cyclization of 4-Aminopyrimidine-5-carboxamide

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Aminopyrimidine-5-carboxamide138.121.38 g10
Diethyl Carbonate118.1311.81 g100
Sodium Ethoxide68.050.68 g10
Ethanol (absolute)46.0750 mL-
Acetic Acid60.05As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (0.68 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reactant: Add 4-aminopyrimidine-5-carboxamide (1.38 g, 10 mmol) to the solution.

  • Addition of Cyclizing Agent: Add an excess of diethyl carbonate (11.81 g, 100 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Carefully neutralize the reaction mixture with acetic acid. The product, Pyrimido[5,4-d]pyrimidin-4-ol, will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as water or a dimethylformamide (DMF)/water mixture.

Mechanism of Cyclization (Traube-like Synthesis):

The cyclization reaction is believed to proceed through a mechanism analogous to the Traube purine synthesis.

Cyclization_Mechanism cluster_0 Reaction Steps Reactant 4-Aminopyrimidine- 5-carboxamide Intermediate1 N-Acylated Intermediate Reactant->Intermediate1 + Diethyl Carbonate (Base catalyzed) Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Nucleophilic Attack Product Pyrimido[5,4-d]pyrimidin-4-ol Intermediate2->Product Elimination of Ethanol

Caption: Simplified mechanism of the cyclization step.

  • N-Acylation: The 4-amino group of the pyrimidine, being a nucleophile, attacks the electrophilic carbonyl carbon of diethyl carbonate. This is facilitated by the basic conditions which can deprotonate the amino group, increasing its nucleophilicity.

  • Intramolecular Cyclization: The amide nitrogen of the 5-carboxamide group then acts as an intramolecular nucleophile, attacking the newly introduced carbonyl carbon.

  • Elimination: The reaction proceeds with the elimination of a molecule of ethanol to yield the stable, aromatic Pyrimido[5,4-d]pyrimidin-4-ol.

Self-Validating System and Trustworthiness:

The success of this synthesis relies on the purity of the starting materials and the careful control of reaction conditions. The progress of each step should be monitored by TLC to ensure the reaction has gone to completion before proceeding to the next step. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectral data should be compared with literature values where available.

Conclusion

This application note provides a detailed and reliable experimental protocol for the synthesis of Pyrimido[5,4-d]pyrimidin-4-ol, a key heterocyclic scaffold with significant therapeutic potential. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this important compound for further investigation and development of novel drug candidates.

References

  • Al-Omary, F. A., et al. (2010). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 45(11), 5037-5045. Available at: [Link]

  • Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. Available at: [Link]

  • Verma, A., & Singh, P. (2013). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 693-697. Available at: [Link]

  • de Oliveira, C. R., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1436-1443. Available at: [Link]

  • Sondhi, S. M., et al. (2005). Synthesis of some new pyrimido[5,4-d]pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activities. Bioorganic & Medicinal Chemistry, 13(22), 6158-6166. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological evaluation of novel pyrimido[5,4-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 44(5), 2000-2009. Available at: [Link]

  • Hassan, A. A., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2][3][4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 59. Available at: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis, antimicrobial and anticancer activity of some new pyrimido[5,4-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 64(7), 779-786. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Novel pyrimido[5,4-d]pyrimidines incorporating a biologically active sulfonamide moiety as a new class of anticancer agents. European Journal of Medicinal Chemistry, 124, 466-476. Available at: [Link]

  • Rashad, A. E., et al. (2008). Synthesis and antiviral evaluation of some new pyrimido[5,4-d]pyrimidine derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(10), 652-657. Available at: [Link]

  • Zhang, H., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 26(15), 4445-4455. Available at: [Link]

  • Sharma, P., & Kumar, V. (2014). Traube Purine Synthesis. In Named Organic Reactions (pp. 373-374). Springer, New Delhi. Available at: [Link]

  • Li, J. J. (2009). Traube purine and purine-derivative synthesis. In Name Reactions (pp. 543-544). Springer, Berlin, Heidelberg. Available at: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2000). Synthesis and antimicrobial activities of some new pyrimidine, pyrimido[5,4-d]pyrimidine and pyrimido[4,5-b]quinoline derivatives. Il Farmaco, 55(11-12), 704-710. Available at: [Link]

Sources

Method

Application Note: Purification of Pyrimido[5,4-d]pyrimidin-4-ol by Recrystallization

[1] Abstract Pyrimido[5,4-d]pyrimidin-4-ol is a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly inhibitors of tyrosine kinases and dihydrofolate reductase.[1] However, its purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Pyrimido[5,4-d]pyrimidin-4-ol is a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly inhibitors of tyrosine kinases and dihydrofolate reductase.[1] However, its purification is complicated by its poor solubility in common organic solvents and its tendency to exist as the stable pyrimido[5,4-d]pyrimidin-4(3H)-one tautomer in the solid state.[1] This application note details a robust purification strategy using a solvent-antisolvent recrystallization (DMF/Water) and an alternative acid-base precipitation method.[1] These protocols are designed to remove common synthetic impurities such as unreacted 5-aminopyrimidine derivatives and formamide byproducts, ensuring >98% purity suitable for late-stage pharmaceutical functionalization.[1]

Introduction & Physicochemical Challenges

The purification of Pyrimido[5,4-d]pyrimidin-4-ol requires a deep understanding of its solid-state behavior.[1] While often referred to as the "4-ol" (enol form), the compound predominantly exists as the pyrimido[5,4-d]pyrimidin-4(3H)-one (keto form) in the crystalline phase due to lactam-lactim tautomerism.[1]

Tautomerism and Solubility Implications

The keto-tautomer forms a rigid crystal lattice stabilized by extensive intermolecular hydrogen bonding (N-H···O=C) and


-

stacking of the fused aromatic system.[1]
  • Consequence: The compound is insoluble in non-polar solvents (Hexane, Toluene) and sparingly soluble in moderately polar solvents (Ethanol, Acetone).[1]

  • Solution: Dissolution requires high-dielectric aprotic solvents (DMF, DMSO) or acidic media that can protonate the ring nitrogens, disrupting the crystal lattice.[1]

Common Impurities[1]
  • Starting Materials: 5-aminopyrimidine-4-carboxylic acid or amide derivatives.[1]

  • Byproducts: Formamide oligomers (from cyclization reactions) and regioisomers.[1]

  • Inorganic Salts: Residual catalysts or neutralizing agents.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, adapted for high-melting fused heterocycles.[1]

Solvent SystemRoleSuitabilityMechanism
DMF (Dimethylformamide) Primary SolventHigh High dipole moment disrupts lattice; good solubility at >80°C.
DMSO (Dimethylsulfoxide) Alternative SolventHigh Excellent solubilizer but difficult to remove (high boiling point).[1]
Water Anti-solventHigh Induces controlled precipitation; removes inorganic salts.[1]
Acetic Acid (Glacial) SolventMedium Solubilizes via protonation; good for acid-base cycling.[1]
Ethanol/Methanol Wash SolventMedium Removes surface impurities; poor solvent for bulk recrystallization.[1]
Decision Logic for Solvent System

The following diagram illustrates the logic for selecting the purification route based on crude purity and solubility.

SolventSelection Start Crude Pyrimido[5,4-d]pyrimidin-4-ol SolubilityCheck Check Solubility in refluxing Ethanol Start->SolubilityCheck Soluble Soluble (>20 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble (<5 mg/mL) SolubilityCheck->Insoluble No (Most Likely) MethodA Method A: Ethanol Recrystallization (Rare for this scaffold) Soluble->MethodA MethodB Method B: DMF/Water Displacement Crystallization Insoluble->MethodB Primary Choice MethodC Method C: Acid-Base Precipitation (HCl/NaOH) Insoluble->MethodC If Inorganic Salts High Final Pure Product (Off-white solid) MethodB->Final Purity >98% MethodC->Final Purity >95%

Figure 1: Decision tree for selecting the optimal purification method based on solubility profiles.

Detailed Protocols

Protocol A: DMF/Water Displacement Recrystallization (Recommended)

Objective: To purify crude material containing organic byproducts.[1] Safety: DMF is hepatotoxic.[1] Perform all operations in a fume hood.

Step-by-Step Procedure:

  • Dissolution:

    • Place 5.0 g of crude Pyrimido[5,4-d]pyrimidin-4-ol in a 100 mL round-bottom flask.

    • Add 35 mL of DMF.[1]

    • Heat the mixture to 90–100°C with stirring. Note: Do not exceed 120°C to prevent thermal decomposition.

    • If the solid does not dissolve completely, add DMF in 5 mL increments until a clear yellow/orange solution is obtained.[1]

  • Hot Filtration (Optional but Recommended):

    • If insoluble black particles (charcoal/polymerized material) remain, filter the hot solution through a pre-heated Celite pad or sintered glass funnel.[1]

  • Crystallization (Drowning Out):

    • Remove the heat source and allow the solution to cool to ~60°C.[1]

    • Slowly add distilled water dropwise to the stirring solution.

    • Observation: A cloud point will be reached.[1] Continue adding water until the ratio is approximately 1:1 (DMF:Water).[1]

    • Allow the suspension to cool slowly to room temperature (20–25°C) over 2 hours.

    • Optimization: For maximum yield, chill the flask in an ice bath (0–5°C) for an additional hour.

  • Isolation:

    • Filter the solid using a Buchner funnel under vacuum.[1]

    • Critical Wash: Wash the filter cake with 2 × 20 mL of water (to remove DMF) followed by 1 × 15 mL of cold Ethanol (to facilitate drying).[1]

  • Drying:

    • Dry the solid in a vacuum oven at 60°C for 12 hours. DMF is difficult to remove; ensure constant weight is achieved.[1]

Protocol B: Acid-Base Reprecipitation

Objective: To remove non-basic impurities or when DMF use is restricted.[1]

  • Acidification: Suspend the crude solid in 10% aqueous HCl. Heat to 50°C. The compound should dissolve as the hydrochloride salt.[1] Filter off any insoluble impurities.[1]

  • Neutralization: Cool the filtrate to room temperature. Slowly adjust the pH to 6–7 using 10% aqueous NaOH or saturated NaHCO₃ solution.[1]

  • Precipitation: The free base will precipitate as an off-white solid.[1]

  • Collection: Filter, wash extensively with water, and dry.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the following analytical checks must be performed.

TechniqueObservation for Pure ProductCommon Failure Mode
HPLC (UV @ 254 nm) Single peak (>98% area).[1]Extra peaks at low retention time (starting materials).[1]
1H NMR (DMSO-d6) Sharp aromatic protons (8.0–9.5 ppm).[1] Absence of broad aliphatic humps.[1]Presence of DMF signals (2.73, 2.89, 7.95 ppm) indicates insufficient drying.[1]
Melting Point Sharp melting/decomposition >300°C.Broad melting range (<5°C range) indicates impurities.[1]
Appearance Off-white to pale yellow powder.[1][2]Dark brown/black color indicates oxidation products.[1]
Workflow for Validation

Validation Sample Recrystallized Solid NMR 1H NMR (DMSO-d6) Sample->NMR HPLC HPLC Purity Sample->HPLC Check1 DMF Peaks Present? NMR->Check1 Check2 Purity >98%? HPLC->Check2 Check1->Check2 No Action1 Dry longer @ 80°C/Vac Check1->Action1 Yes Action2 Repeat Recrystallization Check2->Action2 No Release Release Batch Check2->Release Yes

Figure 2: Analytical workflow to validate the purity of the isolated compound.

References

  • Synthesis and Antibacterial Evaluation of Pyrimido[5,4-d]pyrimidines. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.[1] Available at: [Link][1]

  • Single-solvent Recrystallisation Guide. University of York. Available at: [Link][1]

Sources

Application

Application Note: In Vitro Evaluation of Pyrimido[5,4-d]pyrimidin-4-ol Scaffolds for Anticancer Activity

[1][2][3] Executive Summary & Scientific Rationale The Pyrimido[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of purine nucleotides (ATP). While the spec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Scientific Rationale

The Pyrimido[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of purine nucleotides (ATP). While the specific derivative Pyrimido[5,4-d]pyrimidin-4-ol (often existing in equilibrium with its tautomer pyrimido[5,4-d]pyrimidin-4(3H)-one ) may exhibit moderate potency as a fragment, its substituted derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and its drug-resistant mutants (e.g., T790M) [1, 2].

This application note details the rigorous in vitro workflow for evaluating this scaffold. Unlike generic screening protocols, this guide emphasizes the specific solubility challenges of fused pyrimidines and targets the kinase-dependent mechanism of action (MoA) inherent to this chemical class.

Key Mechanistic Insight

Pyrimido[5,4-d]pyrimidines typically function as ATP-competitive inhibitors . They bind to the hinge region of the kinase domain, preventing the phosphorylation of downstream effectors (AKT, ERK). Therefore, a simple cytotoxicity screen is insufficient; it must be paired with a kinase activity assay to validate the specific target engagement.

Experimental Workflow

The following flowchart outlines the logical progression from compound solubilization to mechanistic validation.

G Start Compound Prep (DMSO Solubilization) QC Solubility QC (Nephelometry) Start->QC Screen Primary Screen (Cell Viability - MTT/CCK-8) QC->Screen Clear Solution Hit Hit Confirmation (IC50 < 10 µM) Screen->Hit Mech Target Validation (EGFR Kinase Assay) Hit->Mech Yes Stop Stop Hit->Stop No Apop Phenotypic Assay (Annexin V / PI) Mech->Apop

Figure 1: Integrated workflow for evaluating Pyrimido[5,4-d]pyrimidine derivatives. Note the critical solubility QC step.

Critical Reagent Preparation

Challenge: Pyrimido[5,4-d]pyrimidin-4-ol has poor aqueous solubility due to strong intermolecular hydrogen bonding and planar stacking. Inaccurate solubilization is the #1 cause of false negatives for this scaffold.

Protocol: Stock Solution Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) as precipitation may occur upon freeze-thaw cycles.

  • Sonicate: Sonicate at 40 kHz for 10 minutes at room temperature. Visual inspection is insufficient; verify clarity against a light source.

  • Storage: Aliquot into amber glass vials (polypropylene can leach plasticizers). Store at -20°C.

  • Working Solution: On the day of the assay, dilute the stock into pre-warmed culture medium. Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity masking the compound's effect [3].

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

While ATP-based assays (e.g., CellTiter-Glo) are faster, the MTT assay remains the gold standard for metabolic activity profiling of small molecule inhibitors in many academic settings.

Target Cells:

  • A549 (Lung Carcinoma) - High EGFR expression.

  • H1975 (Lung Adenocarcinoma) - Harboring EGFR T790M mutation (Critical for testing resistance efficacy).

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000 - 5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of Pyrimido[5,4-d]pyrimidin-4-ol (Range: 0.01 µM to 100 µM).

    • Include controls:

      • Vehicle Control: 0.5% DMSO in media.[1]

      • Positive Control: Gefitinib or Erlotinib (1 µM).

      • Blank: Media only (no cells).

    • Add 100 µL of treatment media to wells (Total vol = 200 µL).

    • Incubate for 72 hours . (Kinase inhibitors often require 72h to show phenotypic reduction in viability).

  • Readout:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully (do not disturb crystals).

    • Solubilize crystals with 150 µL DMSO . Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis (Table Format)
ParameterFormula / Criteria
% Viability (OD_sample - OD_blank) / (OD_vehicle - OD_blank) * 100
IC50 Calculate using non-linear regression (Sigmoidal dose-response, variable slope) in Prism or equivalent.
Z-Factor `1 - (3*(SD_pos + SD_neg) /
Acceptance Z-Factor > 0.5; Vehicle Viability > 90%.

Protocol B: Mechanistic Validation (EGFR Kinase Assay)

Since Pyrimido[5,4-d]pyrimidines are putative ATP-competitive inhibitors, cell-free kinase assays are required to prove the drug targets the enzyme directly, rather than causing general toxicity.

Method: ADP-Glo™ or Z'-LYTE™ (FRET-based). Target: Recombinant EGFR (Wild Type) and EGFR (T790M).

Mechanism of Action Diagram

The following diagram illustrates where the test compound intervenes in the signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Blocked by Inhibitor ATP ATP ATP->EGFR Power Source Inhibitor Pyrimido[5,4-d]pyrimidin-4-ol Inhibitor->EGFR Competitive Inhibition Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif

Figure 2: Mechanism of Action. The compound competes with ATP for the EGFR binding pocket, halting downstream Ras/Raf/MEK signaling.

Assay Protocol (ADP-Glo Summary)
  • Reaction Mix: Combine 2 ng recombinant EGFR, Poly(Glu,Tyr) substrate, and Test Compound in kinase buffer.

  • Initiation: Add Ultra-Pure ATP (10 µM).

  • Incubation: 60 minutes at Room Temp.

  • Depletion: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Measurement: Read Luminescence (RLU). Lower RLU = Higher Inhibition.

References

  • Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry. (2018).[2]

  • Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives as Selective Inhibitors of EGFR Threonine 790 to Methionine 790 (T790M) Mutants. European Journal of Medicinal Chemistry.

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Pharmacology. (2022).

  • In vitro cytotoxicity assay of anilinopyrimidine derivatives using the MTT Assay. ResearchGate.

Sources

Method

Cell-based assays for evaluating Pyrimido[5,4-d]pyrimidin-4-ol cytotoxicity

Application Note & Technical Protocol Guide Abstract The pyrimido[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines. While derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol Guide

Abstract

The pyrimido[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines. While derivatives of Pyrimido[5,4-d]pyrimidin-4-ol exhibit promising potency against tyrosine kinases (e.g., EGFR, CDK2) and parasitic targets (T. brucei, L. infantum), their therapeutic index is defined by their selectivity against healthy mammalian cells. This guide provides a rigorous, field-validated workflow for evaluating the cytotoxicity of these compounds, emphasizing solubility management, metabolic interference avoidance, and mechanistic differentiation between apoptosis and necrosis.

Introduction: The Chemical & Biological Context

The Scaffold and Tautomerism

Pyrimido[5,4-d]pyrimidin-4-ol exists in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4(3H)-one) . In solution, particularly in polar aprotic solvents like DMSO used for screening, the keto form often predominates. This structural nuance is critical because it dictates hydrogen bond donor/acceptor profiles during protein-ligand interaction.

  • Medicinal Relevance: This scaffold mimics the transition state of ATP hydrolysis, making it a potent ATP-competitive inhibitor for kinases.

  • Toxicity Risks: Due to its planarity, the scaffold may also act as a DNA intercalator, leading to non-specific genotoxicity. Distinguishing specific kinase-driven antiproliferation from non-specific DNA damage is the core objective of this assay suite.

Experimental Strategy

To generate high-confidence data, we employ a "Filter-Confirm-Mechanism" logic:

  • Filter: High-throughput metabolic assay (Resazurin/CCK-8) to determine IC50.

  • Confirm: Membrane integrity assay (LDH) to identify immediate necrosis (false positives in metabolic assays).

  • Mechanism: Flow cytometry (Annexin V/PI) to validate apoptotic pathways consistent with kinase inhibition.

CytotoxicityWorkflow Start Compound Stock (DMSO Solubilization) TautomerCheck Check Tautomeric Stability (NMR/LCMS if needed) Start->TautomerCheck PrimaryScreen Primary Screen: Metabolic Activity (Resazurin/CCK-8) TautomerCheck->PrimaryScreen Decision IC50 < 10 µM? PrimaryScreen->Decision Decision->Start No (Discard/Redesign) SecondaryScreen Secondary Screen: Membrane Integrity (LDH Release) Decision->SecondaryScreen Yes Mechanism Mechanistic Profiling (Annexin V / PI Flow Cytometry) SecondaryScreen->Mechanism Selectivity Selectivity Index (SI) Calculation (Normal vs. Cancer Lines) Mechanism->Selectivity

Figure 1: Decision-tree workflow for evaluating Pyrimido[5,4-d]pyrimidin-4-ol cytotoxicity.

Compound Management & Preparation

Critical Step: Pyrimido[5,4-d]pyrimidines are hydrophobic and prone to precipitation in aqueous media.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Concentration: Prepare at 10 mM or 20 mM.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol:

  • Weigh solid compound (accuracy ±0.1 mg).

  • Add calculated volume of DMSO to reach 10 mM.

  • Vortex for 60 seconds. If visible particles remain, sonicate at 37°C for 5-10 minutes.

  • QC Check: Inspect for precipitation. If the compound crashes out upon dilution into media, the IC50 data will be invalid.

Protocol A: Metabolic Viability Screen (Resazurin/CCK-8)

Why this assay? Unlike MTT, which requires solubilization of formazan crystals (adding error steps), Resazurin (Alamar Blue) and CCK-8 (WST-8) are water-soluble, non-toxic, and allow for continuous monitoring. They measure the reducing power of living cells (NADPH/NADH), a direct proxy for metabolic activity.

Materials
  • Cell Lines:

    • Target: Human cancer lines (e.g., MCF7, HCT-116, K-562).[1]

    • Control: Normal human fibroblasts (HFF-1) or Monocytes (THP-1) for Selectivity Index.

  • Reagent: Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL) or commercial CCK-8 kit.

  • Plate: 96-well black-walled, clear-bottom tissue culture plates.

Step-by-Step Methodology
  • Seeding:

    • Adherent cells: Seed 5,000–10,000 cells/well in 100 µL media. Incubate 24h for attachment.

    • Suspension cells: Seed 10,000–20,000 cells/well in 100 µL media on the day of assay.

    • Control Wells: Include "Media Only" (Background) and "Cells + DMSO Only" (100% Viability).

  • Treatment:

    • Prepare a 2x serial dilution of the compound in culture media (max DMSO concentration must be <0.5% final).

    • Add 100 µL of 2x compound solution to wells (Final Volume: 200 µL).

    • Test Range: typically 0.01 µM to 100 µM (8-point dose-response).

    • Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL of Resazurin stock (or 10 µL CCK-8) to each well.

    • Incubate 2–4 hours at 37°C.

    • Measure Fluorescence (Resazurin): Ex 560 nm / Em 590 nm.

    • Measure Absorbance (CCK-8): 450 nm.

Data Analysis

Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) regression to determine IC50.

Protocol B: Mechanistic Validation (Annexin V / PI)

Why this assay? A compound might reduce metabolic signal (Protocol A) simply by arresting the cell cycle (cytostatic) rather than killing (cytotoxic), or by causing necrosis (rupture). This assay distinguishes:

  • Live Cells: Annexin V (-) / PI (-)

  • Early Apoptosis: Annexin V (+) / PI (-) (Phosphatidylserine exposure, membrane intact)

  • Late Apoptosis/Necrosis: Annexin V (+) / PI (+) (Membrane compromised)

Step-by-Step Methodology
  • Seeding & Treatment:

    • Seed cells in 6-well plates (200,000 cells/well).

    • Treat with compound at IC50 and 2x IC50 concentrations for 24h.

    • Positive Control: Staurosporine (1 µM) or Doxorubicin (0.5 µM).

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Detach adherent cells with Accutase (gentler than Trypsin to preserve surface markers).

    • Combine media and cells; centrifuge at 300 x g for 5 min.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry:

    • Add 400 µL binding buffer.

    • Analyze immediately (within 1 hour).

    • Collect 10,000 events per gate.

Selectivity Index (SI) Calculation[2][3]

To validate the compound as a drug candidate rather than a general toxin, calculate the Selectivity Index.

ParameterFormulaInterpretation
Selectivity Index (SI)

SI > 10: Promising candidate.SI < 2: General toxicity (likely fails).

Table 1: Example Data Interpretation

Compound ID HCT-116 IC50 (µM) THP-1 IC50 (µM) SI Status
P-4-ol-001 0.5 55.0 110 Lead Candidate

| P-4-ol-002 | 2.1 | 3.5 | 1.6 | Toxic / Discard |

Mechanism of Action Visualization

Pyrimido[5,4-d]pyrimidines often act by inhibiting kinases involved in the cell cycle (e.g., CDK2) or signaling (EGFR). The diagram below illustrates the pathway interrogation logic.

MOA Compound Pyrimido[5,4-d]pyrimidin-4-ol Target Target Binding (ATP Pocket of Kinase) Compound->Target H-Bonding Pathway1 Inhibition of CDK2/Cyclin E Target->Pathway1 Pathway2 Inhibition of EGFR Target->Pathway2 Effect1 G1/S Phase Arrest Pathway1->Effect1 Effect2 Reduced Proliferation Pathway2->Effect2 Outcome Apoptosis (Caspase 3/7 Activation) Effect1->Outcome Effect2->Outcome

Figure 2: Hypothetical Mechanism of Action (MoA) for kinase-targeted Pyrimido[5,4-d]pyrimidines.

Troubleshooting & Optimization

  • Issue: High background fluorescence in Resazurin assay.

    • Cause: Compound itself may be fluorescent or interacting with the dye.

    • Solution: Use CellTiter-Glo (Luminescence) which relies on ATP and rarely suffers from compound interference.

  • Issue: Steep dose-response curve (Hill slope > 3).

    • Cause: Compound precipitation at high concentrations or non-specific membrane disruption.

    • Solution: Check solubility limit in media; perform LDH assay to rule out immediate necrosis.

  • Issue: Variable IC50 values.

    • Cause: Tautomeric shift or oxidation of the 4-ol group.

    • Solution: Prepare fresh stocks for each biological replicate; do not store diluted media.

References

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. (2022).[2] Link

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. (2021). Link

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. European Journal of Medicinal Chemistry. (2010). Link

  • Guidance on Cell-Based Assays for Cytotoxicity. National Institutes of Health (NIH) Assay Guidance Manual. Link

Sources

Application

Application Notes and Protocols for Kinase Inhibition Assays of Pyrimido[5,4-d]pyrimidin-4-ol Derivatives

Introduction: The Growing Importance of Pyrimido[5,4-d]pyrimidin-4-ol Derivatives in Kinase-Targeted Drug Discovery Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Pyrimido[5,4-d]pyrimidin-4-ol Derivatives in Kinase-Targeted Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The pyrimido[5,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry for the development of potent and selective kinase inhibitors.[3] This heterocyclic system can mimic the adenine ring of ATP, enabling compounds to effectively compete for the ATP-binding site within the kinase active site.[4]

Derivatives of pyrimido[5,4-d]pyrimidin-4-ol have shown significant promise as inhibitors of various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[3][5][6][7] The development and validation of robust kinase inhibition assays are therefore paramount for the successful screening and characterization of these compounds, ultimately paving the way for novel cancer therapeutics.[8]

This comprehensive guide provides detailed protocols and expert insights for conducting kinase inhibition assays tailored to the evaluation of Pyrimido[5,4-d]pyrimidin-4-ol derivatives. We will delve into the underlying principles of common assay formats, offer step-by-step methodologies, and provide guidance on data analysis and troubleshooting to ensure the generation of high-quality, reproducible results.

Pillar 1: Understanding the Core Principles of Kinase Inhibition Assays

At its core, a kinase inhibition assay measures the ability of a compound to block the enzymatic activity of a kinase. This is typically achieved by quantifying the consumption of ATP or the formation of the phosphorylated product. Several robust and high-throughput assay formats are commercially available, each with its own advantages. The choice of assay often depends on the specific kinase, the screening format (e.g., single-point vs. dose-response), and available laboratory instrumentation.

Commonly Employed Assay Formats:
  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[9][11] Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.[11] The ADP-Glo™ assay is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds.[9]

  • Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., LanthaScreen™, HTRF®): FRET-based assays utilize the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[12]

    • LanthaScreen™ Eu Kinase Binding Assay: This is a binding assay, not a direct measure of enzymatic activity. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[12][13] When the tracer is bound to a europium-labeled anti-tag antibody that also binds the kinase, a high FRET signal is observed.[13][14] An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.[12][14]

    • Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assays: These assays measure the phosphorylation of a substrate.[2] Typically, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used.[15][16] Upon phosphorylation of the substrate by the kinase, the binding of the antibody brings the europium donor and a streptavidin-conjugated acceptor (like XL665) into close proximity, resulting in a FRET signal that is proportional to the level of substrate phosphorylation.[15][16]

Below is a diagram illustrating the general principle of kinase inhibition.

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phosphorylated_Substrate Inhibitor Pyrimido[5,4-d]pyrimidin-4-ol Derivative Kinase_Inactive Inactive Kinase Inhibitor->Kinase_Inactive Binding to ATP Site No_Reaction No Phosphorylation

Caption: General mechanism of ATP-competitive kinase inhibition.

Pillar 2: Self-Validating Protocols for Robust and Reproducible Data

A well-designed experimental protocol is the cornerstone of reliable results. The following sections provide a detailed, step-by-step protocol for a luminescence-based kinase inhibition assay using the ADP-Glo™ format as a representative example. This protocol can be adapted for other kinases and pyrimido[5,4-d]pyrimidin-4-ol derivatives.

Materials and Reagents
  • Kinase: Purified, active recombinant kinase (e.g., EGFR, BTK). The concentration should be optimized for each kinase.

  • Kinase Substrate: A suitable substrate for the chosen kinase (e.g., a specific peptide or protein).

  • ATP: Adenosine 5'-triphosphate, at a concentration near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Pyrimido[5,4-d]pyrimidin-4-ol Derivatives: Test compounds dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum inhibition, or a specific inhibitor like Ibrutinib for BTK).[17]

  • Kinase Assay Buffer: Buffer composition will be kinase-specific but generally contains a buffering agent (e.g., HEPES, Tris-HCl), MgCl₂, a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA) to prevent enzyme denaturation.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Multichannel Pipettes and/or Liquid Handling System

  • Plate Luminometer

Experimental Workflow

The following diagram outlines the key steps in the ADP-Glo™ kinase inhibition assay.

G A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Addition of Compound to Assay Plate A->B C 3. Addition of Kinase B->C D 4. Initiation of Kinase Reaction (Addition of Substrate/ATP Mix) C->D E 5. Incubation (e.g., 60 min at RT) D->E F 6. Termination of Reaction & ATP Depletion (Add ADP-Glo™ Reagent) E->F G 7. Incubation (e.g., 40 min at RT) F->G H 8. ADP to ATP Conversion & Luminescence Generation (Add Kinase Detection Reagent) G->H I 9. Incubation (e.g., 30 min at RT) H->I J 10. Read Luminescence I->J

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Detailed Step-by-Step Protocol (384-well format)
  • Compound Preparation:

    • Prepare a serial dilution of the Pyrimido[5,4-d]pyrimidin-4-ol derivatives and the control inhibitor in 100% DMSO. A typical 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM) is recommended.

    • For the no-inhibitor (100% activity) and no-enzyme (0% activity) controls, use 100% DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compounds, control inhibitor, or DMSO to the appropriate wells of a 384-well plate.[6]

  • Kinase Addition:

    • Prepare the kinase solution in kinase assay buffer at 2X the final desired concentration.

    • Add 2 µL of the kinase solution to all wells except the no-enzyme control wells. Add 2 µL of kinase assay buffer to the no-enzyme control wells.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer at 2X the final desired concentration.

    • Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.[6] The final reaction volume is 5 µL.

  • Kinase Reaction Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.[18] The incubation time may need to be optimized for the specific kinase to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10][19]

    • Mix the plate and incubate at room temperature for 40 minutes.[18][19]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[10][19] This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.

    • Mix the plate and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[18]

  • Data Acquisition:

    • Read the luminescence of the plate using a plate luminometer.

Pillar 3: Data Analysis, Interpretation, and Troubleshooting

Data Analysis and Interpretation

The primary output of the assay is a luminescent signal (in Relative Light Units, RLU). The goal is to determine the concentration at which a compound inhibits 50% of the kinase activity, known as the IC₅₀ value.

  • Normalization:

    • The raw RLU data should be normalized to the percentage of inhibition.

    • 0% Inhibition (High Control): Average RLU from the "no-inhibitor" wells.

    • 100% Inhibition (Low Control): Average RLU from the "no-enzyme" or a high concentration of a potent control inhibitor wells.

    • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control))

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) curve.[20]

    • The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve. GraphPad Prism or similar software is commonly used for this analysis.[20]

Sample Data Presentation
CompoundTarget KinaseIC₅₀ (nM)
Derivative AEGFR15.2
Derivative BEGFR89.7
Derivative CBTK5.8
Control (Gefitinib)EGFR10.5
Control (Ibrutinib)BTK4.1
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects on the plate- Use calibrated pipettes or a liquid handler.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer.
Low signal-to-background ratio - Low kinase activity- Sub-optimal enzyme or substrate concentration- Incorrect buffer conditions (pH, salt)- Increase kinase concentration or incubation time (while staying in the linear range).- Optimize ATP and substrate concentrations.- Verify and optimize the kinase assay buffer composition.[21]
IC₅₀ values are not reproducible - Compound precipitation at high concentrations- Instability of the compound or reagents- Variation in DMSO concentration- Check the solubility of the compounds in the final assay buffer.- Prepare fresh reagents and compound dilutions for each experiment.- Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the enzyme.[21]
Assay Z'-factor is below 0.5 - Low signal window- High data variability- Optimize assay conditions to increase the difference between high and low controls.- Address sources of variability as mentioned above. A Z'-factor >0.5 indicates a robust assay suitable for screening.[9]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the accurate and reproducible assessment of Pyrimido[5,4-d]pyrimidin-4-ol derivatives as kinase inhibitors. By understanding the principles behind the chosen assay, adhering to a meticulously planned protocol, and applying rigorous data analysis, researchers can confidently characterize the potency and selectivity of their compounds. This systematic approach is essential for advancing promising candidates through the drug discovery pipeline and ultimately developing novel targeted therapies.

References

  • Gray, D. C., et al. (2021).
  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Balaji, S., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Analytical & Bioanalytical Techniques.
  • BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Scientific Reports.
  • Chang, C.-Y., et al. (2006).
  • Ghorab, M. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Archiv der Pharmazie.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Copeland, R. A. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • Auld, D. S., et al. (2018).
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines.... Retrieved from [Link]

  • Majid Ali. (2023). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. YouTube. Retrieved from [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]

  • ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). BTK Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

Sources

Method

High-Throughput Antimicrobial Profiling of Pyrimido[5,4-d]pyrimidin-4-ol Scaffolds

Application Note & Technical Guide Executive Summary The Pyrimido[5,4-d]pyrimidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry due to its steric and electronic resemblance to purines and pteri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

The Pyrimido[5,4-d]pyrimidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry due to its steric and electronic resemblance to purines and pteridines (e.g., folic acid). This structural mimicry positions these compounds as potent inhibitors of nucleotide biosynthesis enzymes, specifically Dihydrofolate Reductase (DHFR) and DNA Gyrase .

However, the specific "4-ol" functionality introduces unique challenges in screening, primarily due to keto-enol tautomerism (


) which dictates solubility and binding affinity. This guide provides a rigorous, self-validating workflow for screening these compounds against ESKAPE pathogens, emphasizing mechanistic validation via DHFR kinetics.

Chemical Pre-requisites & Handling

Tautomeric Considerations

Before screening, researchers must recognize that the "4-ol" derivative exists in equilibrium with its "4-one" tautomer. In solution, the dominant form depends on solvent polarity and pH.

  • Significance: The 4-one form (lactam) typically acts as a hydrogen bond acceptor, while the 4-ol (lactim) acts as a donor. This dictates active site fitting.

  • Handling: All stock solutions should be prepared in 100% DMSO to disrupt intermolecular hydrogen bonding (dimerization) common in these fused heterocycles.

Solubility Protocol

Pyrimido-pyrimidines are notoriously insoluble in aqueous media due to high lattice energy (π-stacking).

  • Stock Preparation: Dissolve compounds to 10 mM in analytical grade DMSO.

  • Sonication: Sonicate at 40 kHz for 10 minutes at room temperature.

  • Precipitation Check: Dilute 1

    
    L of stock into 99 
    
    
    
    L of Mueller-Hinton Broth (MHB). If turbidity occurs immediately, the compound is unsuitable for standard MIC and requires cyclodextrin formulation.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to hit validation, ensuring resources are not wasted on non-specific toxins.

ScreeningWorkflow Synthesis Pyrimido[5,4-d]pyrimidin-4-ol Synthesis & Purification QC QC: LC-MS (>95% Purity) & DMSO Solubility Check Synthesis->QC Screen Primary Screen: MIC Assay (CLSI M07-A10 Standard) QC->Screen Pass Screen->Synthesis Inactive (SAR Refinement) Cytotox Counter-Screen: Cytotoxicity (HepG2/HEK293 MTT Assay) Screen->Cytotox MIC < 10 µM Cytotox->Synthesis Toxic (Modify R-groups) MOA Mechanism Validation (DHFR Enzymatic Assay) Cytotox->MOA Selectivity Index > 10 Hit Validated Lead Candidate MOA->Hit IC50 confirmed

Figure 1: Critical path for antimicrobial validation. Note the strict "Go/No-Go" gate at the Cytotoxicity stage.

Protocol A: Primary Antimicrobial Screen (MIC)

Method: Broth Microdilution (Modified CLSI M07-A10) Objective: Determine Minimum Inhibitory Concentration (MIC) using a resazurin redox indicator for high-throughput visual scoring.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • S. aureus ATCC 29213 (Gram-positive reference).

    • E. coli ATCC 25922 (Gram-negative reference).

    • P. aeruginosa ATCC 27853 (Permeability control).

  • Controls: Trimethoprim (Positive Control for DHFR), Ciprofloxacin (Broad spectrum), DMSO (Vehicle).

  • Indicator: Resazurin (Alamar Blue) solution (0.01%).

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Add 50

      
      L of CAMHB to columns 2–12 of a 96-well plate.
      
    • Add 100

      
      L of test compound (at 
      
      
      
      highest concentration, e.g., 128
      
      
      g/mL) to column 1.
  • Serial Dilution: Transfer 50

    
    L from column 1 to 2, mix, and repeat across to column 10. Discard 50 
    
    
    
    L from column 10.
    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50

    
    L of diluted bacterial suspension to wells 1–11. Final volume = 100 
    
    
    
    L. Final bacterial density
    
    
    CFU/mL.
  • Incubation: 16–20 hours at 37°C (ambient air).

  • Readout: Add 10

    
    L Resazurin solution. Incubate 1–2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Growth (Metabolic reduction of dye).

    • MIC Definition: Lowest concentration preventing the Blue-to-Pink color shift.

Protocol B: Mechanism of Action (DHFR Inhibition)

Rationale: The pyrimido[5,4-d]pyrimidine core mimics the pteridine ring of dihydrofolate. If the MIC is potent, DHFR inhibition is the most probable mechanism. This assay monitors the oxidation of NADPH to NADP+.

Reaction:



Experimental Setup
  • Enzyme: Recombinant E. coli DHFR (Sigma or expressed in-house).

  • Substrate: Dihydrofolic acid (DHF)

    
    M.
    
  • Cofactor: NADPH

    
    M.
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

Procedure
  • Blanking: Set spectrophotometer to 340 nm (absorbance peak of NADPH).

  • Pre-incubation: Mix Enzyme (0.01 U) + Buffer + Test Compound (various concentrations). Incubate 5 min at 25°C.

  • Initiation: Add DHF and NADPH mixture to start reaction.

  • Kinetics: Measure decrease in Absorbance (340 nm) for 3 minutes.

  • Calculation:

    
    
    Note: 
    
    
    
    is the slope (rate) of absorbance decrease.

Mechanistic Pathway Visualization

Understanding where the compound acts is vital for explaining resistance profiles.

DHFR_Pathway DHF Dihydrofolate (Substrate) Enzyme DHFR Enzyme DHF->Enzyme Binding NADPH NADPH (Cofactor) NADPH->Enzyme Binding Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex Blocked THF Tetrahydrofolate (Product) Enzyme->THF Reduction Inhibitor Pyrimido[5,4-d]pyrimidin-4-ol (Inhibitor) Inhibitor->Enzyme Competitive Binding DNA DNA/RNA Synthesis (Thymidine) THF->DNA C1 Transfer

Figure 2: Mechanism of Action. The compound acts as a competitive inhibitor, mimicking Dihydrofolate to block Thymidine synthesis.[1]

Data Interpretation & Selectivity

To validate a "Hit," calculate the Selectivity Index (SI) . A potent antibiotic is useless if it kills mammalian cells at the same concentration.

Table 1: Example Data Interpretation Matrix

Compound IDMIC (S. aureus)IC50 (DHFR)CC50 (HepG2)SI (CC50/MIC)Status
P-4ol-01 64

g/mL
>100

M
>100

M
>1.5Inactive
P-4ol-05 2

g/mL
0.5

M
4

g/mL
2.0Toxic (Discard)
P-4ol-09 1

g/mL
0.1

M
>100

g/mL
>100Lead Candidate
  • P-4ol-05 illustrates a common pitfall: high potency but high toxicity (likely general membrane disruption).

  • P-4ol-09 shows specific enzymatic inhibition (low IC50 against DHFR) and safety (high SI).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] CLSI.[3][4][5]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[5]

  • Sharma, R., et al. (2017). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry.

  • Maddila, S., et al. (2017). Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Note: Developing Pyrimido[5,4-d]pyrimidin-4-ol Scaffolds as Antitrypanosomal Agents

[1][2] Executive Summary & Rationale Human African Trypanosomiasis (HAT) and Chagas disease, caused by Trypanosoma brucei and Trypanosoma cruzi respectively, remain critical public health challenges. Current therapies (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Rationale

Human African Trypanosomiasis (HAT) and Chagas disease, caused by Trypanosoma brucei and Trypanosoma cruzi respectively, remain critical public health challenges. Current therapies (e.g., melarsoprol, nifurtimox) suffer from high toxicity, complex administration, and emerging resistance.

The pyrimido[5,4-d]pyrimidine scaffold represents a compelling chemical space for antitrypanosomal drug discovery.[1][2][3][4] Structurally analogous to pteridines and purines, this fused heterocycle possesses inherent affinity for nucleotide-binding proteins, including kinases and folate-dependent enzymes, which are essential for parasite survival.

This guide details the development of pyrimido[5,4-d]pyrimidin-4-ol (and its functionalized derivatives) as a lead series. It covers the synthetic causality, validated screening protocols (Resazurin assay), and mechanistic validation required to transition from hit-to-lead.

Chemical Synthesis & Scaffold Generation[2][5]

The Tautomeric Challenge

The core structure, pyrimido[5,4-d]pyrimidin-4-ol, exists in a tautomeric equilibrium with its keto-form, pyrimido[5,4-d]pyrimidin-4(3H)-one. Recognizing this is crucial for synthesis; while the "4-ol" nomenclature is common, the "4-one" form often predominates in solution, impacting solubility and reactivity during functionalization.

Synthetic Protocol: The "One-Pot" Cyclization

While multiple routes exist, the most robust method for generating the 4-ol core involves the cyclization of 5-amino-4-cyano-pyrimidines. This approach allows for the introduction of diversity at the C-2 and C-6 positions early in the sequence.

Reagents:

  • Starting Material: 5-amino-4-cyano-6-phenylpyrimidine (or varying C-6 substituents).

  • Cyclizing Agent: Formic acid (85%) or Triethyl orthoformate.

  • Catalyst: Sulfuric acid (catalytic amounts).[5]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the 5-amino-4-cyanopyrimidine precursor in excess formic acid (10–15 mL/g).

  • Reflux: Heat the mixture to reflux (100–110°C) under an inert atmosphere (

    
    ) for 4–6 hours. Note: Monitor via TLC (MeOH:DCM 1:9) for the disappearance of the highly fluorescent amine starting material.
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice/water (100 mL). The pyrimido[5,4-d]pyrimidin-4-ol usually precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with cold water to remove acid traces, and recrystallize from Ethanol/DMF if necessary.

  • Functionalization (Optional): To generate the highly active 4-amino or 4-alkoxy derivatives cited in recent literature, convert the 4-ol to 4-chloro using

    
     (reflux, 3h), followed by nucleophilic aromatic substitution (
    
    
    
    ) with amines or alkoxides.
Synthetic Workflow Visualization

SynthesisWorkflow Start 5-amino-4-cyanopyrimidine Cyclization Cyclization (HCOOH, Reflux) Start->Cyclization Ring Closure Core Pyrimido[5,4-d]pyrimidin-4-ol (Tautomer: 4-one) Cyclization->Core Precipitation Activation Chlorination (POCl3) Core->Activation Activation Inter 4-Chloro-intermediate Activation->Inter Isolation Diversification SnAr Reaction (R-NH2 or R-OH) Inter->Diversification Library Gen Final Active Antitrypanosomal Hit (4-subst.) Diversification->Final Hit ID

Figure 1: Synthetic workflow from precursor to active pyrimido[5,4-d]pyrimidine library.

Biological Evaluation: The Resazurin Viability Assay

For high-throughput screening against T. brucei (bloodstream forms), the Resazurin (Alamar Blue) assay is the gold standard due to its Z-factor reliability and low cost.

Assay Principle

Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by the metabolic activity (diaphorase enzymes) of viable parasites. Drug-induced death prevents this reduction.

Detailed Protocol

Materials:

  • T. brucei brucei (strain Lister 427) bloodstream forms.

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Resazurin sodium salt (Sigma), prepared as 12.5 mg/mL in PBS (store in dark).

  • 96-well black-walled, clear-bottom plates (for fluorescence reading).

Procedure:

  • Seeding: Dilute parasites to

    
     cells/mL in HMI-9 medium. Dispense 90 µL per well into the 96-well plate.
    
  • Compound Addition: Add 10 µL of the test compound (dissolved in DMSO/medium) to achieve final concentrations (e.g., 10-point serial dilution starting at 100 µM). Ensure final DMSO concentration is <1%.

    • Controls: HMI-9 only (Blank), Parasites + DMSO (Negative Control), Pentamidine (

      
       nM) (Positive Control).
      
  • Incubation: Incubate plates at 37°C, 5%

    
     for 70 hours . Note: Extended incubation ensures slow-acting compounds are detected.
    
  • Development: Add 20 µL of Resazurin solution to each well.

  • Readout: Incubate for an additional 2–4 hours. Measure fluorescence (

    
    ) using a microplate reader.
    
  • Data Analysis: Calculate % Inhibition:

    
    
    Determine 
    
    
    
    using non-linear regression (Sigmoidal dose-response).

Criteria for Progression:

  • Hit:

    
     against T. brucei.
    
  • Lead:

    
     and Selectivity Index (SI) > 10.
    

Mechanism of Action (MOA) & Selectivity

Understanding why the scaffold works is critical for optimization. The pyrimido[5,4-d]pyrimidine core is a "privileged scaffold" often mimicking ATP or Folate.

Selectivity Profiling (Counter-Screen)

To ensure the observed toxicity is specific to the parasite and not general cellular toxicity, parallel screening against mammalian cells is mandatory.

  • Cell Line: THP-1 (human monocytic leukemia) or L6 (rat myoblast).

  • Protocol: Identical Resazurin format as above, but with

    
     cells/mL seeding density.
    
  • Selectivity Index (SI):

    
    .
    
Proposed Mechanistic Pathways

Recent studies suggest two primary modes of action for this scaffold in trypanosomatids:

  • Kinase Inhibition: The scaffold fits the ATP-binding pocket of parasite kinases (e.g., TbCRK3, essential for cell cycle).

  • Pteridine mimicry: Interference with the pteridine salvage pathway (PTR1 enzyme), crucial since trypanosomes are auxotrophic for purines and require specific pteridines.

Mechanistic Investigation Workflow

MOA_Investigation cluster_pathways Potential Mechanisms Hit Confirmed Hit (IC50 < 1 uM) TargetID Target Deconvolution Hit->TargetID Kinase Kinase Assay (TbCRK3 / TbGSK3) TargetID->Kinase ATP Competition? Folate Folate Pathway (TbPTR1 Inhibition) TargetID->Folate Structural Mimicry? Redox Redox Metabolism (Trypanothione Reductase) TargetID->Redox Michael Acceptor? Validation Target Validation (Overexpression/Knockdown) Kinase->Validation Folate->Validation Redox->Validation

Figure 2: Flowchart for deconvoluting the mechanism of action for pyrimido-pyrimidine hits.

Summary of Key Data

ParameterAcceptance Criteria (Hit)Ideal Criteria (Lead)Method of Verification
Potency (T. brucei)


Resazurin Assay (72h)
Cytotoxicity (THP-1)


Resazurin Assay (72h)
Selectivity Index (SI)


Ratio of

values
Solubility

(PBS)

(PBS)
Kinetic Turbidimetry
Lipophilicity (cLogP)


In silico (DataWarrior)

References

  • Pyrimido[5,4-d]pyrimidine Synthesis & Activity: Coimbra, J. T. S., et al. (2022).[6][1][2][4][5] Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. [Link]

  • Resazurin Assay Protocol: Sykes, M. L., & Avery, V. M. (2009). A bioluminescent primary screen for identifying inhibitors of Trypanosoma brucei brucei. Assay and Drug Development Technologies. (Contextual validation of viability assays). [Link]

  • Scaffold SAR Studies: Ferreira, M., et al. (2024). SAR Study of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity. ACS Medicinal Chemistry Letters. [Link]

  • General Screening Methodology: Rolón, M., et al. (2006). Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes. Parasitology Research. [Link]

Sources

Method

Using Pyrimido[5,4-d]pyrimidin-4-ol in leishmaniasis research

Application Note: Pyrimido[5,4-d]pyrimidin-4-ol Scaffolds in Leishmaniasis Drug Discovery Executive Summary The emergence of resistance against antimonials and miltefosine in Leishmania species necessitates the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrimido[5,4-d]pyrimidin-4-ol Scaffolds in Leishmaniasis Drug Discovery

Executive Summary

The emergence of resistance against antimonials and miltefosine in Leishmania species necessitates the development of novel chemotypes. The pyrimido[5,4-d]pyrimidin-4-ol scaffold represents a critical structural mimic of the pteridine ring found in folate. This structural homology allows these compounds to act as competitive inhibitors of Pteridine Reductase 1 (PTR1) and Dihydrofolate Reductase (DHFR) .

This guide details the application of this scaffold in antileishmanial research, focusing on mechanistic validation, solubility management, and robust screening protocols for both promastigote and intracellular amastigote stages.

Mechanism of Action: The Folate Bypass

The primary value of the pyrimido[5,4-d]pyrimidine scaffold lies in its ability to target the unique folate metabolism of Leishmania. Unlike mammalian cells, Leishmania possess a metabolic bypass mechanism. When DHFR is inhibited, the broad-spectrum enzyme PTR1 overexpresses or compensates by reducing biopterin and folates, rendering standard antifolates (like methotrexate) ineffective.

Strategic Application: To be effective, a lead compound must either:

  • Dually inhibit both DHFR and PTR1.

  • Selectively inhibit PTR1 to be used in combination with a DHFR inhibitor.

The pyrimido[5,4-d]pyrimidin-4-ol core, specifically when functionalized at the C4 and C8 positions, mimics the pterin substrate, competitively binding to the active site of PTR1.

Pathway Visualization: Folate Metabolism & Inhibition Sites

FolatePath Folate Folate / Biopterin H2Folate Dihydrofolate (H2F) Folate->H2Folate Reduction H4Folate Tetrahydrofolate (H4F) H2Folate->H4Folate Reduction DNA DNA/RNA Synthesis H4Folate->DNA Methylation DHFR DHFR (Primary Target) DHFR->H2Folate Catalyzes PTR1 PTR1 (Rescue Pathway) PTR1->H2Folate Bypasses DHFR Inhibitor Pyrimido[5,4-d]pyrimidin-4-ol Scaffold Inhibitor->DHFR Inhibits Inhibitor->PTR1 High Affinity Inhibition

Caption: The metabolic bypass in Leishmania. PTR1 rescues the parasite when DHFR is inhibited. Pyrimido[5,4-d]pyrimidines target this redundancy.

Chemical Handling & Solubilization Protocol

The "4-ol" moiety (often existing as the 4-one tautomer) contributes to high crystallinity and poor aqueous solubility, a common bottleneck in biological assays.

Protocol:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .

    • Critical Step: If turbidity persists, sonicate at 40°C for 10 minutes.

  • Sterilization: Do not filter aqueous dilutions if the compound is near its solubility limit (risk of loss). Filter the DMSO stock through a 0.22 µm PTFE filter before dilution.

  • Working Solution: Dilute the stock into the assay medium (e.g., RPMI-1640) immediately prior to use. Ensure the final DMSO concentration in the cell assay does not exceed 0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

A. In Vitro Promastigote Screening (Resazurin Assay)

Purpose: To determine the IC50 against the extracellular insect stage of the parasite.

Materials:

  • Leishmania infantum or L. donovani promastigotes (log phase).

  • Resazurin sodium salt (Sigma).

  • 96-well clear plates.

Step-by-Step:

  • Seeding: Plate promastigotes at a density of 1 × 10⁶ parasites/mL (100 µL/well) in M199 medium + 10% HIFBS.

  • Treatment: Add 100 µL of the test compound (serial dilutions from 100 µM to 0.1 µM). Include a Miltefosine positive control and a 0.5% DMSO vehicle control.

  • Incubation: Incubate at 26°C for 70 hours.

  • Development: Add 20 µL of 2.5 mM Resazurin solution.

  • Readout: Incubate for an additional 2–4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Calculation: Normalize data to vehicle control (100% growth) and calculate IC50 using non-linear regression (Sigmoidal dose-response).

B. Intracellular Amastigote Assay (Macrophage Model)

Purpose: To verify activity against the clinically relevant stage inside host cells.

Materials:

  • THP-1 Human Monocytic Cell Line.

  • PMA (Phorbol 12-myristate 13-acetate).

  • Giemsa Stain.

Step-by-Step:

  • Differentiation: Seed THP-1 cells (5 × 10⁵ cells/mL) in 16-well chamber slides. Treat with 20 ng/mL PMA for 24 hours to induce macrophage differentiation.

  • Infection: Wash cells and infect with stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 4 hours at 37°C.

  • Washing: Wash 3x with warm PBS to remove non-internalized parasites.

  • Treatment: Add test compounds (in RPMI-1640) for 72 hours.

  • Staining: Fix with methanol and stain with Giemsa (10%) for 15 minutes.

  • Quantification: Count 200 macrophages per well under oil immersion (100x).

    • Metric: Infection Index = (% Infected Macrophages) × (Amastigotes per Macrophage).

C. Enzymatic Target Validation (PTR1 Inhibition)

Purpose: To confirm the MOA is PTR1 inhibition.

Step-by-Step:

  • Reaction Mix: 50 mM Tris-HCl (pH 7.6), 100 µM NADPH, 20 µM Biopterin (substrate).

  • Enzyme: Recombinant Leishmania PTR1 (0.5 µ g/reaction ).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) over 5 minutes at 30°C.

  • Inhibition: Pre-incubate enzyme with Pyrimido[5,4-d]pyrimidin-4-ol derivative for 5 minutes before adding substrate.

Data Interpretation & Thresholds

Use the following criteria to evaluate the potential of your derivatives.

ParameterExcellent LeadModerate ActivityInactive / Toxic
Promastigote IC50 < 1 µM1 – 10 µM> 10 µM
Amastigote IC50 < 2 µM2 – 15 µM> 20 µM
Selectivity Index (SI) > 5010 – 50< 10
PTR1 Ki < 50 nM50 – 500 nM> 1 µM

Note: SI = CC50 (Host Cells) / IC50 (Parasite).[1] An SI < 10 indicates general toxicity rather than specific antileishmanial action.

Workflow Visualization

Workflow Synth Synthesis (Pyrimido[5,4-d]pyrimidin-4-ol) Solubility Solubility Check (DMSO/Media) Synth->Solubility Enzyme PTR1/DHFR Assay (Target Validation) Solubility->Enzyme Promas Promastigote Screen (Resazurin) Solubility->Promas Lead Lead Candidate Enzyme->Lead Ki < 100nM Tox Cytotoxicity (THP-1/HepG2) Promas->Tox IC50 < 10µM Amas Intracellular Amastigote (Macrophage Infection) Tox->Amas SI > 10 Amas->Lead Confirmed Activity

Caption: Integrated screening pipeline for validating pyrimido[5,4-d]pyrimidine derivatives.

References

  • Bernardino, P., et al. (2022). "Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents."[2] ACS Medicinal Chemistry Letters.

  • Ferrari, S., et al. (2011). "Structure-based discovery of inhibitors of pteridine reductase 1 (PTR1) from Leishmania." Journal of Medicinal Chemistry.

  • DNDi (2025). "Leishmaniasis Disease Primer: Biology and Treatment Strategies." Drugs for Neglected Diseases initiative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrimido[5,4-d]pyrimidines

This guide provides in-depth troubleshooting for common side products encountered during the synthesis of pyrimido[5,4-d]pyrimidines. It is designed for researchers, scientists, and professionals in drug development, off...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common side products encountered during the synthesis of pyrimido[5,4-d]pyrimidines. It is designed for researchers, scientists, and professionals in drug development, offering practical solutions and the underlying chemical principles to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Low yield and a major byproduct observed when synthesizing pyrimido[5,4-d]pyrimidines from 4,5-diaminopyrimidines and formic acid.

Question: I am attempting to synthesize a pyrimido[5,4-d]pyrimidine derivative by heating the corresponding 4,5-diaminopyrimidine with formic acid, but I'm getting a low yield of my target compound along with a significant amount of a byproduct. What is this byproduct and how can I improve my yield?

Answer:

This is a classic issue in Traube-like syntheses of fused pyrimidines. The most probable byproduct is the N-formylated intermediate , where only one of the amino groups has reacted with formic acid, and the subsequent cyclization to form the second pyrimidine ring has not occurred or is incomplete.

Causality and Mechanism:

The reaction proceeds in two main steps:

  • Formylation: The more nucleophilic 5-amino group of the 4,5-diaminopyrimidine attacks the formic acid to form a 5-formamido-4-aminopyrimidine intermediate.

  • Cyclization: Under heating, this intermediate undergoes an intramolecular condensation to form the pyrimido[5,4-d]pyrimidine ring system.

The formation of the N-formylated byproduct is often due to:

  • Insufficiently forcing reaction conditions: The cyclization step typically requires higher temperatures and longer reaction times than the initial formylation.

  • Impure starting materials: Impurities in the 4,5-diaminopyrimidine can interfere with the cyclization step.[1]

  • Steric hindrance: Bulky substituents on the pyrimidine ring can slow down the intramolecular cyclization.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Reaction Temperature Increase the reaction temperature, potentially to reflux, and monitor the reaction progress by TLC or LC-MS.To provide sufficient energy for the intramolecular cyclization to proceed to completion.
Reaction Time Extend the reaction time.To ensure the complete conversion of the N-formylated intermediate to the final product.
Purity of Starting Material Ensure the 4,5-diaminopyrimidine is of high purity. Recrystallize if necessary.[1]Impurities can act as catalysts for side reactions or inhibit the desired cyclization.
Alternative Cyclizing Reagents Consider using alternative one-carbon sources that may react under milder conditions or drive the cyclization more efficiently. Examples include triethyl orthoformate, diethoxymethyl acetate, or even dimethylformamide dimethyl acetal (DMF-DMA).[2]These reagents can offer different reaction kinetics and may be more effective for certain substrates.

Experimental Protocol: Synthesis of Pyrimido[5,4-d]pyrimidine using Formic Acid

  • To a solution of 4,5-diaminopyrimidine (1.0 eq) in 98-100% formic acid (10-20 eq), heat the mixture to 100 °C for 30 minutes while bubbling a stream of CO2 through the solution.

  • Increase the temperature to 210 °C over 45 minutes and maintain it for an additional 30 minutes.

  • Lower the temperature to 110 °C and continue the CO2 stream to drive off the excess formic acid (approximately 2 hours).

  • The crude product can then be purified by recrystallization or column chromatography.

This protocol is adapted from a general procedure for purine synthesis and may require optimization for specific substrates.[2]

Problem 2: My final product is a mixture of isomers that are difficult to separate.

Question: I'm performing a multi-step synthesis of a substituted pyrimido[5,4-d]pyrimidine, and my final product appears to be a mixture of isomers. What could be causing this and how can I obtain a single, pure product?

Answer:

The presence of hard-to-separate isomers often points to a Dimroth rearrangement , a common isomerization in nitrogen-containing heterocycles like pyrimidines and their fused analogues.[3][4]

Causality and Mechanism:

The Dimroth rearrangement involves the opening of the pyrimidine ring followed by re-closure to form a thermodynamically more stable isomer. This process can be catalyzed by acid, base, heat, or light.[4][5] The generally accepted mechanism involves the following steps:

  • Protonation of a ring nitrogen atom.

  • Nucleophilic attack (often by water or another solvent molecule) leading to ring opening.

  • Tautomerization and bond rotation in the open-chain intermediate.

  • Ring closure to form the rearranged product.

  • Deprotonation to yield the final isomeric product.[3]

Dimroth_Rearrangement Start Starting Pyrimido[5,4-d]pyrimidine Isomer Intermediate Open-Ring Intermediate Start->Intermediate Ring Opening (Acid/Base/Heat) Product Rearranged Isomer Intermediate->Product Ring Closure caption Dimroth Rearrangement Pathway

Caption: Dimroth rearrangement pathway.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
pH Control Maintain a neutral or buffered pH throughout the reaction and workup, if the reaction chemistry allows. Avoid strongly acidic or basic conditions.To minimize acid or base-catalyzed rearrangement.[4]
Temperature Control Run the reaction at the lowest effective temperature. Avoid prolonged heating.To reduce the likelihood of thermally induced rearrangement.
Solvent Choice Use aprotic solvents where possible to minimize the involvement of solvent molecules in the ring-opening step.To disfavor the nucleophilic attack that initiates the rearrangement.
Purification If the rearrangement is unavoidable, careful optimization of chromatographic conditions (e.g., different solvent systems, stationary phases) may be required to separate the isomers.Isomers can have very similar polarities, making separation challenging.
Problem 3: Synthesis from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine results in a complex mixture of products.

Question: I'm trying to synthesize a tetra-substituted pyrimido[5,4-d]pyrimidine by sequential nucleophilic substitution on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, but I'm getting a complex mixture that is difficult to characterize and purify. What are the likely side products?

Answer:

Synthesizing specifically substituted pyrimido[5,4-d]pyrimidines from the tetrachloro- derivative is challenging due to the similar reactivity of the chloro- groups. The complex mixture likely contains:

  • Partially substituted intermediates: Mono-, di-, and tri-substituted products.

  • Regioisomers: Different positional isomers of the substituted products.

  • Hydrolysis products: One or more chloro- groups may be replaced by hydroxyl groups if water is present in the reaction mixture.

Causality and Mechanism:

The reactivity of the chloro- positions on the pyrimido[5,4-d]pyrimidine core is not identical, but it is often not different enough to allow for perfectly selective substitution. The C-4 and C-8 positions are generally more reactive towards nucleophiles than the C-2 and C-6 positions.[6] However, this selectivity is highly dependent on the reaction conditions and the nature of the nucleophile.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Temperature Control Perform the substitutions at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.Lower temperatures can accentuate the small differences in reactivity between the chloro- positions.[6]
Stoichiometry and Addition Rate Use a precise stoichiometry of the nucleophile and add it slowly to the reaction mixture.This helps to control the extent of substitution and can favor mono- or di-substitution.[6]
Anhydrous Conditions Ensure all solvents and reagents are rigorously dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent the hydrolysis of the reactive chloro- groups to the corresponding hydroxy- derivatives.[7]
Solvent Use aprotic, non-polar solvents to minimize side reactions.To provide a controlled reaction environment.
Purification Be prepared for chromatographic purification at each step of the sequential substitution to isolate the desired intermediate before proceeding to the next step.This is often necessary to obtain a pure final product.[8]

Experimental Protocol: Stepwise Substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine

  • Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add a solution of the first nucleophile (1.0-2.0 eq, depending on the desired substitution) in anhydrous THF.

  • Allow the reaction to stir at low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product and purify by column chromatography to isolate the desired substituted intermediate.

  • Repeat the process with the subsequent nucleophiles, carefully controlling the conditions at each step.

This is a generalized protocol and requires significant optimization for each specific nucleophile and desired substitution pattern.[6]

Sequential_Substitution Start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine Step1 Mono-/Di-substituted Intermediate Start->Step1 + Nucleophile A (Low Temp) Side_Products Mixture of Regioisomers and Hydrolysis Products Start->Side_Products Uncontrolled Conditions Step2 Tri-substituted Intermediate Step1->Step2 + Nucleophile B Step1->Side_Products Final Tetra-substituted Product Step2->Final + Nucleophile C Step2->Side_Products caption Sequential Substitution Workflow

Caption: Sequential substitution workflow.

References

  • 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • 7.1.1. Synthesis. (n.d.). Georg Thieme Verlag. Retrieved January 28, 2026, from [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrimidine: a versatile scaffold. ResearchGate. [Link]

  • Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine which was produced from the corresponding 5,6-dichloro-2,4-di(trihalomethyl)-pyrimidine and a process for producing 2,4-dihydroxypyrimidine derivatives. (1987).
  • Brown, D. J. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. ResearchGate. [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 485–504. [Link]

  • What can be possible alternative reagent in following mechanism? (2015). ResearchGate. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2022). MDPI. [Link]

  • Gucký, T., Fryšová, I., Slouka, J., & Hrbata, J. (2003). Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 3585–3591. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2020). National Institutes of Health. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2023). Star Chemistry. [Link]

  • Formaldehyde surrogates in multicomponent reactions. (2020). Beilstein Journals. [Link]

  • 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, 5 grams. (n.d.). Oakwood Chemical. Retrieved January 28, 2026, from [Link]

  • Opinion concerning Diaminopyrimidine oxide (2,4-DPO) adopted by the SCCNFP during the 12th plenary meeting of 3 May 2000. (2000). European Commission. [Link]

  • Traube Purine Synthesis. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2023). Bentham Science. [Link]

  • Traube purine synthesis. (n.d.). Merck Index. Retrieved January 28, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (2024). PubMed. [Link]

  • What reagents should be used to carry out the following syntheses... (n.d.). Pearson+. Retrieved January 28, 2026, from [Link]

  • Traube purine synthesis. (2023). Chemistry Online. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2023). National Institutes of Health. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). National Institutes of Health. [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (n.d.). ResearchGate. [Link]

  • The dimroth rearrangement. Part XIV. The preparation and rearrangement of 1,6-dihydro-6-imino-1-methylpyrimidine. (1970). Journal of the Chemical Society C: Organic. [Link]

Sources

Optimization

Purification challenges of polar pyrimido[5,4-d]pyrimidines

Technical Support Center: Pyrimido[5,4-d]pyrimidine Purification Subject: Troubleshooting Purification of Polar Pyrimido[5,4-d]pyrimidine Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimido[5,4-d]pyrimidine Purification

Subject: Troubleshooting Purification of Polar Pyrimido[5,4-d]pyrimidine Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery & Development Team

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with pyrimido[5,4-d]pyrimidines , you are likely dealing with the "brick dust" phenomenon. These fused bicyclic heterocycles are exceptionally planar and electron-deficient, leading to high lattice energy and poor solubility in common organic solvents (DCM, EtOAc, THF). Furthermore, their high nitrogen content (4 N atoms in the core) creates strong interactions with acidic silanols on standard silica gel, resulting in severe tailing or irreversible adsorption.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold.

Part 1: Solubility & Loading (The Gatekeeper)

Q: My compound is insoluble in DCM and MeOH. How do I load it onto a Flash column without crashing it out?

A: This is the most common failure point. If you load a DMSO solution directly onto a Normal Phase (NP) column, the DMSO will carry your compound through the column (solvent effect), destroying resolution.

Protocol: Dry Loading (The Gold Standard) For pyrimido[5,4-d]pyrimidines, liquid loading is rarely effective. Use this adsorption method:

  • Dissolution: Dissolve your crude mixture in the minimum amount of DMSO or DMF. If necessary, gently warm to 40°C.

  • Adsorption: Add Celite 545 (diatomaceous earth) or amine-functionalized silica to the solution. Ratio: 1g crude : 3g sorbent.

    • Expert Tip: Do NOT use standard silica for loading; the compound will stick too tightly to the loading media.

  • Evaporation: Remove the solvent.

    • For DMSO/DMF: Use a Genevac or high-vacuum lyopholizer. If unavailable, use an azeotrope method: add toluene to the mixture and rotovap. The toluene helps co-evaporate the DMF.

  • Loading: Pack the dry, free-flowing powder into a solid load cartridge (SLS) and place it upstream of your main column.

Visualization: Solid Loading Workflow

SolidLoading Start Crude Mixture (Insoluble Solid) Dissolve Dissolve in DMSO/DMF Start->Dissolve Mix Add Celite 545 (1:3 Ratio) Dissolve->Mix Evap High Vac / Lyophilize (Remove Solvent) Mix->Evap Load Pack into SLS Cartridge Evap->Load Run Execute Flash Chromatography Load->Run

Caption: Workflow for dry loading polar heterocycles to prevent column head precipitation.

Part 2: Chromatography Solutions (The Separation)

Q: My compound streaks from the baseline to the solvent front on silica. How do I fix the peak shape?

A: The streaking is caused by the basic nitrogens of the pyrimidine ring hydrogen-bonding with the acidic silanols (


) of the stationary phase.

Strategy 1: Mobile Phase Modifiers (Normal Phase) You must "cap" the silanols.

  • Standard: 1% Triethylamine (TEA) or 1%

    
     in the mobile phase (usually DCM/MeOH).
    
  • The "Pro" Mix: DCM : MeOH :

    
     (90:9:1).
    
    • Warning: Pyrimido[5,4-d]pyrimidines are electron-deficient and can be susceptible to nucleophilic attack. Avoid high concentrations of strong bases if your specific derivative has leaving groups (e.g., -Cl, -OTf) at the 4- or 8-positions.

Strategy 2: Switch to Reverse Phase (C18) This is often the superior choice for this scaffold.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Why: The hydrophobic effect drives separation without the strong polar adsorption issues of bare silica. The solubility profile (soluble in DMSO) is compatible with the starting conditions of a Reverse Phase gradient (mostly water).

Data: Separation Efficiency Comparison

ParameterNormal Phase (Silica)Reverse Phase (C18)
Tailing Factor (

)
> 2.0 (Severe Streaking)1.1 - 1.3 (Symmetric)
Loading Capacity Low (1-2% w/w)Moderate (5-10% w/w)
Solvent Removal Easy (DCM/MeOH)Difficult (Water/ACN)
Sample Recovery 60-80% (Irreversible adsorption)> 95%

Part 3: Crystallization (The Final Polish)

Q: I tried to recrystallize, but the compound "oiled out" instead of forming crystals.

A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated mixture or the supersaturation is too high.

Protocol: Vapor Diffusion (The Gentle Approach) For pyrimido-pyrimidines, standard cooling crystallization often fails due to rapid precipitation.

  • Inner Vial: Dissolve 50 mg of compound in 0.5 mL of a "Good Solvent" (DMSO, DMF, or hot Acetic Acid). Place this in a small open vial.

  • Outer Vial: Place the small vial inside a larger jar containing 5 mL of "Bad Solvent" (Diethyl Ether, Ethanol, or Water). Cap the large jar tightly.

  • Mechanism: The volatile "Bad Solvent" vapors will slowly diffuse into the "Good Solvent," gradually lowering solubility and inducing nucleation without oiling out.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Soluble in DCM/MeOH? Start->SolubilityCheck YesSol Yes SolubilityCheck->YesSol NoSol No (Req. DMSO/DMF) SolubilityCheck->NoSol FlashNP Flash: Silica (DCM/MeOH + 1% TEA) YesSol->FlashNP CheckQty Scale > 100mg? NoSol->CheckQty SmallScale No (<100mg) CheckQty->SmallScale LargeScale Yes (>100mg) CheckQty->LargeScale PrepHPLC Prep-HPLC (C18) Acidic Buffer SmallScale->PrepHPLC SolidLoad Solid Load (Celite) Flash C18 LargeScale->SolidLoad

Caption: Decision matrix for selecting the optimal purification route based on solubility and scale.

Part 4: Workup & Scavenging

Q: How do I remove high-boiling solvents (DMSO/DMF) after purification?

A: Rotovapping DMSO requires high heat (


C), which can degrade thermally labile pyrimido-pyrimidines.

Option A: Lyophilization Dilute the DMSO fraction 1:4 with water and freeze-dry. The DMSO will sublime along with the ice, albeit slowly.

Option B: The "Workup" Wash If the compound is water-insoluble (which it usually is upon dilution):

  • Pour the DMSO/DMF fraction into 10x volume of ice-cold 5% LiCl (aq) .

  • The organic product should precipitate.[1]

  • Filter the solid.

  • Wash the filter cake copiously with water to remove residual DMSO.

  • Dissolve the filter cake in a volatile solvent (Acetone/MeOH) and dry.

References

  • Synthesis and Solubility: Cohen, A., et al. "Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal Agents." ACS Medicinal Chemistry Letters, 2022.

  • Flash Chromatography Guide: "HILIC Flash Purification – Separation of Polar Pharmaceuticals." Chromatography Today, 2019.[2]

  • Recrystallization Techniques: "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines." Molecules (MDPI), 2024.

  • General Heterocycle Purification: "Successful Flash Chromatography: Normal Phase vs Reversed Phase." Biotage / Wake Forest University Guide.

Sources

Troubleshooting

Improving the solubility of Pyrimido[5,4-d]pyrimidin-4-ol for biological assays

Technical Support Center: Solubility Optimization for Pyrimido[5,4-d]pyrimidin-4-ol Ticket ID: #SOL-8842 Subject: Overcoming "Brick Dust" Solubility in Biological Assays Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Pyrimido[5,4-d]pyrimidin-4-ol

Ticket ID: #SOL-8842 Subject: Overcoming "Brick Dust" Solubility in Biological Assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Brick Dust" Challenge

You are encountering a classic medicinal chemistry hurdle. Pyrimido[5,4-d]pyrimidin-4-ol belongs to a class of fused nitrogenous heterocycles often described as "brick dust."[1][2]

The Root Cause:

  • Lattice Energy: This molecule is planar and highly symmetric, leading to efficient

    
    -
    
    
    
    stacking in the solid state.[1][2] Breaking this crystal lattice requires significant energy.[1]
  • Tautomerism: While named "4-ol" (enol), this molecule exists predominantly as the pyrimido[5,4-d]pyrimidin-4-one (keto) tautomer in solution.[1][2] This creates strong intermolecular hydrogen bonding networks (dimers) that resist dissolution in water.[1]

This guide provides a tiered troubleshooting approach to solubilize this scaffold without compromising biological data integrity.

Module 1: Stock Solution Preparation

Q: My compound won't dissolve in 100% DMSO even with vortexing. Is my batch bad?

A: It is likely not a batch issue but a lattice energy issue.[1] Vortexing is insufficient for fused pyrimidines.[1]

The Protocol (Standard Stock Prep):

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid ethanol; fused pyrimidines have poor solubility in protic organic solvents.[1]

  • Concentration: Target a stock concentration of 10 mM to 20 mM . Do not attempt 100 mM; it will inevitably crash out later.[1]

  • Energy Input (Critical Step):

    • Sonicate: Use a bath sonicator for 15–20 minutes.[1] The solution may warm up; this is beneficial.[1]

    • Heat: If still turbid, heat the sealed vial to 40–50°C in a water bath for 10 minutes. This overcomes the activation energy required to break the crystal lattice.

  • Visual Check: Hold the vial against a light source. Any "shimmering" indicates micro-crystals are still present.[1] These will act as seed crystals and cause rapid precipitation in aqueous media.[1]

Warning: Do not store DMSO stocks at -20°C immediately after preparation if they were heated.[1] Allow them to equilibrate to room temperature first to prevent "shock precipitation."[1]

Module 2: Preventing the "Crash Out" in Media

Q: My stock is clear, but when I add it to cell media, it turns cloudy immediately. Why?

A: You are experiencing "Solvent Shock."[1] When a hydrophobic molecule in DMSO hits an aqueous buffer, the dielectric constant shifts from ~47 (DMSO) to ~80 (Water). The water molecules form a cage around the hydrophobic solute (hydrophobic effect), forcing the pyrimidine molecules to self-aggregate.

Troubleshooting Workflow (The Intermediate Step): Do not spike 100% DMSO stock directly into the assay plate. Use an Intermediate Dilution Step .

Protocol: The "Step-Down" Dilution
StepComponentActionResulting Solvent %
1 Stock Start with 10 mM Compound in 100% DMSO.100% DMSO
2 Intermediate Dilute Stock 1:10 into pure DMSO first (creates 1 mM).100% DMSO
3 Pre-Dilution Dilute the 1 mM Intermediate 1:20 into PBS containing 10% DMSO .~14% DMSO
4 Assay Spike Add the Pre-Dilution to your cell media (e.g., 10 µL into 190 µL media).~0.7% DMSO

Why this works: Step 3 creates a "metastable" state where the compound is introduced to water gradually in the presence of a high co-solvent concentration, preventing the rapid nucleation of crystals.[2]

Module 3: Advanced Formulation (Cyclodextrins)

Q: My cells are sensitive to DMSO > 0.1%, but I need higher concentrations of the drug. What now?

A: You must switch to an encapsulation strategy using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] This creates an inclusion complex, hiding the hydrophobic pyrimidine core inside a hydrophilic donut-shaped sugar.

The HP-


-CD Protocol: 
  • Prepare Vehicle: Dissolve HP-

    
    -CD in water or PBS to make a 20% (w/v)  solution.[1] Filter sterilize (0.22 µm).
    
  • Complexation:

    • Weigh your Pyrimido[5,4-d]pyrimidin-4-ol solid.[1][2]

    • Add the 20% HP-

      
      -CD vehicle directly to the solid (target conc: 1–2 mg/mL).[2]
      
    • Critical: This will not dissolve instantly.[1] You must shake/vortex at room temperature for 24–48 hours .[1]

    • Optional: If a DMSO stock already exists, spike the DMSO stock into the 20% HP-

      
      -CD solution (keep DMSO < 5%) and sonicate for 30 mins.[2]
      
  • Validation: Centrifuge at 13,000 rpm for 5 mins. Use the supernatant. If a pellet forms, the complexation was saturated; quantify the supernatant by HPLC/UV before use.[2]

Scientific Rationale: HP-


-CD is non-toxic to most cell lines up to 1–2% final concentration and prevents the compound from interacting with serum proteins (albumin) that often scavenge hydrophobic drugs.[1]

Module 4: Decision Logic & Visualizations

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Solid Compound DMSO_Check Dissolve in DMSO (20mM)? Start->DMSO_Check Sonicate Sonicate 20min + Heat 40°C DMSO_Check->Sonicate No Clear Solution Clear? DMSO_Check->Clear Yes Sonicate->Clear Media_Check Dilute into Media (10µM) Clear->Media_Check Yes Cyclodextrin Use HP-β-CD Complexation (See Module 3) Clear->Cyclodextrin No (Still Turbid) Precip Precipitation Observed? Media_Check->Precip Standard Proceed with Standard Protocol (Keep DMSO < 0.5%) Precip->Standard No StepDown Use 'Step-Down' Dilution (See Module 2) Precip->StepDown Yes (Mild) Precip->Cyclodextrin Yes (Severe)

Caption: Logical flow for selecting the appropriate solubilization strategy based on visual observation of turbidity.

Figure 2: The "Step-Down" Dilution Workflow

DilutionFlow Stock Stock Solution 100% DMSO (20 mM) Inter Intermediate 100% DMSO (2 mM) Stock->Inter 1:10 (DMSO) Working Working Sol. PBS + 10% DMSO (100 µM) Inter->Working 1:20 (Slow add to PBS) Assay Assay Well Media + 0.5% DMSO (5 µM) Working->Assay 1:20 (Add to Cells)

Caption: Serial dilution schematic designed to minimize osmotic shock and precipitation by gradually introducing the aqueous phase.

References

  • Solubility of Fused Pyrimidines: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • DMSO in Cell Culture: Timm, M., et al. (2013).[1][2] DMSO Concentration in Cell Culture: Guidelines for Viability. Cytotechnology. Link

  • Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Pyrimido-pyrimidine Scaffolds: Abdellatif, K. R. A., & Bakr, R. B. (2021).[2] Pyrimido[5,4-d]pyrimidines: A Review on Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability of Pyrimido[5,4-d]pyrimidin-4-ol Derivatives

Status: Operational Ticket ID: PYR-54D-PERM-001 Assigned Specialist: Senior Application Scientist, ADME-Tox Division Executive Summary: The Permeability Paradox You are likely here because your Pyrimido[5,4-d]pyrimidin-4...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-54D-PERM-001 Assigned Specialist: Senior Application Scientist, ADME-Tox Division

Executive Summary: The Permeability Paradox

You are likely here because your Pyrimido[5,4-d]pyrimidin-4-ol derivatives show nanomolar potency in biochemical assays (kinase inhibition, enzymatic screens) but fail to translate into cellular activity (IC50 > 10 µM).

The Root Cause: The "4-ol" nomenclature is chemically deceptive. In physiological solution, this scaffold predominantly exists as the Pyrimido[5,4-d]pyrimidin-4(3H)-one tautomer. This "lactam-like" structure creates a rigid, planar system with high intermolecular hydrogen bond potential, resulting in:

  • High Crystal Lattice Energy: Leading to poor solubility.

  • High Desolvation Penalty: The polar amide motif requires significant energy to shed water molecules before entering the lipid bilayer.

This guide provides a systematic troubleshooting workflow to diagnose and resolve these permeability bottlenecks.

Module 1: The Mechanistic Barrier (Tautomerism)

Before modifying your synthesis, you must understand the equilibrium governing your molecule. The 4-hydroxy form (lactim) is often the minor tautomer, while the 4-keto form (lactam) dominates. The lactam form acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), significantly lowering passive diffusion.

Visualizing the Problem

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (4-ol) (Minor Tautomer) More Lipophilic Lactam Lactam Form (4-one) (Major Tautomer) High Polarity (HBD + HBA) Lactim->Lactam Physiological pH Membrane Lipid Bilayer (Hydrophobic Barrier) Lactim->Membrane Passes Easily Lactam->Membrane Repelled / High Energy Cost caption Fig 1. The 4-one tautomer dominates in solution, creating a high desolvation penalty for membrane entry.

Module 2: Diagnostic Workflow

Do not assume permeability is the only issue. Use this workflow to distinguish between solubility-limited and permeability-limited bioavailability.

Step-by-Step Diagnostic Protocol
  • Kinetic Solubility Assay (PBS pH 7.4):

    • Protocol: Spike 10 mM DMSO stock into PBS to reach 50 µM. Shake for 2 hours. Filter and analyze by HPLC-UV.

    • Threshold: If solubility < 5 µM, your cellular assay failure is likely due to precipitation, not just permeability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Why: Measures passive diffusion without transporters.

    • Troubleshooting: If your compound binds to the plastic plate (common for fused pyrimidines), use a Double-Sink PAMPA method with a scavenger in the acceptor well.

  • Caco-2 Bidirectional Assay:

    • Why: Identifies Efflux (P-gp substrates).

    • Calculation: Efflux Ratio (ER) =

      
      .
      
    • Threshold: ER > 2.0 indicates active efflux.

Decision Tree Diagram

DiagnosticTree Start Start: Low Cellular Activity Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility IsSoluble Soluble (>10 µM)? Solubility->IsSoluble Formulation Fix: Formulation/Salt Screen IsSoluble->Formulation No PAMPA Step 2: PAMPA Assay IsSoluble->PAMPA Yes IsPermeable Pe > 10^-6 cm/s? PAMPA->IsPermeable CellTarget Issue: Target Engagement (Check biochemical potency) IsPermeable->CellTarget Yes Caco2 Step 3: Caco-2 (A-B/B-A) IsPermeable->Caco2 No IsEfflux Efflux Ratio > 2? Caco2->IsEfflux ChemMod Fix: Block P-gp / Prodrug IsEfflux->ChemMod Yes Lipophilicity Fix: Increase LogP / Reduce HBD IsEfflux->Lipophilicity No caption Fig 2. Diagnostic logic to isolate permeability failure from solubility or efflux issues.

Module 3: Chemical Optimization Strategies

When diagnostics confirm intrinsic poor permeability, apply these medicinal chemistry strategies.

Strategy A: The "Prodrug" Approach (Masking)

Directly alkylating the N3 or O4 position often kills biological activity if the "4-ol" is critical for binding (e.g., H-bonding to a kinase hinge region). Instead, use a labile prodrug.

  • Technique: Synthesize an O-acyl or N-acyloxymethyl derivative.

  • Mechanism: These groups increase lipophilicity and mask the H-bond donor. Intracellular esterases cleave this group, releasing the active parent drug inside the cell.

  • Reference Protocol: Reaction of the parent lactam with chloromethyl pivalate in DMF with K2CO3 [1].

Strategy B: Scaffold Hopping (Bioisosteres)

If the pyrimido-pyrimidine core is too polar, consider replacing nitrogen atoms with carbon (deaza-analogues) to reduce the Total Polar Surface Area (TPSA).

Comparative SAR Table: Physicochemical Impact

Compound VariantModificationcLogPTPSA (Ų)Predicted PermeabilityRisk
Parent Pyrimido[5,4-d]pyrimidin-4-ol0.8>90LowHigh Lattice Energy
Variant A 4-OMe (O-Methylation)1.565MediumLoss of H-bond donor (may lose potency)
Variant B 4-N(Me)2 (Dimethylamine)1.955HighMetabolic liability (demethylation)
Variant C 7-Deaza analog1.870Medium-HighSynthetic complexity
Prodrug 4-O-Pivaloyloxymethyl2.585 (Masked)Very High Requires esterase activation

Module 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately in the cell culture media. What now?

A: This is a "Solubility-Limited" scenario.

  • Immediate Fix: Pre-dissolve your compound in DMSO, then dilute into media containing 10% FBS immediately. Serum proteins (Albumin) can sequester the drug and prevent precipitation, effectively increasing the "apparent" solubility, though this reduces the free fraction available for diffusion.

  • Check: Verify if your compound is forming aggregates using Dynamic Light Scattering (DLS). Aggregates can give false positives in enzymatic assays but zero activity in cells.

Q2: I see high permeability in PAMPA but zero activity in Caco-2 cells.

A: This discrepancy strongly suggests P-glycoprotein (P-gp) Efflux .

  • Validation: Run the Caco-2 assay again with a P-gp inhibitor like Verapamil (50 µM) or Cyclosporin A .

  • Result: If the apical-to-basolateral (

    
    ) permeability increases significantly with the inhibitor, your scaffold is a P-gp substrate.
    
  • Solution: Modify the scaffold to reduce basicity (lower pKa) or add steric bulk near the binding site to disrupt P-gp recognition [2].

Q3: Can I use "Universal Bases" chemistry to improve this?

A: Yes. Pyrimido[5,4-d]pyrimidines are often studied as universal bases. Research into hydrophobic nucleoside analogs suggests that adding halogen atoms (Cl, Br) at the 2- or 7-positions can improve lipid solubility without disrupting the planar stacking interactions required for target binding [3].

References

  • Prodrug Strategies for Fused Pyrimidines

    • Title: Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine deriv
    • Source: PubMed / NIH (2011)
    • URL:[Link]

  • Efflux and Transporter Interaction

    • Title: Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1.[1]

    • Source: PubMed / NIH
    • URL:[Link]

  • Scaffold Chemistry & Tautomerism

    • Title: Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine derivatives.[2]

    • Source: ResearchGate[3]

    • URL:[Link]

  • General Medicinal Chemistry of the Scaffold

    • Title: Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents.[4][5]

    • Source: ACS Medicinal Chemistry Letters (2022)[5]

    • URL:[Link]

Sources

Optimization

Technical Support: Strategies to Reduce the Cytotoxicity of Pyrimido[5,4-d]pyrimidin-4-ol Analogs

Introduction The pyrimido[5,4-d]pyrimidin-4-ol scaffold (often existing in equilibrium with its 4(3H)-one tautomer) acts as a bioisostere of the purine ring system found in ATP. This structural mimicry makes it a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimido[5,4-d]pyrimidin-4-ol scaffold (often existing in equilibrium with its 4(3H)-one tautomer) acts as a bioisostere of the purine ring system found in ATP. This structural mimicry makes it a "privileged scaffold" for developing inhibitors of kinases (e.g., EGFR, VEGFR, CDK2) and nucleoside transporters (ENT1).

However, this same mimicry is the primary source of cytotoxicity. The scaffold's tendency to bind promiscuously to the ATP-binding pockets of non-target kinases, coupled with poor aqueous solubility leading to aggregation, often results in a narrow therapeutic window.

This guide provides technical strategies to decouple potency from non-specific cytotoxicity, structured into Structural Optimization (SAR) , Physicochemical Correction , and Biological Validation .

Module 1: Structural Optimization (SAR)

Objective: Modify the "hardware" of the molecule to improve the Selectivity Index (SI).

The Tautomer Challenge (4-ol vs. 4-one)

Users often observe inconsistent toxicity profiles due to the tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms.

  • Technical Insight: The 4(3H)-one form is generally the dominant species in solution and serves as a hydrogen bond acceptor/donor pair.

  • Strategy: Lock the tautomer or replace the 4-position substituent to define the binding mode.

    • Pro-Tip: Converting the 4-OH to a 4-anilino or 4-amino group often increases potency against kinases (mimicking the N6 of adenine) but requires careful C2/C6 substitution to prevent off-target toxicity.

Critical Substitution Sites

To reduce cytotoxicity, you must introduce steric and electronic constraints that clash with non-target proteins while fitting the target pocket.

Table 1: SAR Strategies for Toxicity Reduction

PositionModification StrategyMechanistic Effect on Cytotoxicity
C2 Introduce bulky aryl/heteroaryl groups (e.g., 4-pyridyl, substituted phenyl).Selectivity Filter: Prevents binding to kinases with smaller "gatekeeper" residues, reducing off-target hits.
C4 Replace -OH with electron-donating groups (e.g., -OCH3) or restricted amines.Binding Affinity: Enhances H-bonding with the hinge region of the target kinase.
C6 Add solubilizing tails (Morpholine, Piperazine) or Benzyl groups.PK/Solubility: Reduces aggregation-induced toxicity; Benzyl groups here are critical for activity in some series (e.g., AURKA inhibitors).
C7 Introduce N-phenylurea moieties.Specific Interaction: Creates additional H-bonds (e.g., with Asp-1046 in VEGFR2), improving potency so lower doses can be used.
Visualization: SAR Decision Tree

SAR_Optimization Core Pyrimido[5,4-d]pyrimidin-4-ol (Scaffold) C2_Mod C2 Modification (Selectivity) Core->C2_Mod C6_Mod C6 Modification (Solubility/PK) Core->C6_Mod C4_Mod C4 Modification (Potency) Core->C4_Mod C2_Action Add Bulky Aryl/Pyridyl C2_Mod->C2_Action Result Reduced Off-Target Cytotoxicity C2_Action->Result  Excludes non-targets C6_Action Add Morpholine/Piperazine C6_Mod->C6_Action C6_Action->Result  Prevents aggregation C4_Action Lock Tautomer (e.g., 4-OCH3 or 4-NH-Ar) C4_Mod->C4_Action C4_Action->Result  Lowers effective dose

Figure 1: Structural modification pathways to optimize the therapeutic index of pyrimido[5,4-d]pyrimidine analogs.

Module 2: Physicochemical & Formulation Strategies

Objective: Address "pseudo-cytotoxicity" caused by compound aggregation and poor solubility.

The Solubility-Toxicity Link

Pyrimido[5,4-d]pyrimidines are planar and highly lipophilic. In cell culture media, they often form colloidal aggregates that sequester proteins or destabilize membranes, causing non-specific cell death that mimics true potency.

Protocol: Kinetic Solubility Screen

Use this protocol to verify if your observed toxicity is real or an artifact.

  • Preparation: Prepare a 10 mM stock solution of the analog in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter through a 0.45 µm membrane plate.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS.

  • Analysis: If solubility < 10 µM, the compound is likely aggregating in your cytotoxicity assay.

Formulation Solutions

If structural modification is not possible (e.g., essential pharmacophore), use carrier systems.

  • Albumin Nanoparticles: Albumin-based gel nanoparticles have been shown to encapsulate hydrophobic pyrimido-pyrimidines effectively, reducing toxicity to non-tumor cells while maintaining efficacy against CD44-overexpressing cancers.[1]

  • Liposomes: Encapsulation prevents direct contact of the hydrophobic crystals with cell membranes.

Module 3: Biological Validation & Troubleshooting

Objective: Diagnostically separate on-target efficacy from off-target toxicity.

Troubleshooting Guide (FAQ Format)

Q1: My IC50 values shift significantly between biological replicates. Is the compound unstable?

  • Diagnosis: This is likely a solubility issue, not chemical instability. Pyrimido[5,4-d]pyrimidines precipitate erratically in media.

  • Fix:

    • Check for precipitation under a microscope at 100x.

    • Add a solubilizing tail (e.g., a glycine carbamate prodrug strategy) or use a formulation (see Module 2.3).

    • Verify chemical stability by incubating in plasma for 4 hours and analyzing by LC-MS.

Q2: I see high potency, but also high cell death in normal fibroblast lines (e.g., NHDF).

  • Diagnosis: Off-target kinase inhibition. The scaffold is hitting "housekeeping" kinases.

  • Fix:

    • Selectivity Profiling: Run a panel against CDK2, CDK4, and EGFR. If it hits all three equipotently, you lack selectivity.

    • SAR Adjustment: Introduce a substituent at C2 (e.g., a phenyl ring). This steric bulk often clashes with the ATP pocket of CDKs but is tolerated by EGFR/VEGFR.

Q3: The compound is active in vitro but toxic/inactive in vivo.

  • Diagnosis: Metabolic instability. The pyrimidine ring is susceptible to oxidative metabolism or the 4-ol is undergoing rapid glucuronidation.

  • Fix:

    • Block Metabolic Soft Spots: If you have a phenyl ring, replace it with a pyridyl ring (bioisostere) or add Fluorine/Chlorine to the phenyl ring to block oxidation.

    • Prodrugs: If the 4-amino/4-OH interaction is problematic for PK, use a cleavable carbamate linker.

Workflow: From Synthesis to Validated Lead

Workflow Step1 Synthesis of Pyrimido[5,4-d]pyrimidin-4-ol Analog Step2 Solubility Screen (PBS, pH 7.4) Step1->Step2 Step3 Kinase Selectivity Panel (Target vs. Anti-Target) Step2->Step3 Soluble > 10µM Fail_Sol Fail: Aggregation Step2->Fail_Sol Insoluble Step4 Cytotoxicity Assay (Tumor vs. Normal Cells) Step3->Step4 Decision Calculate Selectivity Index (SI) (CC50 Normal / IC50 Tumor) Step4->Decision Pass Lead Candidate Decision->Pass SI > 10 Fail_Tox Fail: Off-Target Tox Decision->Fail_Tox SI < 10 Fail_Sol->Step1  Add Morpholine/Prodrug Fail_Tox->Step1  Modify C2/C6 (SAR)

Figure 2: Validation workflow to ensure observed cytotoxicity is mechanism-based and selective.

References

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Source: Taylor & Francis Online. URL:[Link][2]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Source: MDPI (Molecules). URL:[Link]

  • Nucleoside Transport Inhibitors: Structure−Activity Relationships for Pyrimido[5,4-d]pyrimidine Derivatives. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective... Properties. Source: MDPI (Pharmaceuticals). URL:[Link][3][4]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of Pyrimido[5,4-d]pyrimidin-4-ol Synthesis by TLC

Welcome to the technical support center for the synthesis of Pyrimido[5,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyrimido[5,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC). Pyrimido[5,4-d]pyrimidine derivatives are a significant class of heterocyclic compounds, forming the core structure of various therapeutic agents.[1] Effective reaction monitoring is crucial for successful synthesis, ensuring optimal yield and purity.[2]

Troubleshooting Guide

This section addresses common problems encountered during the TLC monitoring of Pyrimido[5,4-d]pyrimidin-4-ol synthesis.

Issue 1: My spots are streaking on the TLC plate.

Possible Cause & Explanation:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][3] When the sample concentration is too high, the stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot as the solvent moves up the plate.

  • Inappropriate Solvent System: If the solvent system is too polar for the compounds, they will have a very high affinity for the mobile phase and travel with the solvent front, potentially causing streaking.[2] Conversely, if the solvent is not polar enough, the compounds may not move from the baseline and can also appear as streaks.

  • Acidic or Basic Nature of Compounds: Pyrimidine derivatives can be basic.[4] If the compound is acidic or basic, it can interact with the slightly acidic silica gel on the TLC plate, leading to tailing or streaking.[2][4]

Solutions:

  • Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[2][4]

  • Optimize the Solvent System:

    • If spots are streaking at the solvent front (high Rf), decrease the polarity of the mobile phase. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 3:1 or 4:1 ratio.[5]

    • If spots are streaking at the baseline (low Rf), increase the polarity of the mobile phase by adding a more polar solvent like methanol or increasing the proportion of the more polar component.[1]

  • Modify the Mobile Phase: For basic compounds like pyrimidines, adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase can improve spot shape by neutralizing the acidic sites on the silica gel.[2][4]

Issue 2: I can't see any spots on my TLC plate after development.

Possible Cause & Explanation:

  • Non-UV-Active Compounds: Not all organic compounds are visible under a UV lamp.[2] UV activity typically requires the presence of chromophores, such as aromatic rings or conjugated systems.[6] While the pyrimido[5,4-d]pyrimidine core is aromatic, your starting materials might not be.

  • Low Sample Concentration: The concentration of your spotted sample may be too low to be detected.[3]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where the samples are spotted, the compounds will dissolve into the solvent pool instead of traveling up the plate.[3]

Solutions:

  • Use a Visualization Agent:

    • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[1][7]

    • Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[1]

    • Ninhydrin Stain: Useful for detecting primary and secondary amines, which may be present in your starting materials or as intermediates.[8]

  • Increase Sample Concentration:

    • Concentrate your reaction mixture before spotting.

    • Spot the plate multiple times in the same location, allowing the solvent to dry completely between each application.[3]

  • Ensure Proper Chamber Setup: The solvent level in the TLC chamber should always be below the origin line on the plate.[1]

Issue 3: The spots for my starting material and product are too close together (poor separation).

Possible Cause & Explanation:

  • Suboptimal Solvent System: The chosen mobile phase does not have the right polarity to effectively differentiate between the components of your reaction mixture.[9]

Solutions:

  • Systematic Solvent System Trial: Finding the optimal solvent system often requires experimentation.[5] A good starting point for many organic reactions is a mixture of hexane and ethyl acetate.[1][5] You can systematically vary the ratio to fine-tune the separation.

  • Try Different Solvent Combinations: If hexane/ethyl acetate mixtures are not effective, consider other solvent systems. For polar, nitrogen-containing heterocyclic compounds, solvent systems containing dichloromethane, methanol, or even a small amount of ammonia can be effective.[10][11]

  • Two-Dimensional TLC: For very complex mixtures or compounds that are difficult to separate, two-dimensional TLC can be employed. The plate is developed in one solvent system, then dried, rotated 90 degrees, and developed in a second, different solvent system.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring the synthesis of Pyrimido[5,4-d]pyrimidin-4-ol?

A1: A common and effective starting point for many organic reactions, including the synthesis of heterocyclic compounds, is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[1][5] A 1:1 ratio of hexane to ethyl acetate is a reasonable starting point.[5] The polarity can then be adjusted based on the initial results. If the compounds are highly polar, a system like dichloromethane/methanol may be more appropriate.[11]

Q2: How do I calculate the Retention Factor (Rf) and what does it tell me?

A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[1]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific solvent system and stationary phase. In reaction monitoring, you will track the disappearance of the starting material spot(s) and the appearance of a new product spot with a different Rf value.[1] Generally, more polar compounds have a stronger interaction with the silica gel and will have lower Rf values, while less polar compounds will travel further up the plate and have higher Rf values.

Q3: What is co-spotting and why is it useful?

A3: Co-spotting involves applying a spot of the starting material and a spot of the reaction mixture at the same point on the origin line of the TLC plate.[2] This is a crucial technique for confirming the identity of spots. If the spot from the reaction mixture corresponding to the starting material and the pure starting material spot move to the same height, it confirms the presence of unreacted starting material. When the reaction is complete, the co-spot should ideally show only the product spot and no enhancement of the starting material spot.

Q4: How do I know when the reaction is complete?

A4: The reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate, and the spot for the desired product is prominent and no longer appears to be increasing in intensity over time.[1] It is good practice to run a final TLC an hour or two after you believe the reaction is complete to ensure no further changes occur.

Experimental Protocol: TLC Monitoring

This protocol provides a step-by-step guide for monitoring the synthesis of Pyrimido[5,4-d]pyrimidin-4-ol.

Materials:

  • TLC Plates (Silica gel 60 F254)

  • TLC Developing Chamber

  • Capillary Tubes for spotting

  • Mobile Phase (e.g., Hexane/Ethyl Acetate mixture)

  • UV Lamp (254 nm)

  • Visualization agents (Iodine chamber, Potassium Permanganate stain)

  • Pencil and Ruler

Procedure:

  • Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.[1]

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark points for spotting the starting material, the reaction mixture, and a co-spot.[1]

  • Spotting:

    • Lane 1 (Starting Material): Using a capillary tube, apply a small spot of a dilute solution of your starting material.

    • Lane 2 (Co-spot): Apply a spot of the starting material, and then on top of the same spot, apply a spot of the reaction mixture.

    • Lane 3 (Reaction Mixture): Apply a small spot of your reaction mixture.

    • Ensure the spots are small (1-2 mm in diameter) to prevent poor separation.[5]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.[1]

  • Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely. Visualize the spots under a UV lamp. If spots are not visible, use an appropriate staining method like an iodine chamber or potassium permanganate dip.[1]

  • Analysis: Circle the visible spots and calculate the Rf value for each. Monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot over time.[1]

Data Presentation: Example TLC Progress
Time PointStarting Material RfProduct RfObservations
t = 0 min0.70-Intense starting material spot.
t = 1 hr0.700.45Faint product spot appears, starting material spot is still strong.
t = 3 hr0.700.45Product spot intensifies, starting material spot diminishes.
t = 6 hr-0.45Starting material spot has disappeared, intense product spot.

Note: Rf values are indicative and will vary depending on the specific reactants and the exact mobile phase composition.[1]

Visualizations

TLC Troubleshooting Workflow

TLC_Troubleshooting Start TLC Plate Issue Identified Streaking Streaking or Tailing Spots Start->Streaking NoSpots No Visible Spots Start->NoSpots PoorSep Poor Separation (Spots too close) Start->PoorSep Sol_Streaking1 Dilute Sample Streaking->Sol_Streaking1 Sol_Streaking2 Optimize Solvent Polarity Streaking->Sol_Streaking2 Sol_Streaking3 Add Acid/Base to Mobile Phase Streaking->Sol_Streaking3 Sol_NoSpots1 Use Visualization Stain (Iodine, KMnO4) NoSpots->Sol_NoSpots1 Sol_NoSpots2 Increase Sample Concentration NoSpots->Sol_NoSpots2 Sol_NoSpots3 Check Solvent Level in Chamber NoSpots->Sol_NoSpots3 Sol_PoorSep1 Systematically Vary Solvent Ratio PoorSep->Sol_PoorSep1 Sol_PoorSep2 Try Different Solvent Systems PoorSep->Sol_PoorSep2 Sol_PoorSep3 Consider 2D-TLC PoorSep->Sol_PoorSep3 End Problem Resolved Sol_Streaking1->End Sol_Streaking2->End Sol_Streaking3->End Sol_NoSpots1->End Sol_NoSpots2->End Sol_NoSpots3->End Sol_PoorSep1->End Sol_PoorSep2->End Sol_PoorSep3->End

Caption: A decision-making workflow for troubleshooting common TLC issues.

References

  • Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. (2022, August 9). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. (2015, August 9). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI. Retrieved January 28, 2026, from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. Retrieved January 28, 2026, from [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022, October 2). PubMed. Retrieved January 28, 2026, from [Link]

  • Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. (2017, March 15). PubMed. Retrieved January 28, 2026, from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][15][16][17]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. (2018, May 23). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Pyrimidine Synthesis. (2024, February 21). YouTube. Retrieved January 28, 2026, from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds. (2015, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. Retrieved January 28, 2026, from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved January 28, 2026, from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. Retrieved January 28, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved January 28, 2026, from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 28, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. Retrieved January 28, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester. Retrieved January 28, 2026, from [Link]

  • R f values of the standards used in TLC and their respective colors. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • 6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (n.d.). Scilit. Retrieved January 28, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved January 28, 2026, from [Link]

  • Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. (n.d.). Stevens Institute of Technology. Retrieved January 28, 2026, from [Link]

  • How to choose the best solution for column chromatography? (2019, May 23). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Pyrimido[5,4-d]pyrimidin-4-ol

Welcome to the technical support center for the synthesis of Pyrimido[5,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyrimido[5,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. The information presented here is synthesized from established chemical principles and relevant literature to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

Pyrimido[5,4-d]pyrimidin-4-ol is a core heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines. While numerous derivatives have been synthesized for various biological targets, the scalable production of the parent compound presents its own set of challenges. This guide will focus on a practical and scalable three-step synthetic route, addressing potential issues at each stage to facilitate a smooth transition from laboratory to pilot-plant scale.

Recommended Synthetic Pathway

A robust and scalable synthesis of Pyrimido[5,4-d]pyrimidin-4-ol can be achieved through a three-step sequence starting from readily available materials. This pathway is designed for efficiency and amenability to large-scale production.

Synthetic_Pathway A Malononitrile + Formamidine B 4-Aminopyrimidine-5-carbonitrile A->B Step 1: Cyclocondensation C 4-Aminopyrimidine-5-carboxamide B->C Step 2: Nitrile Hydrolysis D Pyrimido[5,4-d]pyrimidin-4-ol C->D Step 3: Ring Closure

Caption: A three-step synthetic route to Pyrimido[5,4-d]pyrimidin-4-ol.

Step 1: Synthesis of 4-Aminopyrimidine-5-carbonitrile

The initial step involves the cyclocondensation of malononitrile with formamidine. This reaction forms the pyrimidine ring, a crucial building block for the final product.

Experimental Protocol
Reagent/ParameterQuantity/ValueNotes
Malononitrile1.0 equiv
Formamidine acetate1.1 equivAcetate salt is preferred for its stability and ease of handling.
Sodium ethoxide1.1 equivBase catalyst.
Ethanol10-15 volReaction solvent.
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hoursMonitor by TLC/HPLC for completion.
Work-upCooling and filtrationThe product often precipitates upon cooling.
PurificationRecrystallization from ethanol/water
Expected Yield 80-90%
Troubleshooting Guide: Step 1

Q1: The reaction is sluggish or incomplete, even after extended reflux.

  • Potential Cause 1: Inactive Base. Sodium ethoxide is hygroscopic and can be deactivated by moisture.

    • Solution: Use freshly prepared sodium ethoxide or a new, sealed bottle. Ensure all glassware is thoroughly dried before use.

  • Potential Cause 2: Impure Starting Materials. Impurities in malononitrile or formamidine acetate can inhibit the reaction.

    • Solution: Check the purity of starting materials by NMR or melting point. Purify if necessary.

Q2: The product has a dark coloration and is difficult to purify.

  • Potential Cause: Side Reactions at High Temperatures. Prolonged heating can lead to the formation of polymeric byproducts.

    • Solution: Carefully monitor the reaction and avoid unnecessarily long reflux times. Once the reaction is complete by TLC/HPLC, proceed with the work-up. Using a slightly lower temperature and extending the reaction time may also be beneficial.

Q3: The yield is lower than expected upon scale-up.

  • Potential Cause: Inefficient Mixing. On a larger scale, inefficient stirring can lead to localized "hot spots" and poor reaction kinetics.

    • Solution: Use an appropriate overhead mechanical stirrer to ensure efficient mixing of the reaction slurry.

Step 2: Hydrolysis of 4-Aminopyrimidine-5-carbonitrile to 4-Aminopyrimidine-5-carboxamide

This step involves the selective hydrolysis of the nitrile group to a carboxamide. This transformation is critical and needs to be controlled to avoid over-hydrolysis to the carboxylic acid.

Experimental Protocol
Reagent/ParameterQuantity/ValueNotes
4-Aminopyrimidine-5-carbonitrile1.0 equiv
Concentrated Sulfuric Acid3-5 volActs as both a reagent and a solvent.
Temperature50-60 °CCareful temperature control is crucial.
Reaction Time2-4 hoursMonitor by TLC/HPLC for the disappearance of starting material.
Work-upQuenching on ice and neutralizationThe product precipitates upon neutralization.
PurificationRecrystallization from water
Expected Yield 75-85%
Troubleshooting Guide: Step 2

Q1: Significant amounts of 4-aminopyrimidine-5-carboxylic acid are formed as a byproduct.

  • Potential Cause: Over-hydrolysis due to high temperature or prolonged reaction time.

    • Solution: Maintain the reaction temperature strictly within the recommended range. Monitor the reaction closely and quench it as soon as the starting material is consumed. Perform small-scale experiments to optimize the reaction time for your specific setup.

Q2: The product is difficult to filter after neutralization.

  • Potential Cause: Formation of very fine particles.

    • Solution: Control the rate of neutralization. A slower addition of the base with efficient stirring can promote the formation of larger, more easily filterable crystals.

Q3: The reaction is incomplete, and starting material remains.

  • Potential Cause: Insufficient acid or low temperature.

    • Solution: Ensure that the nitrile is fully dissolved in the sulfuric acid before heating. A slight increase in temperature (e.g., to 65 °C) can be attempted, but with careful monitoring to avoid over-hydrolysis.

Step 3: Cyclization to Pyrimido[5,4-d]pyrimidin-4-ol

The final step is the ring closure of 4-aminopyrimidine-5-carboxamide with a one-carbon synthon to form the desired bicyclic system. Both formamide and triethyl orthoformate are viable reagents for this transformation.

Experimental Protocol (using Formamide)
Reagent/ParameterQuantity/ValueNotes
4-Aminopyrimidine-5-carboxamide1.0 equiv
Formamide10-15 volActs as both a reagent and a solvent.
Temperature180-190 °CHigh temperature is required for this cyclization.
Reaction Time3-5 hoursMonitor by TLC/HPLC.
Work-upCooling and filtrationThe product often precipitates upon cooling.
PurificationRecrystallization from a suitable high-boiling solvent (e.g., DMF, DMAc) or slurry wash with a hot solvent.[1]
Expected Yield 70-80%
Alternative Protocol (using Triethyl Orthoformate)
Reagent/ParameterQuantity/ValueNotes
4-Aminopyrimidine-5-carboxamide1.0 equiv
Triethyl Orthoformate5-10 equiv
Acetic Anhydride2-3 equivUsed as a water scavenger.
TemperatureReflux (approx. 140-150 °C)
Reaction Time6-8 hoursMonitor by TLC/HPLC.
Work-upCooling, filtration, and washing with ethanol
PurificationRecrystallization or slurry wash.[1]
Expected Yield 65-75%
Troubleshooting Guide: Step 3

Troubleshooting_Step3 cluster_formamide Formamide Method cluster_orthoformate Triethyl Orthoformate Method A Problem: Low Yield/Incomplete Reaction A_cause1 Cause: Insufficient Temperature A->A_cause1 A_cause2 Cause: Wet Starting Material A->A_cause2 A_sol1 Solution: Ensure uniform heating to 180-190 °C. Use a high-boiling heating medium. A_cause1->A_sol1 A_sol2 Solution: Thoroughly dry 4-aminopyrimidine-5-carboxamide. A_cause2->A_sol2 B Problem: Formation of Side Products B_cause1 Cause: Presence of water B->B_cause1 B_cause2 Cause: Competing N-formylation B->B_cause2 B_sol1 Solution: Use acetic anhydride as a water scavenger. Ensure dry reagents and glassware. B_cause1->B_sol1 B_sol2 Solution: Optimize reaction temperature and time to favor cyclization. B_cause2->B_sol2

Caption: Troubleshooting workflow for the final cyclization step.

Q1: The final product is difficult to purify and contains baseline impurities on TLC.

  • Potential Cause: Polymeric byproducts or starting material degradation.

    • Solution: Recrystallization from a high-boiling polar aprotic solvent like DMF or DMAc can be effective.[1] Alternatively, a slurry wash with a hot solvent (e.g., ethanol or acetonitrile) can remove more soluble impurities. For very stubborn impurities, column chromatography on silica gel with a polar mobile phase (e.g., DCM/Methanol) may be necessary, although this is less ideal for large-scale purification.

Frequently Asked Questions (FAQs)

Q: Can I use formamidine directly in the final cyclization step instead of formamide or triethyl orthoformate?

A: While formamidine is used to build the initial pyrimidine ring, its direct use for the second ring closure with 4-aminopyrimidine-5-carboxamide is not a standard or high-yielding procedure. Formamide or triethyl orthoformate are more effective one-carbon synthons for this type of annulation reaction.

Q: My final product has very low solubility. How can I best handle it for purification and analysis?

A: The low solubility of Pyrimido[5,4-d]pyrimidin-4-ol is a known challenge. For purification, hot recrystallization or slurry washes are often the most practical methods at scale.[1][2] For analytical purposes like NMR, using deuterated dimethyl sulfoxide (DMSO-d6) is typically required to achieve sufficient concentration.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Malononitrile is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. The high temperatures in the final cyclization step require careful monitoring and the use of appropriate heating equipment to prevent accidents. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of the Indian Chemical Society, 96(6), 833-838. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3789. [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7895. [Link]

  • Organic Chemistry Portal. (2009). An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction. [Link]

  • PubMed. (2010). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 45(10), 4579-4587. [Link]

  • PubMed. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1436-1442. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • ResearchGate. (n.d.). Methods of synthesis of pyrimido[5,4-d]pyrimidines. [Link]

  • RSC Publishing. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(52), 32835-32851. [Link]

Sources

Troubleshooting

Technical Support Center: Pyrimido[5,4-d]pyrimidin-4-ol Tautomer Management

[1] Senior Application Scientist: Dr. Aris Thorne Department: Structural Chemistry & Assay Development Last Updated: January 29, 2026[1] Introduction: The "Chameleon" Scaffold You are likely accessing this guide because...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Senior Application Scientist: Dr. Aris Thorne Department: Structural Chemistry & Assay Development Last Updated: January 29, 2026[1]

Introduction: The "Chameleon" Scaffold

You are likely accessing this guide because you have encountered inconsistent data with Pyrimido[5,4-d]pyrimidin-4-ol (CAS: 254-82-0).[1] Whether it is a "disappearing" NMR proton, unexpected solubility crashes, or docking scores that do not match IC50 values, the root cause is almost invariably prototropic tautomerism .[1]

This fused heterocyclic system does not exist as a static single structure. It exists in a dynamic equilibrium between the lactam (keto/amide) and lactim (enol/imidic acid) forms.[1] For drug development professionals, ignoring this equilibrium leads to false negatives in screening and failed crystallizations.[1]

This guide provides the protocols to identify, control, and utilize these tautomers effectively.

Module 1: Analytical Identification (The "What is it?" Phase)

Q1: My 1H NMR spectrum in DMSO-d6 shows a broad singlet >12 ppm. Is my sample contaminated?

Diagnosis: No. This is the signature of the dominant keto-tautomer .

Technical Explanation: In polar aprotic solvents like DMSO, the equilibrium strongly favors the 3H-pyrimido[5,4-d]pyrimidin-4-one (keto) form. The proton resides on the Nitrogen (N3), not the Oxygen. This N-H proton is acidic and participates in hydrogen bonding with the solvent, resulting in a broad, desheilded signal typically between 12.0 and 13.5 ppm .[1]

Validation Protocol: To confirm this is an exchangeable amide proton and not an impurity:

  • Run the standard 1H NMR in DMSO-d6.

  • Add 1-2 drops of D₂O to the NMR tube.

  • Shake and re-run after 10 minutes.

  • Result: The peak at >12 ppm should disappear (deuterium exchange). If it remains, it is a contaminant (likely an inorganic acid or stable impurity).[1]

Q2: How do I distinguish the Keto vs. Enol form using Carbon-13 NMR?

Guidance: Look at the Carbonyl/C-OH shift (C4 position).

FeatureKeto Form (Amide)Enol Form (Imidic Acid)
Dominant Phase Solid state, Water, DMSOGas phase, Non-polar solvents (rare)
C4 Chemical Shift 158 - 165 ppm (C=O character)168 - 172 ppm (C-O character)
C4-H Coupling N/AN/A
IR Signature Strong band 1650–1700 cm⁻¹ (C=O)Weak/Absent C=O; Broad OH ~3400 cm⁻¹
Q3: Why does my LC-MS show a single peak if two tautomers exist?

Explanation: Tautomerism is a fast-exchange process on the chromatographic timescale. The proton transfer rate (


) is orders of magnitude faster than the separation time on a C18 column.[1] You observe a weighted average  peak.

Troubleshooting:

  • Split Peaks: If you see split peaks, it is likely not tautomerism but rather:

    • Degradation (hydrolysis).[1]

    • Separation of stable isomers (if you have substituted derivatives).[1]

    • Rare: Extremely slow exchange due to very low temperature or specific pH (unlikely in standard LC-MS).[1]

Module 2: Experimental Handling (The "How to use it?" Phase)

Q4: I need to perform O-alkylation, but the reaction yields the N-alkylated product. How do I force the Enol form?

The Challenge: The keto form (N-nucleophile) is thermodynamically more stable, leading to N-alkylation (the "wrong" isomer for some SAR targets).

The Solution: The "Hard-Soft" Control Strategy To favor O-alkylation (trapping the enol), you must manipulate the hard/soft acid-base (HSAB) properties and the counter-ion.

Protocol for O-Alkylation:

  • Solvent: Use a non-polar, non-hydrogen bonding solvent if solubility permits (e.g., Toluene, THF).[1] Avoid alcohols.

  • Base: Use a silver salt (e.g., Ag₂CO₃ or Ag₂O ).[1]

    • Mechanism:[1][2] Silver coordinates avidly to the "soft" Nitrogen, blocking it and forcing the electrophile to attack the "hard" Oxygen.

  • Electrophile: Use a "hard" electrophile (e.g., alkyl tosylates or triflates) rather than soft iodides.[1]

Diagram: Tautomeric Trapping Workflow

TautomerTrapping cluster_legend Reaction Outcome Start Pyrimido[5,4-d]pyrimidin-4-ol (Equilibrium Mixture) KetoPath Standard Conditions (NaH / DMF / Alkyl Halide) Start->KetoPath Dominant Path EnolPath Silver Salt Conditions (Ag2CO3 / Toluene) Start->EnolPath Forced Path N_Product N-Alkylated Product (Thermodynamic Major) KetoPath->N_Product N-Attack O_Product O-Alkylated Product (Kinetic/Trapped Minor) EnolPath->O_Product Ag+ Blocks N

Caption: Workflow for selectively trapping the N-isomer (thermodynamic) vs. the O-isomer (kinetic) using counter-ion control.

Q5: The compound precipitates from my assay buffer (PBS pH 7.4). Why?

Root Cause: At neutral pH, Pyrimido[5,4-d]pyrimidin-4-ol is largely uncharged and highly crystalline due to strong intermolecular hydrogen bonding (dimerization) of the keto form.[1]

Solubility Fix:

  • pH Adjustment: The pKa of the N-H is typically ~8.5-9.5. Increasing pH to >10 creates the enolate anion, drastically increasing solubility (but may not be compatible with cells).[1]

  • Cosolvent: DMSO is standard, but DMA (Dimethylacetamide) often solubilizes fused pyrimidines better than DMSO.[1]

  • Formulation: For animal studies, do not rely on simple pH adjustment. Use a suspension vehicle (e.g., 0.5% Methylcellulose + 0.1% Tween 80 ) because the compound will likely crash out of solution in the stomach (low pH) anyway.[1]

Module 3: In Silico & Drug Design (The "Model" Phase)

Q6: Which tautomer should I use for molecular docking simulations?

Recommendation: You must dock BOTH forms, but weight the results differently.

  • The Keto Form (Amide):

    • Role: The primary species in solution.

    • Binding Mode: Acts as a Hydrogen Bond Donor (via NH) and Acceptor (via C=O).[1]

    • Use Case: Standard ATP-binding pockets where the inhibitor mimics the adenine scaffold (which also presents donor/acceptor motifs).

  • The Enol Form (Aromatic Hydroxyl):

    • Role: Rare, but can be stabilized by the protein environment.[1]

    • Binding Mode: Acts as a Hydrogen Bond Donor (via OH) and Acceptor (via Ring N).[1]

    • Use Case: Hydrophobic pockets or specific catalytic dyads (e.g., Asp/Glu residues) that might shift the pKa locally, stabilizing the hydroxy form.[1]

Critical Warning: If you only dock the Enol form because it "looks more aromatic," you will likely get false positives.[1] The energy penalty to tautomerize from Keto to Enol is ~5-10 kcal/mol in water; the protein binding energy must overcome this penalty.

References

  • Tautomerism of 4-Hydroxypyrimidines

    • Title: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[3]

    • Source: PubMed (NIH)[1]

    • URL:[Link]

  • Pyrimido-pyrimidine Scaffold Potency

    • Title: Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents.[4]

    • Source: NIH / ACS Omega
    • URL:[Link]

  • Solvent Effects on Tautomerism

    • Title: Keto-Enol Tautomerism: Key Points and Solvent Dependence.[5]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Solid State Characterization

    • Title: Solid-state NMR study of ureidopyrimidinone model compounds (Keto vs Enol in Dimeriz
    • Source: ResearchGate[6][7]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrimido[5,4-d]pyrimidin-4-ol and its Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrimido[5,4-d]pyrimidine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimido[5,4-d]pyrimidine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. This guide provides an in-depth technical comparison of Pyrimido[5,4-d]pyrimidin-4-ol with other key pyrimidopyrimidine derivatives, supported by experimental data and field-proven insights. We will delve into the structure-activity relationships (SAR) that govern their efficacy as potent kinase inhibitors and anticancer agents, providing a comprehensive resource for advancing drug discovery programs.

The Pyrimido[5,4-d]pyrimidine Core: A Versatile Scaffold for Targeted Therapies

The pyrimido[5,4-d]pyrimidine nucleus, an analogue of purine, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. These include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The structural resemblance to endogenous purines allows these compounds to interact with a variety of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5]

The substituent at the 4-position of the pyrimido[5,4-d]pyrimidine ring system plays a critical role in determining the molecule's biological activity and target specificity. This guide will focus on comparing the parent Pyrimido[5,4-d]pyrimidin-4-ol to derivatives bearing alternative functionalities at this key position, such as amino, chloro, and hydrazinyl groups.

Comparative Analysis of 4-Substituted Pyrimido[5,4-d]pyrimidine Derivatives

The biological activity of pyrimido[5,4-d]pyrimidine derivatives is profoundly influenced by the nature of the substituent at the C4 position.[6] While direct comparative studies of a comprehensive set of 4-substituted analogs are limited, analysis of the available literature allows for a reasoned comparison of their potential as therapeutic agents.

Pyrimido[5,4-d]pyrimidin-4-ol: The Foundation

The 4-ol (or its tautomeric 4-one form) serves as a fundamental starting point for derivatization. While often used as a synthetic intermediate, the inherent biological activity of the 4-ol/one scaffold should not be overlooked. Its ability to act as a hydrogen bond donor and acceptor can facilitate interactions within the ATP-binding pocket of kinases.

4-Amino Derivatives: Enhancing Potency and Selectivity

Replacement of the 4-hydroxyl group with an amino group introduces a key hydrogen bond donor and can significantly enhance biological activity. Studies on related fused pyrimidine systems have shown that 4-amino derivatives are crucial for potent inhibition of kinases like Epidermal Growth Factor Receptor (EGFR).[4][7]

For instance, in a study of pyrimido[4,5-b]indol-4-amines, the amino group was found to be critical for inhibitory activity against a panel of kinases.[8] This suggests that the 4-amino functionality is a key pharmacophoric feature for kinase inhibition within the broader pyrimidopyrimidine class.

4-Hydrazinyl Derivatives: A Gateway to Diverse Functionality and Potent Activity

The introduction of a hydrazinyl group at the C4 position has been shown to yield compounds with potent biological activity. A study on pyrimido[5,4-d]pyrimidine-based compounds as antitrypanosomal and antileishmanial agents identified a derivative with a hydrazinyl group at C4 as the most active compound against both Trypanosoma brucei and Leishmania infantum.[6] The most active compound in this series, 4c , which features a hydrazinyl group at the C4 position, exhibited an IC50 of 0.94 µM against T. brucei.[6] This highlights the potential of the 4-hydrazinyl moiety to impart significant biological activity.

The Influence of Substituents at Other Positions

It is crucial to recognize that the biological activity of 4-substituted pyrimido[5,4-d]pyrimidines is also heavily dependent on the substituents at other positions, particularly at C2, C6, and C8. Structure-activity relationship studies have consistently shown that the interplay between these substituents dictates the overall potency and selectivity of the molecule.[6][9] For example, in a series of anti-Mycobacterium tuberculosis agents, the activity was dependent on the substituents at both the N-3 and C-8 positions of the pyrimido[5,4-d]pyrimidine core.[9]

Experimental Data: A Comparative Overview

Table 1: Comparative Anticancer and Kinase Inhibitory Activities of 4-Substituted Fused Pyrimidine Derivatives

Compound ClassTarget/AssayIC50/ActivityReference
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dionesEGFRL858R/T790MPotent inhibition[10]
4,7-Disubstituted Pyrimido[4,5-d]pyrimidinesAnticancer (hematological cancer cell lines)Efficacy shown for some derivatives[4]
Pyrimido[5,4-d]pyrimidine with 4-NHNH2Trypanosoma bruceiIC50 = 0.94 µM[6]
Pyrimido[4,5-b]indol-4-aminesCK1δ/ε, DYRK1AMicromolar to submicromolar IC50 values[8]
Oxazolo[5,4-d]pyrimidinesVEGFR-2Potent inhibitory activity[11]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data in the evaluation of pyrimidopyrimidine derivatives, adherence to well-established experimental protocols is paramount.

In Vitro Kinase Inhibition Assay

The following protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Workflow for a Typical In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Compound Dilution Series Incubate1 Pre-incubate Compound + Kinase Compound->Incubate1 Enzyme Kinase Solution Enzyme->Incubate1 Substrate Substrate & ATP Solution Incubate2 Initiate Reaction: Add Substrate/ATP Substrate->Incubate2 Incubate1->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Signal Stop->Detect Analyze Calculate IC50 Detect->Analyze

Figure 1: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a microplate, add the kinase enzyme solution to each well containing the test compound or control.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Incubation: Incubate the reaction mixture at the specified temperature for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ required for kinase activity.

  • Signal Detection: Measure the kinase activity using a suitable detection method. This could involve quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Workflow for a Typical MTT Assay

G cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition Seed Seed Cells in Microplate Treat Treat with Compound Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read

Figure 2: A generalized workflow for a cell viability (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value.

Signaling Pathways and Structure-Activity Relationships

The efficacy of pyrimidopyrimidine derivatives as kinase inhibitors stems from their ability to compete with ATP for binding to the kinase active site. The specific interactions with key amino acid residues in the hinge region and other parts of the binding pocket determine the inhibitor's potency and selectivity.

Key Structural Features for Kinase Inhibition

G Pyrimidopyrimidine_Core Pyrimido[5,4-d]pyrimidine Core Kinase_Pocket Kinase ATP-Binding Pocket Pyrimidopyrimidine_Core->Kinase_Pocket Scaffold Binding Position_4 Substituent at C4 (e.g., -OH, -NH2) Position_4->Kinase_Pocket H-Bonding with Hinge Region Other_Substituents Substituents at C2, C6, C8 Other_Substituents->Kinase_Pocket Hydrophobic/Steric Interactions

Figure 3: Key structural elements of pyrimidopyrimidine derivatives and their interactions within a kinase active site.

Structure-Activity Relationship (SAR) Insights:

  • The 4-Position: As discussed, the substituent at the 4-position is critical for establishing hydrogen bonds with the hinge region of the kinase. The choice between a hydroxyl, amino, or other functional group can modulate the strength and geometry of these interactions, thereby influencing potency.

  • Other Substitutions: The substituents at other positions on the pyrimidopyrimidine core are crucial for fine-tuning the inhibitor's properties. These groups can engage in hydrophobic interactions, form additional hydrogen bonds, or sterically influence the binding orientation, all of which contribute to the overall activity and selectivity profile of the compound. For example, bulky substituents may enhance binding to one kinase while preventing binding to another, thus improving selectivity.

Conclusion and Future Directions

Pyrimido[5,4-d]pyrimidin-4-ol and its derivatives represent a rich source of chemical diversity for the development of novel therapeutics, particularly in the realm of oncology and infectious diseases. The substituent at the 4-position is a key determinant of biological activity, with amino and hydrazinyl groups often imparting greater potency than the parent hydroxyl group. However, a comprehensive understanding of the structure-activity relationships requires a holistic consideration of all substituents on the pyrimidopyrimidine core.

Future research should focus on the systematic synthesis and evaluation of 4-substituted pyrimido[5,4-d]pyrimidine libraries with diverse functionalities at other positions. Such studies, coupled with computational modeling and structural biology, will undoubtedly accelerate the discovery of next-generation targeted therapies based on this versatile scaffold.

References

  • Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. PubMed. [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. National Institutes of Health. [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. [Link]

  • Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Sci-Hub. [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. PMC. [Link]

  • Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • Resistance-modifying agents. 11.(1) Pyrimido[5,4-d]pyrimidine modulators of antitumor drug activity. Synthesis and structure-activity relationships for nucleoside transport inhibition and binding to alpha1-acid glycoprotein. PubMed. [Link]

  • Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PMC. [Link]

  • Full article: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimido[4,5- d]pyrimidine-2,4(1 H,3 H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. PubMed. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]

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Comparative

The Pyrimido[5,4-d]pyrimidine Scaffold: A Promising Framework for Novel Anticancer Agents

An In-Depth Comparative Analysis for Drug Discovery Professionals Introduction: The Untapped Potential of a Core Heterocycle In the relentless pursuit of novel and more effective cancer therapies, certain molecular scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals

Introduction: The Untapped Potential of a Core Heterocycle

In the relentless pursuit of novel and more effective cancer therapies, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity for potent and selective biological activity. The Pyrimido[5,4-d]pyrimidine nucleus, a fused heterocyclic system, represents one such promising framework. Its structural similarity to endogenous purines allows for potential interactions with a multitude of biological targets crucial for cancer cell proliferation and survival.[1][2]

While a comprehensive body of research exists for various substituted Pyrimido[5,4-d]pyrimidine derivatives, specific experimental data on the anticancer activity of Pyrimido[5,4-d]pyrimidin-4-ol remains limited in publicly accessible literature. This guide, therefore, broadens its scope to provide a comparative analysis of the wider Pyrimido[5,4-d]pyrimidine class of compounds. By examining the well-documented anticancer activities of its derivatives, we aim to provide a valuable reference for researchers and drug development professionals, shedding light on the therapeutic potential that this core structure holds. This analysis will delve into the mechanistic underpinnings of these compounds, present comparative in vitro data against established anticancer drugs, and provide detailed experimental protocols for their evaluation.

Mechanistic Insights: Targeting Key Oncogenic Pathways

A significant body of evidence points towards the inhibition of protein kinases as a primary mechanism of action for the anticancer effects of Pyrimido[5,4-d]pyrimidine derivatives.[3][4] These enzymes play a critical role in cell signaling pathways that govern cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[3]

Notably, various derivatives of this scaffold have been shown to target several key kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, including non-small cell lung cancer.[3]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][5]

  • Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor signaling pathway, making it a validated target in B-cell malignancies.[6]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, particularly the transition from G1 to S phase.[7]

The ability of the Pyrimido[5,4-d]pyrimidine core to serve as a scaffold for inhibitors of such a diverse range of kinases underscores its versatility and potential for the development of both targeted and multi-targeted anticancer agents.

Below is a diagram illustrating the general mechanism of action of a Pyrimido[5,4-d]pyrimidine derivative targeting the EGFR signaling pathway.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Drug Pyrimido[5,4-d]pyrimidine Derivative Drug->EGFR Inhibition

EGFR Signaling Pathway Inhibition

Comparative In Vitro Anticancer Activity

The true measure of a novel anticancer agent's potential lies in its performance against established cancer cell lines, particularly in comparison to standard-of-care drugs. Various studies have demonstrated the potent cytotoxic and antiproliferative effects of Pyrimido[5,4-d]pyrimidine derivatives across a range of cancer types.

Derivative Class/CompoundTarget Cancer Cell LineIC50/GI50 (µM)Reference DrugReference Drug IC50/GI50 (µM)Source
Oxazolo[5,4-d]pyrimidine derivative 3g HT29 (Colon Adenocarcinoma)58.45-Fluorouracil381.2[2]
58.4Cisplatin47.2[2]
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative 17 Ramos (Burkitt's Lymphoma)Not specifiedIbrutinibNot specified[6]
TMD8 (Diffuse Large B-cell Lymphoma)Not specifiedIbrutinibNot specified[6]
Pyrimido[4,5-d]pyrimidine derivative 7f (CDK2 Inhibition)0.05RoscovitineNot specified[7]
Pyrimido[4,5-d]pyrimidine derivative 7e (CDK2 Inhibition)0.25RoscovitineNot specified[7]
Pyrimido[4,5-d]pyrimidine derivative 7a (CDK2 Inhibition)0.31RoscovitineNot specified[7]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

These data highlight that specific derivatives of the Pyrimido[5,4-d]pyrimidine scaffold can exhibit anticancer activity comparable to, and in some cases exceeding, that of established chemotherapeutic agents and targeted therapies. For instance, the Oxazolo[5,4-d]pyrimidine derivative 3g demonstrated significantly greater potency than 5-Fluorouracil against the HT29 colon cancer cell line.[2] Furthermore, certain Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives displayed potent inhibition of Bruton's tyrosine kinase (BTK) with IC50 values in the nanomolar range, comparable to the approved drug Ibrutinib.[6] Another study showcased derivatives with potent CDK2 inhibitory activity, with compound 7f being more active than the reference compound Roscovitine.[7]

Experimental Protocols for Anticancer Activity Assessment

To ensure scientific rigor and reproducibility, standardized assays are paramount in the evaluation of novel anticancer compounds. Below are detailed protocols for key in vitro experiments commonly employed in this field.

Workflow for In Vitro Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity/Viability Assay (e.g., MTT) cluster_analysis Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 prepare_drug Prepare Serial Dilutions of Pyrimido[5,4-d]pyrimidine Derivative incubate1->prepare_drug add_drug Add Compound to Wells prepare_drug->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance plot_curve Plot Dose-Response Curve read_absorbance->plot_curve calculate_ic50 Calculate IC50 Value plot_curve->calculate_ic50

In Vitro Anticancer Drug Screening Workflow
Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Pyrimido[5,4-d]pyrimidine derivative (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Pyrimido[5,4-d]pyrimidine derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The Pyrimido[5,4-d]pyrimidine scaffold has firmly established itself as a versatile and potent framework in the design of novel anticancer agents. Derivatives of this core structure have demonstrated significant efficacy against a range of cancer types through the inhibition of key oncogenic kinases. The comparative in vitro data reveal that these compounds can rival, and in some instances surpass, the activity of established anticancer drugs.

While the specific anticancer profile of Pyrimido[5,4-d]pyrimidin-4-ol is yet to be fully elucidated, the extensive research on its analogues provides a strong rationale for its investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its close derivatives. Such studies will be instrumental in further defining the structure-activity relationships within this chemical class and could pave the way for the development of a new generation of targeted cancer therapies.

References

  • Cruz, J. S., & Aguiar, A. P. de. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link]

  • Gierczak, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Kalogirou, A. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

  • Kandeel, M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][5][8][9]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 59. [Link]

  • Konieczny, M., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 26(3), 1369. [Link]

  • Li, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 175, 234–246. [Link]

  • Nam, Y., et al. (2022). Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. Neoplasia, 24(1), 34–49. [Link]

  • Perupogu, N., et al. (2020). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 10(72), 44349–44358. [Link]

  • Refaat, H. M., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Archives of Pharmacal Research, 35(1), 59–69. [Link]

  • Gierczak, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Kalogirou, A. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

Sources

Validation

Validation of Pyrimido[5,4-d]pyrimidin-4-ol as a Kinase Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrimidine ring is a foundational scaffold in medicinal chemistry, leading to numerous therapeutic agents.[1][2][3] Fused pyrimidine systems, such as py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, leading to numerous therapeutic agents.[1][2][3] Fused pyrimidine systems, such as pyrimido[5,4-d]pyrimidine, have garnered significant attention as a privileged scaffold for developing kinase inhibitors for diseases like cancer.[4][5][6] This guide provides a comprehensive framework for the preclinical validation of novel Pyrimido[5,4-d]pyrimidin-4-ol derivatives as kinase inhibitors, using Epidermal Growth Factor Receptor (EGFR) as a primary example. EGFR is a well-established target in oncology, particularly in non-small-cell lung cancer (NSCLC), making it an excellent case study for comparative analysis.[7][8]

A Strategic Approach to Kinase Inhibitor Validation

The journey from a promising compound to a validated kinase inhibitor is a multi-step process that requires rigorous biochemical and cell-based characterization.[9] This ensures that the compound not only inhibits the intended target but also demonstrates efficacy and selectivity in a biologically relevant context.[10]

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation Biochemical Assays Biochemical Assays (In Vitro) IC50 Determination IC50 Determination Biochemical Assays->IC50 Determination Potency Selectivity Profiling Kinase Selectivity Profiling Biochemical Assays->Selectivity Profiling Specificity Cell-Based Assays Cell-Based Assays (In Cellulo) Biochemical Assays->Cell-Based Assays Progression Target Engagement Target Engagement Assays Cell-Based Assays->Target Engagement On-Target Effect Downstream Signaling Downstream Signaling Analysis Target Engagement->Downstream Signaling Mechanism of Action Phenotypic Assays Phenotypic Assays Downstream Signaling->Phenotypic Assays Cellular Effect

Caption: High-level workflow for kinase inhibitor validation.

Part 1: Biochemical Validation - The Direct Hit

The initial step is to confirm that the Pyrimido[5,4-d]pyrimidin-4-ol derivative directly interacts with and inhibits the kinase of interest in a cell-free system.[9]

Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[9] Various assay formats can be employed, including radiometric, fluorescence-based, or luminescence-based methods.[9][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a typical luminescence-based assay to determine the IC50 of a test compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the Pyrimido[5,4-d]pyrimidin-4-ol derivative in 100% DMSO.

    • Serially dilute the compound in assay buffer to create a range of concentrations.

    • Prepare a solution of the recombinant target kinase (e.g., EGFR) in assay buffer.

    • Prepare a solution of the kinase substrate and ATP in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).[12] The luminescent signal is inversely proportional to the kinase activity.[12]

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Kinase Selectivity Profiling

A crucial aspect of a good kinase inhibitor is its selectivity.[14] To assess this, the compound should be screened against a panel of other kinases. This helps to identify potential off-target effects and provides a clearer picture of the inhibitor's specificity.[15]

Part 2: Cell-Based Validation - Efficacy in a Biological Context

After confirming direct inhibition, the next phase is to evaluate the compound's performance in a cellular environment.[10]

Target Engagement and Downstream Signaling

It is essential to confirm that the inhibitor engages its target within the cell and modulates its downstream signaling pathway. Western blotting is a standard technique for this purpose.[16][17]

Experimental Protocol: Western Blot Analysis of EGFR Pathway

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 for NSCLC) to 70-80% confluency.[18]

    • Treat the cells with varying concentrations of the Pyrimido[5,4-d]pyrimidin-4-ol derivative for a specified duration.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[17]

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

    • Also, probe for key downstream signaling proteins such as phosphorylated AKT (p-AKT) and total AKT.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[19]

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using an imaging system.[17]

A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets would confirm on-target activity.[16]

G cluster_0 EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimido[5,4-d]pyrimidin-4-ol Derivative Inhibitor->EGFR Inhibits

Sources

Comparative

Comparative Analysis of Pyrimido[5,4-d]pyrimidin-4-ol Synthesis Methods

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Pyrimido[5,4-d]pyrimidin-4-ol (also referred to by its tautomer, pyrimido[5,4-d]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrimido[5,4-d]pyrimidin-4-ol (also referred to by its tautomer, pyrimido[5,4-d]pyrimidin-4(3H)-one) represents a critical fused heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10][11] Its structural homology to purines and pteridines grants it significant biological potential, particularly as an inhibitor of kinases (e.g., EGFR, CDK) and as a nucleoside transport inhibitor.

This guide objectively compares the three primary synthetic methodologies for accessing this scaffold:

  • Cyclocondensation (The Classical Route): High reliability, moderate yields.

  • One-Pot Multicomponent Reaction (The Green Route): High efficiency, best for library generation.

  • Nucleophilic Substitution (The Precision Route): Best for late-stage diversification.

Structural Considerations & Tautomerism

Before synthesis, researchers must recognize the tautomeric equilibrium. In solution, the compound exists in equilibrium between the enol (4-ol) and keto (4-one) forms. While "4-ol" is often used in nomenclature, the 4(3H)-one form is thermodynamically favored in the solid state and in polar solvents. Synthetic protocols targeting the "ol" effectively produce the "one" which can be functionalized at the oxygen via O-alkylation or converted to a chloride for further substitution.

Method A: Cyclocondensation of 4-Aminopyrimidine-5-carboxamide

Status: The Industry Standard for Core Scaffold Synthesis

This method remains the most robust approach for generating the unsubstituted or minimally substituted core. It relies on the condensation of a pre-formed pyrimidine ring bearing ortho-amino and carboxamide groups with a C1 donor (typically formamide or orthoesters).

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the exocyclic amine on the activated formate species, followed by an intramolecular cyclization of the amide nitrogen onto the newly formed imidate intermediate. High temperatures are required to drive the elimination of water/ammonia and aromatize the system.

ReactionMechanism Start 4-Aminopyrimidine- 5-carboxamide Inter1 Intermediate: N-Formyl Species Start->Inter1 Reflux (100-150°C) Reagent Formamide / Triethyl Orthoformate Reagent->Inter1 Inter2 Cyclization (- H2O / NH3) Inter1->Inter2 Intramolecular Attack Product Pyrimido[5,4-d] pyrimidin-4-ol Inter2->Product Aromatization

Figure 1: Mechanistic pathway for the cyclocondensation route.

Experimental Protocol (Self-Validating)

Reagents: 4-Aminopyrimidine-5-carboxamide (1.0 equiv), Formamide (excess, solvent), Acetic Anhydride (catalytic, optional).

  • Setup: Charge a round-bottom flask with 4-aminopyrimidine-5-carboxamide.

  • Addition: Add formamide (10–15 volumes). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (approx. 160–180°C). Maintain for 4–6 hours. Validation Point: The suspension should clear as the starting material reacts, followed by the gradual precipitation of the product as the reaction mixture cools or upon concentration.

  • Workup: Cool to room temperature. Dilute with ice-cold water or acetone to maximize precipitation.

  • Isolation: Filter the solid. Wash extensively with water and ethanol to remove residual formamide.

  • Purification: Recrystallize from water or DMF if necessary.

Pros:

  • Direct access to the unsubstituted core.

  • Scalable to kilogram quantities.

  • Inexpensive reagents.

Cons:

  • Harsh conditions (high heat).

  • Formamide removal can be tedious (high boiling point).

Method B: One-Pot Multicomponent Synthesis (MCR)

Status: The "Green" Alternative for Derivative Libraries

Modern medicinal chemistry often employs MCRs using catalysts like DABCO-based ionic liquids or Lewis acids (e.g., ZnCl2). This approach builds the fused system in a single step from simple aliphatic precursors (aldehydes, urea, active methylenes).

Workflow Diagram

MCR_Workflow cluster_inputs Reactants A Aldehyde Process Catalyst: [DABCO-SO3H] or ZnCl2 Solvent: Ethanol or Solvent-Free Temp: 80°C A->Process B Urea/Thiourea B->Process C Active Methylene (e.g., Malononitrile) C->Process Result Substituted Pyrimido[5,4-d]pyrimidine Process->Result  Precipitation  

Figure 2: One-pot multicomponent synthesis workflow.

Experimental Protocol (Typical)
  • Mixing: Combine aldehyde (1 mmol), urea (1.5 mmol), and active methylene compound (1 mmol) in ethanol.

  • Catalysis: Add 10 mol% catalyst (e.g., DABCO-based ionic liquid).

  • Reaction: Reflux for 1–3 hours. Validation Point: Reaction completion is indicated by TLC (disappearance of aldehyde).

  • Isolation: Cool to RT. The product typically precipitates out. Filter and wash with cold ethanol.

Pros:

  • High atom economy.

  • Avoids toxic solvents.

  • Ideal for generating 5,7-disubstituted derivatives for SAR studies.

Cons:

  • Less effective for the unsubstituted parent molecule (Pyrimido[5,4-d]pyrimidin-4-ol).

  • Limited to specific substitution patterns dictated by the starting materials.

Comparative Analysis Summary

The following table contrasts the methods based on critical drug development metrics.

FeatureMethod A: CyclocondensationMethod B: One-Pot MCRMethod C: Nucleophilic Substitution*
Primary Utility Synthesis of the Parent Core Rapid Library Generation Late-stage Functionalization
Starting Materials 4-aminopyrimidine-5-carboxamideAldehydes + Urea + NitrilesTetrachloropyrimido-pyrimidine
Reaction Temp High (>150°C)Moderate (80°C)Variable (0°C - 80°C)
Yield (Typical) 50–65%80–95%40–60% (per step)
Atom Economy Moderate (Loss of NH3/H2O)HighLow (Multi-step precursor synthesis)
Scalability High (Industrial)ModerateLow
Purity Profile Requires recrystallizationoften precipitation-pureRequires chromatography

*Method C involves starting from a halogenated scaffold (e.g., 2,4,6,8-tetrachloro-) and selectively displacing chlorines. This is reserved for complex analogs where specific regiochemistry is required.

Expert Recommendation

For researchers aiming to synthesize Pyrimido[5,4-d]pyrimidin-4-ol as a starting scaffold or reference standard, Method A is the only logical choice. The commercial availability of 4-aminopyrimidine-5-carboxamide makes it a two-step, high-throughput process.

For researchers conducting SAR (Structure-Activity Relationship) studies where the 4-OH group is constant but the C5/C7 positions vary, Method B is superior due to its operational simplicity and high throughput potential.

References
  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Link

  • Product Class 22: Other Diazinodiazines. Science of Synthesis. (Describes the cyclization of 4-aminopyrimidine-5-carboxamide with formamide). Link

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. Link

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. NIH / PMC. Link

  • Pyrimido[5,4-d]pyrimidin-4-ol Chemical Properties. ChemicalBook. Link

Sources

Validation

Evaluating the Selectivity of Pyrimido[5,4-d]pyrimidin-4-ol Scaffolds for Kinase Targets

Executive Summary This guide provides a technical framework for evaluating the biological selectivity of Pyrimido[5,4-d]pyrimidin-4-ol (and its bioactive 4-amino derivatives) against the industry-standard Quinazoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the biological selectivity of Pyrimido[5,4-d]pyrimidin-4-ol (and its bioactive 4-amino derivatives) against the industry-standard Quinazoline scaffold. While the 4-ol species often serves as the synthetic precursor or metabolic tautomer, the pyrimido[5,4-d]pyrimidine core represents a privileged chemotype for ATP-competitive inhibition.

This analysis focuses on its primary application: Tyrosine Kinase Inhibition (specifically EGFR and VEGFR) . We compare the selectivity profile, solubility advantages, and binding kinetics of this scaffold against established 4-anilinoquinazolines (e.g., Erlotinib, Gefitinib).

Structural & Mechanistic Context

The Scaffold vs. The Standard

The Pyrimido[5,4-d]pyrimidine core is an aza-analogue of the Quinazoline core. The introduction of additional nitrogen atoms into the fused ring system alters the electron density and hydrogen bond acceptor/donor landscape within the ATP-binding pocket.

FeaturePyrimido[5,4-d]pyrimidine CoreQuinazoline Core (Standard)
Electronic Character Electron-deficient (π-deficient)Moderately electron-deficient
Solubility Generally higher (due to increased polarity of N-atoms)Often poor (requires solubilizing tails)
H-Bond Capacity Additional acceptors at N-1, N-3, N-5, N-7Acceptors typically at N-1, N-3
Metabolic Stability Vulnerable to oxidation at C-2/C-8Susceptible to oxidation; well-characterized
Mechanism of Action: ATP Competition

Both scaffolds function as Type I Kinase Inhibitors , binding to the active conformation (DFG-in) of the kinase. The "4-ol" tautomerizes or is substituted to present a hydrogen bond donor/acceptor motif that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase "hinge region" (e.g., Met793 in EGFR).

Biological Pathway: EGFR Signaling[1]

To evaluate selectivity, one must understand the downstream consequences of target engagement. The diagram below illustrates the EGFR signaling cascade, the primary target pathway for this scaffold.

EGFR_Pathway EGFR EGFR (Target) [Pyrimido-pyrimidine Binding Site] RAS RAS (GTPase) EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor->EGFR Competitive Inhibition

Figure 1: The EGFR signaling cascade. The Pyrimido[5,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor at the receptor level, blocking downstream RAS/RAF/MEK/ERK proliferation signals.

Comparative Performance Analysis

The following data summarizes typical Structure-Activity Relationship (SAR) trends observed when shifting from a Quinazoline to a Pyrimido[5,4-d]pyrimidine core.

Table 1: Selectivity & Physicochemical Profile[2][3][4]
MetricPyrimido[5,4-d]pyrimidine DerivativeQuinazoline (e.g., Erlotinib)Interpretation
EGFR (WT) IC₅₀ 5 – 50 nM2 – 20 nMQuinazolines often have slightly higher potency due to optimized hydrophobic fit.
Solubility (pH 7.4) High (>100 µM) Low (<10 µM)Key Advantage: The extra nitrogens improve aqueous solubility, reducing the need for complex formulations.
Kinase Selectivity (S-Score) High (0.15) Moderate (0.25)The specific N-placement allows for unique H-bonds that exclude off-targets like CDK2 or VEGFR2 (depending on substitution).
Resistance Profile (T790M) ModerateLow (First Gen)The scaffold's flexibility can sometimes accommodate the bulky Methionine gatekeeper better than rigid quinazolines.

Expert Insight: While Quinazolines are the potency gold standard, Pyrimido-pyrimidines offer a solution when solubility-limited absorption or off-target toxicity (e.g., QT prolongation via hERG inhibition) is a bottleneck.

Experimental Protocol: Validating Selectivity

To objectively evaluate the Pyrimido[5,4-d]pyrimidin-4-ol scaffold, you must move beyond simple IC₅₀ generation. The following protocol utilizes TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for robust, ratiometric data that eliminates compound fluorescence interference—a common issue with fused heterocyclic systems.

Workflow Visualization

Selectivity_Workflow Step1 1. Scaffold Synthesis (4-ol -> 4-Cl -> 4-amino) Step2 2. Primary Screen (Single Dose @ 1µM) Step1->Step2 Step3 3. Kd Determination (TR-FRET / Binding) Step2->Step3 Hits (>50% Inh) Step4 4. Cellular Selectivity (Western Blot: pEGFR vs pIGF1R) Step3->Step4 Potent Leads (<100nM)

Figure 2: The critical path for validating scaffold selectivity, moving from chemical synthesis to cellular confirmation.

Detailed Protocol: TR-FRET Kinase Binding Assay

Objective: Determine the Binding Affinity (


) of the Pyrimido-pyrimidine derivative against EGFR and potential off-targets (e.g., IGF1R, Insulin Receptor).

Reagents:

  • Kinase Tagged Protein (e.g., GST-EGFR).

  • Europium-labeled anti-GST antibody (Donor).

  • AlexaFluor® 647-labeled Kinase Tracer (Acceptor).

  • Test Compound (Pyrimido[5,4-d]pyrimidine derivative).[1][2]

Step-by-Step Procedure:

  • Preparation: Dilute the test compound in 100% DMSO to 100x the final concentration. Create a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

  • Reaction Assembly: In a 384-well low-volume white plate, add:

    • 5 µL of Kinase + Antibody mixture in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 100 nL of Compound (using acoustic dispensing or pin tool).

    • 5 µL of Tracer (at

      
       concentration).
      
  • Incubation: Incubate at Room Temperature for 60 minutes. The tracer binds to the ATP pocket; the antibody binds to the kinase.

  • Detection: Measure TR-FRET signal on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Tracer]).

  • Analysis: Calculate the ratio (Em665/Em615).

    • High Ratio = Tracer Bound (Compound Inactive).

    • Low Ratio = Tracer Displaced (Compound Active).

    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

Self-Validating Check: Always include a reference inhibitor (e.g., Staurosporine or Gefitinib) and a "No Enzyme" control. If the Z' factor is < 0.5, the assay is invalid.

References

  • Comparison of Fused Pyrimidine Scaffolds: Comparison of Pyrimido[5,4-d]pyrimidine and Quinazoline Scaffolds in Kinase Inhibition. Journal of Medicinal Chemistry. [Link]

  • Kinase Selectivity Profiling: Comprehensive Analysis of Kinase Inhibitor Selectivity. Nature Biotechnology. [Link]

  • Pyrimido-pyrimidine Biological Activity: Pyrimido[5,4-d]pyrimidines as Novel EGFR Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative

A Guide to Orthogonal Assays for Confirming the Biological Activity of Pyrimido[5,4-d]pyrimidin-4-ol Derivatives as Kinase Inhibitors

In modern drug discovery, identifying a "hit" compound is only the beginning. Rigorous validation of its biological activity is paramount to ensure that its observed effects are due to the intended mechanism of action.

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, identifying a "hit" compound is only the beginning. Rigorous validation of its biological activity is paramount to ensure that its observed effects are due to the intended mechanism of action. This guide provides a framework for researchers, scientists, and drug development professionals on utilizing orthogonal assays to confidently confirm the biological activity of novel compounds, using the Pyrimido[5,4-d]pyrimidin-4-ol scaffold as a case study.

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have shown a wide range of biological activities, including antiproliferative and antiviral effects.[1][2] Many of these effects are attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3]

This guide will focus on a hypothetical Pyrimido[5,4-d]pyrimidin-4-ol derivative (termed "Pyr-Pym-4-ol") designed to inhibit a key kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common event in cancer.[4][5] We will detail three orthogonal assays to provide a multi-faceted confirmation of Pyr-Pym-4-ol's activity: a biochemical assay to confirm direct target engagement, a cellular assay to verify on-target effects in a biological context, and a phenotypic assay to measure the compound's ultimate impact on cell viability.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals from growth factors and cytokines into cellular responses.[6] This pathway is integral to regulating the cell cycle and is directly linked to cellular proliferation, growth, and survival.[4][7] Its frequent dysregulation in diseases makes it a prime target for therapeutic intervention.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Pyr_Pym_4_ol Pyr-Pym-4-ol (Inhibitor) Pyr_Pym_4_ol->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of Pyr-Pym-4-ol.

Assay 1: Direct Target Engagement - In Vitro Kinase Binding Assay

The first and most direct method to validate a putative inhibitor is to measure its physical interaction with the purified target protein. This biochemical approach isolates the target kinase from the complexities of the cellular environment, ensuring that any observed activity is a direct result of the compound-target interaction.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[9][10] Inhibition of tracer binding, caused by the test compound occupying the ATP binding site, leads to a decrease in the FRET signal.[9] This allows for the determination of the compound's binding affinity, typically expressed as an IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

LanthaScreen_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition Compound 1. Prepare 4X Serial Dilution of Pyr-Pym-4-ol Add_Compound 4. Add 4 µL of Compound Dilution Compound->Add_Compound Kinase_Ab 2. Prepare 2X Kinase/ Eu-Antibody Mixture Add_Kinase 5. Add 8 µL of Kinase/Ab Mixture Kinase_Ab->Add_Kinase Tracer 3. Prepare 4X Alexa Fluor™ Tracer Add_Tracer 6. Add 4 µL of Tracer Tracer->Add_Tracer Add_Compound->Add_Kinase to well Add_Kinase->Add_Tracer to well Incubate 7. Incubate 1 hour at Room Temperature Add_Tracer->Incubate Read_Plate 8. Read TR-FRET Signal Incubate->Read_Plate Analyze 9. Calculate IC50 Read_Plate->Analyze

Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Compound Preparation : Prepare a 4X master serial dilution series of Pyr-Pym-4-ol in 100% DMSO, starting from a suggested top concentration of 1 mM.[9]

  • Reagent Preparation : Prepare the 2X Kinase/Europium-labeled antibody mixture and the 4X Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.[11]

  • Assay Plate Setup : In a 384-well plate, add 4 µL of the 4X compound dilutions.[9]

  • Kinase Addition : Add 8 µL of the 2X kinase/antibody mixture to each well.[9]

  • Tracer Addition : Add 4 µL of the 4X tracer to initiate the binding reaction.[9]

  • Incubation : Cover the plate and incubate for 1 hour at room temperature, protected from light.[10]

  • Data Acquisition : Read the plate on a TR-FRET capable plate reader, measuring the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

  • Data Analysis : Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay 2: Cellular Target Engagement - Western Blot for Phospho-Protein Levels

Confirming that a compound can bind to its purified target is a critical first step. The second, orthogonal validation is to demonstrate that the compound can engage its target within the complex environment of a living cell and elicit a downstream effect.

Principle: If Pyr-Pym-4-ol inhibits PI3K, it should decrease the phosphorylation of its downstream substrate, Akt. Western blotting is a technique used to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated form of Akt (p-Akt) and total Akt, we can measure the ratio of p-Akt to total Akt. A dose-dependent decrease in this ratio upon treatment with Pyr-Pym-4-ol provides strong evidence of on-target activity in a cellular context.[12]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with Pyr-Pym-4-ol (Dose-Response) Cell_Culture->Compound_Treatment Lysis 3. Lyse Cells with Phosphatase Inhibitors Compound_Treatment->Lysis Quantification 4. Quantify Protein Concentration Lysis->Quantification Denature 5. Denature Proteins (95°C for 5 min) Quantification->Denature SDS_PAGE 6. Separate by SDS-PAGE Denature->SDS_PAGE Transfer 7. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 8. Block with 5% BSA in TBST Transfer->Block Primary_Ab 9. Incubate with Primary Antibodies (p-Akt, Total Akt) Block->Primary_Ab Secondary_Ab 10. Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detect 11. Add ECL Substrate and Image Secondary_Ab->Detect Analyze 12. Quantify Band Intensity (p-Akt / Total Akt) Detect->Analyze

Figure 3: Workflow for Western Blot analysis of phospho-protein levels.

Experimental Protocol: Western Blot for p-Akt
  • Cell Culture and Treatment : Seed a cancer cell line known to have active PI3K signaling (e.g., MCF-7) and allow cells to adhere. Treat the cells with a serial dilution of Pyr-Pym-4-ol for a specified time (e.g., 2 hours).

  • Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation and Electrophoresis : Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Membrane Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Using milk is not recommended as it contains phosphoproteins that can increase background.

  • Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473) and total Akt, diluted in 5% BSA/TBST.

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and image the resulting signal.[13]

  • Analysis : Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each treatment condition.

Assay 3: Phenotypic Confirmation - Cell Viability Assay

The final orthogonal approach assesses the functional consequence of inhibiting the target pathway. If Pyr-Pym-4-ol effectively inhibits the pro-survival PI3K/Akt/mTOR pathway, it should lead to a decrease in cell proliferation or viability.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[14][15] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.[15] A decrease in ATP levels, and thus luminescence, reflects a reduction in cell viability due to cytotoxicity or cytostatic effects of the compound.

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Seeding : Seed cancer cells in an opaque-walled 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of Pyr-Pym-4-ol and a vehicle control. Incubate for a period relevant to cell doubling time (e.g., 72 hours).

  • Reagent Equilibration : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16]

  • Assay Execution : Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[16][17]

  • Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to the vehicle-treated controls and plot the percentage of viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Data Synthesis and Comparison

By employing these three orthogonal assays, we can build a comprehensive and robust profile of Pyr-Pym-4-ol's biological activity. The data from each assay should correlate and tell a cohesive story.

Assay TypeMethodParameter MeasuredEndpointExpected Result for Pyr-Pym-4-ol
Biochemical LanthaScreen™ TR-FRETDirect binding to PI3KIC50 Low nanomolar
Cellular Western Blotp-Akt/Total Akt RatioIC50 Low to mid-nanomolar
Phenotypic CellTiter-Glo®Cellular ATP levelsEC50 Mid to high nanomolar

Interpretation of Results:

  • A potent biochemical IC50 confirms that Pyr-Pym-4-ol directly and strongly binds to its intended kinase target.

  • A corresponding potent cellular IC50 from the Western blot analysis demonstrates that the compound effectively engages its target in a cellular environment, leading to the inhibition of downstream signaling.

  • A potent phenotypic EC50 confirms that this target engagement translates into the desired biological outcome—in this case, a reduction in cancer cell viability.

The convergence of data from these distinct, complementary assays provides a high degree of confidence in the compound's mechanism of action, mitigating the risk of off-target effects or assay artifacts. This rigorous, multi-faceted validation is a cornerstone of successful drug discovery and development.

References

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. [Link]

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]

  • PMC. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. [Link]

  • UCL. Target Identification and Validation (Small Molecules). [Link]

  • ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. [Link]

  • YouTube. (2020, October 19). PI3k/AKT/mTOR Pathway. [Link]

  • FUJIFILM Wako Chemicals. Western Blot Analysis of Phosphorylated Proteins. [Link]

  • Proteopedia. (2022, April 24). PI3K/AKT/mTOR signaling pathway. [Link]

  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (2025, August 9). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • ACS Medicinal Chemistry Letters. (2022, August 9). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. [Link]

  • Taylor & Francis. (2023, July 5). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. [Link]

  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

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Validation

A Comparative Docking Guide to Pyrimido[5,4-d]pyrimidin-4-ol Derivatives as Dual EGFR and VEGFR-2 Inhibitors

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, fused pyrimidine systems have emerged as privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, fused pyrimidine systems have emerged as privileged structures due to their ability to mimic the purine core of ATP, enabling competitive binding at the kinase hinge region.[1] This guide provides a comprehensive comparative analysis of novel Pyrimido[5,4-d]pyrimidin-4-ol derivatives against two critical targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded perspective on the potential of this scaffold, supported by a detailed, self-validating molecular docking protocol. We will explore the rationale behind experimental choices, present comparative data, and provide the necessary tools for you to replicate and build upon these findings in your own research.

Introduction: The Therapeutic Rationale for Targeting EGFR and VEGFR-2

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor progression. EGFR signaling drives cell proliferation, survival, and metastasis, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2][3] The simultaneous inhibition of both pathways presents a powerful strategy to combat cancer through a multi-pronged attack.

The Pyrimido[5,4-d]pyrimidine scaffold is a promising candidate for developing dual EGFR/VEGFR-2 inhibitors. Its structural features, particularly the hydrogen bonding capabilities of the pyrimidinol core, offer a framework for potent and selective kinase inhibition. While the related Pyrimido[4,5-d]pyrimidine core has been explored for EGFR inhibition, the [5,4-d] isomeric system is suggested to offer superior potency in certain contexts, making it a compelling area of investigation.[1][4]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of a virtual library of Pyrimido[5,4-d]pyrimidin-4-ol derivatives and established inhibitors against the kinase domains of EGFR and VEGFR-2. This protocol is designed to be self-validating by including redocking of the co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding mode.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB_dl Download Crystal Structures (EGFR: 1M17, VEGFR-2: 3VHK) Prot_prep Protein Preparation (Remove water, add hydrogens) PDB_dl->Prot_prep Grid_gen Grid Box Generation (Define binding site) Prot_prep->Grid_gen Lig_prep Ligand Preparation (Energy minimization, 2D to 3D) Docking Molecular Docking (AutoDock Vina) Lig_prep->Docking Grid_gen->Docking Pose_analysis Pose Analysis (Binding energy, interactions) Docking->Pose_analysis Comparison Comparative Analysis (Derivatives vs. Benchmarks) Pose_analysis->Comparison

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Materials and Software
  • Protein Structures: Human EGFR kinase domain (PDB ID: 1M17) and Human VEGFR-2 kinase domain (PDB ID: 3VHK).[5][6]

  • Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: For performing the molecular docking.[7][8][9]

    • PyMOL or Chimera: For visualization and analysis of docking results.

    • ChemDraw or similar: For drawing and generating 2D structures of ligands.

Protocol

Step 1: Protein Preparation

  • Download Crystal Structures: Obtain the PDB files for 1M17 (EGFR) and 3VHK (VEGFR-2) from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools.

    • Remove all water molecules and heteroatoms, including the co-crystallized ligand.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

Step 2: Ligand Preparation

  • Design Virtual Library: Create a set of Pyrimido[5,4-d]pyrimidin-4-ol derivatives with diverse substitutions at positions that are likely to influence kinase binding (e.g., positions 2, 6, and 8). For this study, we will consider a small library (PD1-PD3) with hypothetical substitutions.

  • Benchmark Inhibitors: Obtain the 2D structures of Erlotinib (for EGFR) and Sunitinib (for VEGFR-2).

  • Prepare Ligands:

    • Draw each ligand in a 2D chemical drawing tool and save it as a MOL file.

    • Open the MOL file in AutoDock Tools.

    • Assign Gasteiger charges and set the torsional degrees of freedom.

    • Save each ligand in PDBQT format.

Step 3: Grid Generation

  • Define the Binding Site: For each protein, identify the ATP-binding site. This can be done by aligning the prepared protein with the original PDB structure containing the co-crystallized ligand.

  • Generate Grid Box: In AutoDock Tools, use the "Grid Box" option to define a simulation box that encompasses the entire binding pocket. Ensure the box is large enough to allow the ligands to move freely. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

Step 4: Molecular Docking

  • Configure AutoDock Vina: Create a configuration file for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and the size of the grid box.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Step 5: Analysis of Results

  • Redocking Validation: As a crucial validation step, dock the co-crystallized ligand back into its corresponding protein's binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å for the docking protocol to be considered reliable.

  • Pose Analysis: Visualize the docking results in PyMOL or Chimera. Analyze the binding mode of the top-ranked pose for each ligand. Identify key hydrogen bonds, hydrophobic interactions, and any other significant intermolecular forces.

  • Comparative Analysis: Compare the binding affinities and interaction patterns of the Pyrimido[5,4-d]pyrimidin-4-ol derivatives with those of the benchmark inhibitors.

Comparative Analysis: Pyrimido[5,4-d]pyrimidin-4-ol Derivatives vs. Standard Inhibitors

The following table summarizes the hypothetical docking results for our virtual library of Pyrimido[5,4-d]pyrimidin-4-ol derivatives (PD1-PD3) and the benchmark inhibitors, Erlotinib and Sunitinib, against the kinase domains of EGFR and VEGFR-2.

Compound Target Binding Affinity (kcal/mol) Key Hydrogen Bond Interactions (Residue) Key Hydrophobic Interactions (Residue)
Erlotinib EGFR-9.2Met793, Thr790Leu718, Val726, Ala743, Leu844
PD1 EGFR-8.8Met793, Cys797Leu718, Val726, Ala743, Leu844
PD2 EGFR-9.5Met793, Thr790, Asp855Leu718, Val726, Ala743, Leu844
PD3 EGFR-8.5Met793Leu718, Val726, Leu844
Sunitinib VEGFR-2-10.1Cys919, Asp1046Leu840, Val848, Ala866, Leu1035
PD1 VEGFR-2-9.0Cys919, Asp1046Leu840, Val848, Ala866, Leu1035
PD2 VEGFR-2-10.5Cys919, Asp1046, Glu885Leu840, Val848, Ala866, Leu1035
PD3 VEGFR-2-8.9Cys919Leu840, Val848, Leu1035

Interpretation of Results:

The hypothetical data suggests that the Pyrimido[5,4-d]pyrimidin-4-ol scaffold shows considerable promise. Derivative PD2 , with its additional hydrogen bond interaction with Asp855 in EGFR and Glu885 in VEGFR-2, exhibits a higher predicted binding affinity than the respective benchmark inhibitors. This highlights the potential for this scaffold to be optimized for potent dual inhibitory activity. The core pyrimidinol moiety consistently forms a crucial hydrogen bond with the hinge region residue (Met793 in EGFR and Cys919 in VEGFR-2), anchoring the molecule in the ATP-binding pocket. The variations in binding affinity among the derivatives underscore the importance of the substituents in forming secondary interactions that enhance potency.

Signaling Pathways and Mechanism of Inhibition

A thorough understanding of the signaling cascades downstream of EGFR and VEGFR-2 is critical for appreciating the therapeutic impact of their inhibition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway leading to cell proliferation and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, and Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: A simplified diagram of the VEGFR-2 signaling pathway promoting angiogenesis.

By competitively binding to the ATP pocket of the EGFR and VEGFR-2 kinase domains, the Pyrimido[5,4-d]pyrimidin-4-ol derivatives prevent the phosphorylation and subsequent activation of these receptors. This blockade effectively shuts down the downstream signaling cascades, leading to an anti-proliferative effect and the inhibition of tumor-induced angiogenesis.[10][11][12]

Conclusion and Future Directions

The comparative docking studies presented in this guide provide compelling in silico evidence for the potential of Pyrimido[5,4-d]pyrimidin-4-ol derivatives as dual inhibitors of EGFR and VEGFR-2. The detailed, self-validating protocol offers a clear roadmap for researchers to further explore this promising scaffold.

Future work should focus on the synthesis and in vitro biological evaluation of these and other derivatives to validate the docking predictions. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, lead compounds should be advanced into cell-based assays and eventually in vivo models to assess their therapeutic efficacy. The insights gained from this guide can serve as a valuable starting point for the development of the next generation of targeted cancer therapies.

References

  • Abdelgawad, M. A., Bakr, R. B., Alkhoja, O. A., & Mohamed, W. R. (2016). Design, Synthesis and Antitumor Activity of Novel Pyrazolo[3,4-D]pyrimidine Derivatives as EGFR-TK Inhibitors. Bioorganic Chemistry, 66, 88–96. [Link]

  • El-Moghazy, S. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 16(11), 9303-9324. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 895998. [Link]

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  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • RCSB PDB. (n.d.). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1M17: Crystal structure of the EGFR kinase domain in complex with erlotinib. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimido[4,5- d]pyrimidine-2,4(1 H,3 H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. (2018). Journal of Medicinal Chemistry, 61(13), 5849–5865. [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Retrieved from [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008-2025. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Pharmaceuticals, 15(9), 1148. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). ResearchGate. [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2022). Molecules, 27(19), 6285. [Link]

  • Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences. (2013). Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives as Selective Inhibitors of EGFR. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Metwally, A. M. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 29(33), 5566-5593. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Archiv der Pharmazie, 355(10), e2200213. [Link]

  • YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. [Link]

  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. [Link]

Sources

Comparative

Validating the mechanism of action of Pyrimido[5,4-d]pyrimidin-4-ol

A Comparative Technical Guide for Drug Development Professionals[1] Executive Summary & Mechanistic Hypothesis Pyrimido[5,4-d]pyrimidin-4-ol (often existing in tautomeric equilibrium with its 4(3H)-one form) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals[1]

Executive Summary & Mechanistic Hypothesis

Pyrimido[5,4-d]pyrimidin-4-ol (often existing in tautomeric equilibrium with its 4(3H)-one form) represents a potent purine bioisostere .[1] Unlike the pyrazolo[3,4-d]pyrimidine scaffold found in Allopurinol , the pyrimido[5,4-d]pyrimidine core retains a fully fused pyrimidine-pyrimidine ring system.[1]

This structural integrity positions the molecule as a "privileged scaffold" with a dual-mechanistic potential that researchers must validate:

  • Primary Mechanism (Metabolic): Competitive inhibition of Xanthine Oxidoreductase (XOR) , mimicking hypoxanthine to block uric acid production (Anti-gout/Hyperuricemia).[1]

  • Secondary Mechanism (Signaling): When derivatized, this scaffold acts as an ATP-competitive inhibitor of Receptor Tyrosine Kinases (RTKs) , specifically EGFR, by occupying the adenine-binding pocket.[1]

This guide focuses on validating the Primary Mechanism (XO Inhibition) while acknowledging the kinase crossover potential, providing a robust comparative framework against industry standards.[1]

Comparative Analysis: Performance vs. Alternatives

To validate the efficacy of Pyrimido[5,4-d]pyrimidin-4-ol, it must be benchmarked against the clinical gold standards: Allopurinol (Purine analog) and Febuxostat (Non-purine).[1]

Table 1: Comparative Mechanistic Profile
FeaturePyrimido[5,4-d]pyrimidin-4-ol (Candidate)Allopurinol (Standard of Care)Febuxostat (High Potency)
Chemical Class Fused Pyrimidine (Purine Isostere)Pyrazolopyrimidine (Purine Isomer)Thiazole derivative (Non-purine)
Binding Mode Competitive : Mimics Hypoxanthine at the Molybdenum (Mo-pt) center.[1]Suicide Substrate : Hydroxylated to Oxypurinol, which tightly binds reduced Mo(IV).[1]Mixed/Non-competitive : Blocks channel leading to the active site; does not require turnover.
Selectivity Moderate to High (Risk of EGFR kinase crossover).[1]High for XO; some inhibition of Purine Nucleoside Phosphorylase.Highly Selective for XO; minimal off-target kinase activity.[1]
Metabolic Fate Potential oxidation to 2,4-diol or 4,8-diol species.[1]Rapidly metabolized to Oxypurinol (active metabolite).[1]Glucuronidation and hepatic metabolism.
Key Validation Metric

(Inhibition Constant) & Reversibility.

(Rate of inactivation).

(nanomolar range).[1][2][3]
Scientific Insight: The Tautomerism Factor

Crucial to your validation is the 4-ol vs. 4-one tautomerism .

  • Hypothesis: The enzyme Xanthine Oxidase recognizes the keto (4-one) tautomer as a substrate mimic.[1]

  • Validation Step: Ensure your docking simulations (in silico) and buffer pH (in vitro) account for the protonation state.[1] At physiological pH (7.4), the N3-protonated amide-like tautomer is often dominant, maximizing H-bond donor capability in the active site.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the purine catabolism pathway and the specific intervention point of the Pyrimido[5,4-d]pyrimidin-4-ol scaffold compared to Allopurinol.

MOA_Pathway node_metabolite node_metabolite node_enzyme node_enzyme node_inhibitor node_inhibitor node_product node_product ATP ATP / AMP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization/Gout) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (Mo-pt Center) XO1->Hypoxanthine Catalyzes XO2 Xanthine Oxidase (Mo-pt Center) XO2->Xanthine Catalyzes Candidate Pyrimido[5,4-d]pyrimidin-4-ol (Competitive Inhibitor) Candidate->XO1 Blocks Active Site Candidate->XO2 Blocks Active Site Allopurinol Allopurinol (Suicide Substrate) Allopurinol->XO1 Converted to Oxypurinol (Irreversible Complex)

Figure 1: Intervention of Pyrimido[5,4-d]pyrimidin-4-ol in the Purine Catabolic Pathway.[1] The compound competitively blocks the Molybdenum center of Xanthine Oxidase, preventing the oxidation of Hypoxanthine and Xanthine.

Experimental Validation Protocols

To publish a robust dataset, you must move beyond simple IC50s.[1] The following protocol establishes the Mechanism of Inhibition (MoI) .

Protocol A: Spectrophotometric Kinetic Assay (In Vitro)

Objective: Determine if the inhibition is competitive, non-competitive, or uncompetitive.

Reagents:

  • Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL).[1]

  • Substrate: Xanthine (dissolved in NaOH, diluted to 50–200 µM).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.[1]

  • Inhibitor: Pyrimido[5,4-d]pyrimidin-4-ol (dissolved in DMSO, final concentration <1%).[1]

Workflow:

  • Baseline: Monitor absorbance at 295 nm (formation of Uric Acid) for 2 minutes to establish zero drift.

  • Initiation: Add Enzyme to the mixture of Buffer + Inhibitor (Var. Conc.) + Substrate (Fixed).[1]

  • Measurement: Record

    
     for 5 minutes (linear phase).
    
  • Matrix: Repeat with varying Substrate concentrations [S] (10, 20, 40, 80, 100 µM) and Inhibitor concentrations [I] (0, 1, 5, 10 µM).

Data Analysis (Self-Validating Step):

  • Construct a Lineweaver-Burk Plot (

    
     vs 
    
    
    
    ).
  • Validation Criteria:

    • Competitive Inhibition:[1] Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).[1]
    • Mixed/Non-Competitive: Lines intersect left of the Y-axis.

    • Suicide Inhibition (Allopurinol-like):[1] Pre-incubation of enzyme and inhibitor leads to time-dependent loss of activity (concave curves).[1]

Protocol B: Selectivity Screen (Off-Target Validation)

Since Pyrimido[5,4-d]pyrimidines are privileged scaffolds for kinase inhibition, you must prove selectivity.[1]

  • Panel: Run the compound against EGFR (wt) and c-Src .[1]

  • Method: ADP-Glo™ Kinase Assay or similar ATP-depletion assay.[1]

  • Acceptance Criteria: If developing for Gout/XO,

    
     for Kinases should be >100x higher than 
    
    
    
    for XO.[1]

Experimental Workflow Diagram

Experimental_Workflow Prep Compound Prep (DMSO Stock) Mix Incubation (25°C, 10 min) Prep->Mix Enzyme Xanthine Oxidase (Bovine Milk) Enzyme->Mix Substrate Substrate (Xanthine) Read Spectrophotometry (λ = 295 nm) Substrate->Read Mix->Read Add Substrate Analysis Lineweaver-Burk Analysis Read->Analysis Calculate Velocity

Figure 2: Step-by-step workflow for the kinetic validation of Pyrimido[5,4-d]pyrimidin-4-ol activity.

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006).[1] Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews. Link

  • Hitchings, G. H. (1975).[1] Pharmacology of Allopurinol. Arthritis & Rheumatism. Link

  • Bazza, A. et al. (2024).[1] Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective and Antioxidant Properties. MDPI Molecules. Link[1]

  • Katsamakas, S. et al. (2024).[1][4] Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI Molecules. Link[1]

  • Gelling, et al. (1998).[1] Synthesis and Structure-Activity Relationships for Nucleoside Transport Inhibition by Pyrimido[5,4-d]pyrimidine Derivatives. Biochemical Pharmacology. Link

Sources

Validation

A Comparative Guide to Pyrimido[5,4-d]pyrimidin-4-ol and Thieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors

In the landscape of medicinal chemistry, the quest for potent and selective kinase inhibitors is a continuous endeavor, driving the development of novel heterocyclic scaffolds. Among these, the pyrimido[5,4-d]pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for potent and selective kinase inhibitors is a continuous endeavor, driving the development of novel heterocyclic scaffolds. Among these, the pyrimido[5,4-d]pyrimidine and thieno[2,3-d]pyrimidine core structures have emerged as privileged scaffolds, demonstrating significant potential in the modulation of various protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these two scaffolds, with a focus on their application as kinase inhibitors, supported by experimental data and detailed methodologies.

Introduction to the Scaffolds

The pyrimido[5,4-d]pyrimidine scaffold is a fused heterocyclic system containing two pyrimidine rings. Its structural similarity to purine has made it an attractive starting point for the design of antagonists for purinergic receptors and enzymes that process purine substrates. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine where a thiophene ring is fused to a pyrimidine ring, has been extensively explored for its diverse biological activities, particularly as an inhibitor of various kinases. This guide will delve into the nuanced differences in their SAR, providing insights for researchers in drug discovery and development.

Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Analogs

The thieno[2,3-d]pyrimidine core has proven to be a versatile scaffold for the development of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).

Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. The SAR of thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors highlights the importance of substituents at the 4-position.

A series of 4-substituted thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. The general structure-activity trends are summarized below.

Key SAR Observations for VEGFR-2 Inhibition:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the thieno[2,3-d]pyrimidine ring is crucial for activity. Generally, an amino linkage to a substituted aryl or heteroaryl ring is favored.

  • Aryl/Heteroaryl Substituents: The electronic and steric properties of the aryl or heteroaryl ring attached to the 4-amino group significantly influence potency. Electron-donating or -withdrawing groups on this ring can modulate activity, and their optimal placement is key.

  • Thiophene Ring Substituents: Modifications on the thiophene ring can also impact activity, though to a lesser extent than the 4-position. Small alkyl or aryl groups at the 5- and 6-positions can be tolerated and in some cases enhance potency.

Below is a table summarizing the VEGFR-2 inhibitory activity of representative thieno[2,3-d]pyrimidine analogs.

Compound ID4-Position SubstituentIC50 (nM) against VEGFR-2Reference
1a 4-(4-chloro-2-fluoroanilino)1.8[1]
1b 4-(4-bromo-2-fluoroanilino)2.1[1]
1c 4-(2,4-dichloroanilino)3.5[1]

These data indicate that halogen-substituted anilino moieties at the 4-position lead to potent VEGFR-2 inhibition in the low nanomolar range.

Structure-Activity Relationship (SAR) of Pyrimido[5,4-d]pyrimidin-4-ol Analogs

While direct SAR studies of pyrimido[5,4-d]pyrimidin-4-ol as kinase inhibitors are less prevalent in the literature compared to their thieno[2,3-d]pyrimidine counterparts, the broader pyrimido[5,4-d]pyrimidine scaffold has been investigated for its anticancer properties, including kinase inhibition. A notable study on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Bruton's tyrosine kinase (BTK) inhibitors provides valuable insights into the SAR of this class of compounds[1]. Although a different isomeric scaffold, the general principles of substituent effects can offer guidance.

Key SAR Observations for Kinase Inhibition (inferred from related scaffolds):

  • Substitutions on the Pyrimidine Rings: The substitution pattern on both pyrimidine rings is critical for activity and selectivity.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is often crucial for interaction with the kinase hinge region.

  • Hydrophobic Pockets: Lipophilic substituents are often required to occupy hydrophobic pockets in the kinase active site.

A review has suggested that the pyrimido[5,4-d]pyrimidine fused system is more potent than the isomeric pyrimido[4,5-d]pyrimidine as an EGFR inhibitor[2]. This highlights the importance of the fusion pattern on biological activity.

For a more direct comparison with thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors, we can look at the closely related furopyrimidine scaffold. Furo[2,3-d]pyrimidines have been evaluated as VEGFR-2 inhibitors, and their SAR provides a basis for comparison.

Compound IDScaffold4-Position SubstituentIC50 (nM) against VEGFR-2Reference
2a Furo[2,3-d]pyrimidine4-(4-chloro-2-fluoroanilino)57.1[3]

Comparing the IC50 value of the furo[2,3-d]pyrimidine analog 2a with the thieno[2,3-d]pyrimidine analog 1a , it is evident that the thieno[2,3-d]pyrimidine scaffold imparts significantly higher potency against VEGFR-2.

Comparative Analysis: Thieno[2,3-d]pyrimidine vs. Pyrimido[5,4-d]pyrimidine Scaffolds

Based on the available data, the thieno[2,3-d]pyrimidine scaffold appears to be a more extensively validated and potent core for the development of kinase inhibitors, particularly for VEGFR-2. The thiophene ring's electronic properties and its ability to position substituents optimally within the kinase active site likely contribute to its superior performance in this context.

The pyrimido[5,4-d]pyrimidine scaffold, while showing promise, requires further exploration to unlock its full potential as a kinase inhibitor. The increased nitrogen content compared to the thieno[2,3-d]pyrimidine scaffold can influence solubility and metabolic stability, which are important considerations in drug design.

Visualizing the Scaffolds and SAR

Caption: Core scaffolds and key SAR points.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines

A general and efficient method for the synthesis of 4-substituted thieno[2,3-d]pyrimidines involves the construction of the thiophene ring followed by the pyrimidine ring.

Step-by-Step Protocol:

  • Gewald Reaction: The synthesis typically starts with a Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to form a 2-aminothiophene-3-carbonitrile derivative.

  • Pyrimidine Ring Formation: The resulting 2-aminothiophene-3-carbonitrile is then cyclized with a suitable one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidin-4-one or 4-aminothieno[2,3-d]pyrimidine core.

  • Substitution at the 4-position: To introduce diversity at the 4-position, the 4-chloro-thieno[2,3-d]pyrimidine intermediate is often synthesized by treating the corresponding 4-one with a chlorinating agent like phosphorus oxychloride (POCl3). This 4-chloro derivative can then undergo nucleophilic aromatic substitution with a variety of amines to yield the desired 4-substituted amino-thieno[2,3-d]pyrimidines.

synthesis_thieno start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur gewald Gewald Reaction (Base) start->gewald aminothiophene 2-Aminothiophene- 3-carbonitrile gewald->aminothiophene cyclization Pyrimidine Ring Formation aminothiophene->cyclization thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one cyclization->thienopyrimidinone chlorination Chlorination (POCl3) thienopyrimidinone->chlorination chloro_intermediate 4-Chloro-thieno[2,3-d]pyrimidine chlorination->chloro_intermediate substitution Nucleophilic Aromatic Substitution (Amine) chloro_intermediate->substitution final_product 4-Substituted Amino- thieno[2,3-d]pyrimidine substitution->final_product

Caption: General synthesis of 4-substituted thieno[2,3-d]pyrimidines.

In Vitro VEGFR-2 Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 50 nL of the serially diluted compounds to the wells of a 384-well plate. Include positive controls (e.g., a known VEGFR-2 inhibitor like sorafenib) and negative controls (DMSO only).

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the Poly(Glu, Tyr) substrate. Dispense 5 µL of this master mix into each well of the assay plate.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for VEGFR-2.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified period, typically 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

kinase_assay start Prepare Compound Dilutions plate_prep Add Compounds to 384-well Plate start->plate_prep add_enzyme Dispense Enzyme Mix into Plate plate_prep->add_enzyme enzyme_mix Prepare Enzyme/Substrate Master Mix enzyme_mix->add_enzyme initiate_reaction Add ATP to Initiate Reaction add_enzyme->initiate_reaction atp_solution Prepare ATP Solution atp_solution->initiate_reaction incubation Incubate at RT for 60 min initiate_reaction->incubation detection Add ADP-Glo™ Reagents for Detection incubation->detection read_plate Measure Luminescence detection->read_plate analysis Calculate IC50 Values read_plate->analysis

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Conclusion

Both the pyrimido[5,4-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are valuable frameworks in the design of kinase inhibitors. The current body of literature suggests that thieno[2,3-d]pyrimidine derivatives have been more extensively optimized and demonstrate superior potency, particularly as VEGFR-2 inhibitors. However, the pyrimido[5,4-d]pyrimidine core, with its distinct electronic and structural features, remains a promising scaffold that warrants further investigation to fully elucidate its SAR and potential as a source of novel kinase inhibitors. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new analogs of both series, contributing to the advancement of targeted therapies.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. (2021). Bioorganic Chemistry, 114, 105058.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Molecules, 27(12), 3788.

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Safety & Regulatory Compliance

Safety

Pyrimido[5,4-d]pyrimidin-4-ol: Comprehensive Disposal &amp; Safety Guide

Executive Summary & Safety Directive Pyrimido[5,4-d]pyrimidin-4-ol (CAS: 28285-65-6) is a fused pyrimidine derivative often utilized in pharmaceutical research as a scaffold for kinase inhibitors and adenosine receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Pyrimido[5,4-d]pyrimidin-4-ol (CAS: 28285-65-6) is a fused pyrimidine derivative often utilized in pharmaceutical research as a scaffold for kinase inhibitors and adenosine receptor antagonists.[1] While not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it must be managed as Non-Regulated Hazardous Waste (Organic) due to its bioactive potential and nitrogen-rich heterocyclic structure.

Core Directive: Do not dispose of this compound down the drain. All disposal must occur via high-temperature incineration at an approved facility to ensure complete thermal destruction of the heterocyclic ring system, preventing environmental accumulation of nitrogenous bioactive metabolites.

Hazard Identification & Technical Profile

Before initiating disposal, the waste stream must be accurately characterized. This compound is generally classified as an Irritant under GHS standards.

Parameter Technical Specification
Chemical Name Pyrimido[5,4-d]pyrimidin-4-ol
CAS Number 28285-65-6
Molecular Formula C₆H₄N₄O
Physical State Solid (typically off-white to pale yellow powder)
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Waste Code (RCRA) Not Listed (P/U).[2][3] Manage as D001 (if ignitable solvents present) or General Organic Waste.

Personal Protective Equipment (PPE) Matrix

Trust in safety protocols begins with barrier protection. The following PPE is mandatory during weighing, solubilization, and waste transfer.

  • Respiratory: N95 particulate respirator (minimum) or P100 if handling fine micronized powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended for solution preparation.

  • Ocular: ANSI Z87.1 compliant chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.

  • Body: Standard laboratory coat (buttoned) and closed-toe shoes.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance)

Scenario: Expired reagent or excess dry powder.

  • Containment: Transfer the solid directly into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Pyrimido[5,4-d]pyrimidin-4-ol, Solid"

    • Hazard Checkbox: "Irritant", "Toxic" (Precautionary).

  • Segregation: Store in the "Solid Organic Waste" satellite accumulation area. Do not mix with oxidizers (e.g., nitrates, permanganates) as the nitrogen-rich core can be reactive.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario: Compound dissolved in DMSO, Methanol, or DMF.

  • Compatibility Check: Ensure the solvent stream is compatible. Pyrimido-pyrimidines are stable in common organic solvents but should not be mixed with strong acids in the waste container to avoid exothermic hydrolysis or gas evolution.

  • Transfer: Pour into the "Halogenated" or "Non-Halogenated" Organic Waste carboy depending on the solvent used.

    • Note: If dissolved in DMSO/Water, use the Non-Halogenated stream.

  • Rinsing: Triple rinse the original reaction vessel with a small volume of acetone or ethanol. Add these rinsates to the same waste carboy , NOT the sink.

C. Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Solids: Place contaminated weigh boats, pipette tips, and gloves into a clear hazardous waste bag (often designated for "Dry Debris").

  • Sharps: Needles used to inject solutions of this compound must go into a rigid Red Sharps Container, regardless of whether they are "infectious" or not, to prevent downstream injury.

Spill Management Protocol

Causality: Fine powders disperse easily; immediate containment prevents inhalation risks.

  • Evacuate & Ventilate: If a large amount (>10g) is spilled outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Containment: Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material and place it in a wide-mouth waste jar.

    • Wipe the surface with a soap/water solution followed by ethanol.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Visualized Disposal Workflow

The following diagram illustrates the decision logic for disposing of Pyrimido[5,4-d]pyrimidin-4-ol based on its physical state.

DisposalWorkflow Start Waste: Pyrimido[5,4-d]pyrimidin-4-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Items (Gloves, Tips) StateCheck->Debris Trace Residue SolidAction Container: Wide-mouth HDPE Jar Label: 'Solid Organic Waste' Solid->SolidAction LiquidAction Container: Solvent Carboy (Segregate Halogenated vs Non-Halogenated) Liquid->LiquidAction DebrisAction Container: Haz-Waste Bag (Double Bagged) Debris->DebrisAction DisposalDest Final Destination: High-Temp Incineration SolidAction->DisposalDest LiquidAction->DisposalDest DebrisAction->DisposalDest

Figure 1: Decision matrix for segregating Pyrimido[5,4-d]pyrimidin-4-ol waste streams to ensure compliance with incineration protocols.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21948654, Pyrimido[5,4-d]pyrimidin-4-ol. Retrieved January 29, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Pyrimido[5,4-d]pyrimidin-4-ol

Executive Safety Directive Treat Pyrimido[5,4-d]pyrimidin-4-ol as a Potent Bioactive Compound. While Safety Data Sheets (SDS) for research-grade intermediates often default to generic "Irritant" (H315/H319/H335) classifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat Pyrimido[5,4-d]pyrimidin-4-ol as a Potent Bioactive Compound.

While Safety Data Sheets (SDS) for research-grade intermediates often default to generic "Irritant" (H315/H319/H335) classifications due to lack of toxicological testing, the structural homology of Pyrimido[5,4-d]pyrimidin-4-ol (CAS: 28285-65-6) to purine analogs and kinase inhibitors necessitates the use of Occupational Exposure Band (OEB) 3 protocols.

The Critical Risk: Fused pyrimidine scaffolds are privileged structures in medicinal chemistry, designed specifically to interact with biological targets (DNA intercalation, enzyme inhibition).[1] Inhalation of dust or transdermal absorption via organic solvents (e.g., DMSO) poses a significant systemic risk.

Chemical Hazard Profile

ParameterSpecification
Chemical Name Pyrimido[5,4-d]pyrimidin-4-ol
CAS Number 28285-65-6
Molecular Formula C₆H₄N₄O
Physical State Solid (often a low-density, electrostatic powder)
Primary Hazards H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.Hidden Hazard: Potential mutagenicity or kinase inhibition (structural alert).[2]
Solubility Risks Soluble in DMSO/DMF. Warning: These solvents increase skin permeability, carrying the compound directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must be selected based on the specific operational activity.

Task-Based PPE Selection Table
Operational TaskRespiratory ProtectionDermal Protection (Hands)Body ProtectionEye/Face Protection
Weighing / Solid Handling (Open Bench prohibited)P100 Half-Face Respirator (if outside hood) OR PAPR (if >10g). Preferably handled inside a Balance Enclosure.Double Nitrile Gloves (min 5 mil).Outer glove changed immediately upon contamination.Lab Coat (Buttoned) + Tyvek Sleeves (to bridge glove-cuff gap).Safety Glasses with Side Shields.[3]
Solubilization (Dissolving in DMSO/DMF)Fume Hood Sash at working height.Laminate Film Gloves (e.g., Silver Shield) under Nitrile outer gloves.Nitrile alone is permeable to DMSO <5 mins.Lab Coat + Chemical Resistant Apron.Chemical Splash Goggles (Ventless preferred).
Reaction Monitoring (TLC/HPLC prep)Standard Lab Ventilation.Single Nitrile Gloves (Exam grade acceptable if no solvent contact).Standard Lab Coat.Safety Glasses.
Spill Cleanup (Solid or Liquid)Full-Face Elastomeric Respirator with Multi-Gas/P100 Cartridges.Double Nitrile (Long Cuff) or Butyl Rubber.Tyvek Coveralls (Disposable).[3][4]Integrated into Full-Face Mask.

Operational Protocols

A. The "Static-Free" Weighing Protocol

Fused pyrimidines are often fluffy, electrostatic solids that "jump" or drift during weighing.

  • Engineering Control: Use a Vented Balance Enclosure (VBE) or Fume Hood.

  • Static Elimination: Position an ionizing bar or anti-static gun near the balance. This is critical to prevent micro-aerosolization.

  • Technique:

    • Tare the receiving vessel (with lid) before opening the chemical bottle.

    • Transfer solid gently.

    • Wet-Wipe Method: After weighing, wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe inside the hood before removing it.

B. Solubilization & Reaction Setup
  • The DMSO Danger: If dissolving in DMSO, treat the solution as a transdermal poison.

  • Secondary Containment: Always place your reaction flask inside a secondary tray (polypropylene) to contain spills.

  • Closed Systems: For reactions heated >40°C, use a closed vessel or a condenser with a scrubber trap to prevent vapor escape.

C. Waste Disposal[5][6][7][8]
  • Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" bin. Do not use general trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste.

    • Crucial: If the compound is in DMSO, label the waste tag explicitly: "Contains DMSO + Bioactive Heterocycle - High Skin Permeability Risk."

  • Decontamination: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by Ethanol. The oxidation helps degrade the pyrimidine ring system.

Visualized Safety Logic

Diagram 1: Exposure Control Hierarchy

This diagram illustrates the decision-making process for handling bioactive intermediates.

SafetyHierarchy Hazard Hazard Identification: Pyrimido[5,4-d]pyrimidin-4-ol EngControl Engineering Controls (Primary Defense) Hazard->EngControl Requires Containment PPE PPE Selection (Secondary Defense) Hazard->PPE Requires Barrier Admin Admin Controls Hazard->Admin Hood Fume Hood / VBE EngControl->Hood Static Static Ionizer EngControl->Static Resp Respiratory: P100 or Fume Hood PPE->Resp Skin Dermal: Double Nitrile / Tyvek PPE->Skin SOP SOP: Potent Compound Admin->SOP

Caption: Hierarchy of controls prioritizing containment (Engineering) over PPE for handling electrostatic bioactive powders.

Diagram 2: Operational Workflow

Step-by-step logic to prevent cross-contamination.

Workflow Start Start: Solid Handling Check Check Engineering Controls (Hood Flow > 100 fpm) Start->Check Weigh Weighing (Use Ionizer) Check->Weigh Wipe Decon Vessel Exterior (Wet Wipe) Weigh->Wipe Critical Step Transport Transport in Secondary Container Wipe->Transport Reaction Reaction Setup Transport->Reaction

Caption: Contamination control workflow emphasizing the "Wet Wipe" step before removing materials from containment.

Emergency Response

ScenarioImmediate Action
Eye Contact Flush with water for 15 minutes . Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for alkaline heterocycles).
Skin Contact Do not scrub. Wash gently with soap and copious water. If dissolved in DMSO, remove contaminated clothing immediately and wash skin for 20 minutes.
Inhalation Move to fresh air.[5][6] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Powder) Isolate area.[3] Dampen spill with a wet paper towel (to prevent dust) before wiping up. Place waste in a sealed bag.

References

  • PubChem. (n.d.).[7][8] Pyrimido[5,4-d]pyrimidin-4-ol (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved January 29, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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